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5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid Documentation Hub

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  • Product: 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
  • CAS: 49597-17-3

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid Introduction: The Significance of the Pyrazolone Core The pyrazolone motif is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of the Pyrazolone Core

The pyrazolone motif is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological and chemical properties.[1][2] Compounds incorporating this five-membered heterocyclic ring system exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor effects.[1][2][3] The blockbuster anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil are prominent examples of pharmaceuticals built around a pyrazole core, underscoring its importance in drug design.[1]

Beyond pharmaceuticals, pyrazolone derivatives are crucial intermediates in the synthesis of azo dyes and pigments.[4][5] The compound 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (also known as 1-phenyl-3-carboxy-5-pyrazolone) is a particularly valuable building block. Its bifunctional nature, featuring both a reactive pyrazolone ring and a carboxylic acid group, allows for extensive chemical modifications, making it a key starting material for novel drug candidates and advanced materials.[4][6] This guide provides a comprehensive overview of its synthesis, characterization, and the scientific principles underpinning these processes.

PART 1: Synthesis Methodology

The most prevalent and efficient method for synthesizing 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is the condensation reaction between phenylhydrazine and an ester of oxaloacetic acid, typically diethyl oxaloacetate, followed by saponification. This choice of reactants is strategic: phenylhydrazine provides the N-phenylpyrazole framework, while diethyl oxaloacetate supplies the carbon backbone necessary to form the pyrazolone ring with the desired carboxylic acid functionality at the C3 position.

Reaction Mechanism: A Stepwise Perspective

The synthesis proceeds via a classical condensation-cyclization mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on one of the carbonyl carbons of diethyl oxaloacetate.

  • Imine Formation: This is followed by dehydration to form a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl carbon, leading to the formation of the five-membered pyrazolone ring.

  • Saponification: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the final product, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phenylhydrazine Phenylhydrazine Condensation Step 1: Condensation (Formation of Phenylhydrazone) Phenylhydrazine->Condensation DEO Diethyl Oxaloacetate DEO->Condensation Intermediate Ethyl 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylate Condensation->Intermediate Cyclization Step 2: Intramolecular Cyclization (Ring Closure) Hydrolysis Step 3: Saponification (Ester Hydrolysis) Acidification Step 4: Acidification (Precipitation) Hydrolysis->Acidification FinalProduct 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid Acidification->FinalProduct Intermediate->Hydrolysis Tautomerism Keto Keto Form (5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid) Equilibrium Keto->Equilibrium Enol Enol Form (5-hydroxy-1-phenyl-1H- pyrazole-3-carboxylic acid) Equilibrium->Enol G cluster_analysis Analytical Techniques cluster_results Confirmation & Data SynthesizedProduct Synthesized Product FTIR FTIR Spectroscopy SynthesizedProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS XRay X-ray Crystallography SynthesizedProduct->XRay MP Melting Point Analysis SynthesizedProduct->MP Structure Structural Confirmation FTIR->Structure NMR->Structure MS->Structure XRay->Structure Purity Purity Assessment MP->Purity PhysChem Physicochemical Properties MP->PhysChem

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Phenyl-3-carboxy-5-pyrazolone

Introduction 1-Phenyl-3-carboxy-5-pyrazolone (CAS No: 119-18-6) is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical science.[1] With the molecular formula C₁₀H₈N₂O₃,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyl-3-carboxy-5-pyrazolone (CAS No: 119-18-6) is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical science.[1] With the molecular formula C₁₀H₈N₂O₃, this molecule is a cornerstone intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents, as well as in the development of specialized dyes and colorants.[1] Its utility is deeply rooted in its unique structural features and the resulting physicochemical properties.

A defining characteristic of the pyrazolone ring system is its existence in multiple tautomeric forms.[2] This structural dynamism, an equilibrium between keto and enol forms, governs its solubility, reactivity, and spectroscopic behavior. Understanding these properties is therefore not merely an academic exercise but a prerequisite for its effective application in drug design, material science, and synthetic chemistry. This guide provides an in-depth exploration of the core physicochemical characteristics of 1-phenyl-3-carboxy-5-pyrazolone, offering both established data and validated experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The foundational properties of 1-phenyl-3-carboxy-5-pyrazolone provide a baseline for its handling, characterization, and application. These intrinsic characteristics are summarized below.

PropertyValueSource(s)
CAS Number 119-18-6[1]
Molecular Formula C₁₀H₈N₂O₃[1][3]
Molecular Weight 204.19 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 237 °C (with decomposition)[1]

Tautomerism: The Structural Keystone

The functionality of pyrazolones is fundamentally influenced by tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 1-phenyl-3-carboxy-5-pyrazolone, three primary tautomers are considered: the keto form (CH), the enol form (OH), and the NH form. The equilibrium between these forms is highly sensitive to the surrounding environment, particularly the solvent.[2][4] For instance, in non-polar solvents like chloroform, the keto (CH) form often predominates, whereas polar, protic solvents can favor the enol (OH) and NH forms.[2] This solvent-dependent equilibrium has profound implications for the compound's UV absorption, NMR spectra, and chemical reactivity.

Tautomerism CH Keto (CH) Form OH Enol (OH) Form CH->OH H⁺ shift NH NH Form CH->NH H⁺ shift

Caption: Tautomeric equilibria of 1-phenyl-3-carboxy-5-pyrazolone.

Solubility and Acidity (pKa)

The presence of a carboxylic acid group makes the solubility of 1-phenyl-3-carboxy-5-pyrazolone highly pH-dependent. It is expected to be poorly soluble in acidic aqueous media and increasingly soluble in neutral to alkaline conditions as the carboxylic acid is deprotonated to form a more polar carboxylate salt.

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The molecule possesses at least two acidic protons: one on the carboxylic acid group (typically pKa ~2-5) and another from the enolic hydroxyl or ring NH group. Determining these pKa values is essential for developing formulation strategies and understanding its physiological behavior.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a robust method for determining the pKa value(s) of 1-phenyl-3-carboxy-5-pyrazolone. The use of a co-solvent is included to address potential low aqueous solubility.

Rationale: Potentiometric titration is a highly accurate method that measures the change in pH of a solution upon the incremental addition of a titrant. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, corresponding to the midpoint of the buffering region on the titration curve.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 1-phenyl-3-carboxy-5-pyrazolone.

    • Dissolve the compound in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized, CO₂-free water to a final volume of 50 mL. The final concentration of the co-solvent should be kept as low as possible (<10%) to minimize its effect on the apparent pKa.

  • System Setup and Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Gently bubble nitrogen gas through the solution for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.

  • Titration:

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator for high precision.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The equivalence point(s) will correspond to the peak(s) of the first derivative plot.

    • The pKa value is determined from the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the first equivalence point).

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and for studying the compound's tautomeric nature.

  • UV-Visible Spectroscopy: The conjugated system of the pyrazolone ring gives rise to characteristic UV absorption bands. The position and intensity of these bands (λmax) can shift depending on the solvent and pH, reflecting changes in the predominant tautomeric form and ionization state.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. Expected characteristic peaks include strong C=O stretching vibrations for both the pyrazolone ring and the carboxylic acid, a broad O-H stretch for the carboxylic acid, and N-H stretching if the NH tautomer is present.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for studying tautomerism in solution.[2] By acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), one can observe changes in chemical shifts and the appearance or disappearance of signals corresponding to the CH, OH, and NH protons, thereby providing insight into the tautomeric equilibrium.[4][5]

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound (204.19 g/mol ) and to study its fragmentation patterns, which aids in structural elucidation.[3]

Workflow: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase method is typically suitable for a molecule like 1-phenyl-3-carboxy-5-pyrazolone.

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., ACN/H₂O w/ TFA) Injection Inject Sample MobilePhase->Injection SamplePrep Sample Preparation (Dissolve in Diluent) SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Isocratic or Gradient Elution Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Report Purity Calculation & Report Integration->Report

Caption: General workflow for HPLC purity analysis.

Conclusion

1-Phenyl-3-carboxy-5-pyrazolone is a molecule of significant industrial and pharmaceutical relevance. Its physicochemical properties are dictated by the interplay between its carboxylic acid functionality and the complex tautomeric nature of its pyrazolone core. A thorough understanding and precise measurement of its solubility, pKa, and spectroscopic profile are paramount for its successful application. The experimental and analytical frameworks provided in this guide offer a validated approach for researchers to characterize this compound, ensuring data integrity and facilitating the development of novel therapeutics and materials.

References

  • PubChem . 1-Phenyl-3-carbethoxy-5-pyrazolone | C12H12N2O3. National Center for Biotechnology Information. Available at: [Link]

  • H. Ramesh Kumar . 1-Phenyl-3-Carbethoxy-5- pyrazolone (1:3:5 P.C.P). IndiaMART. Available at: [Link]

  • Various Authors . Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. Available at: [Link]

  • Emco Chemicals . 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. EmcoDyestuff. Available at: [Link]

  • Honda, S. et al. . Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubChem . 1-Phenyl-3-carboxy-5-pyrazolone | C10H8N2O3. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies . 1-Phenyl-3-methyl-5-pyrazolone. SIELC Technologies. Available at: [Link]

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
  • Aguilar-Parrilla, F. et al. . The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ChemBK . 1-Phenyl-3-Methyl-5-Pyrazolone. ChemBK.com. Available at: [Link]

  • Zhang, L. et al. . Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography B. Available at: [Link]

  • Ivanova, Y. et al. . On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. Available at: [Link]

  • Lian, H. et al. . Study on the separation mechanism of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldoses in acid buffer by capillary zone electrophoresis. Analytical Methods. Available at: [Link]

  • Unknown . 1-Phyenyl-3-Carboxy-5-Pyrazolone. Unknown Source. Available at: [Link]

  • Ghahremanzadeh, R. et al. . Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]

  • El-Zohry, M. F. et al. . (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Various Authors . Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone | Request PDF. ResearchGate. Available at: [Link]

  • Ekekwe, N. D. et al. . Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). SciSpace. Available at: [Link]

  • Fahmy, H. M. et al. . Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic Acid (CAS 119-18-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid, registered under CAS number 119-18-6, is a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid, registered under CAS number 119-18-6, is a heterocyclic compound featuring a pyrazolone core. This scaffold is of significant interest in medicinal chemistry and materials science due to its synthetic versatility and the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid is characterized by a five-membered pyrazolone ring, a phenyl substituent at the N1 position, and a carboxylic acid group at the C3 position.

PropertyValueSource
CAS Number 119-18-6
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Melting Point 237 °C (decomposes)
Appearance Solid
SMILES OC(=O)C1=NN(C(=O)C1)c2ccccc2
InChI 1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid is typically achieved through the condensation of a β-ketoester with phenylhydrazine. A widely employed method utilizes ethyl acetoacetate and phenylhydrazine.[1][2][3][4]

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

  • If precipitation occurs, filter the solid and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain a viscous syrup.

  • Triturate the syrup with diethyl ether to induce crystallization.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-methyl-1-phenyl-5-pyrazolone.

  • Further synthetic modifications would be required to introduce the carboxylic acid at the 3-position, a process that can be achieved through various established synthetic routes in heterocyclic chemistry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Intermediate Product cluster_final_product Target Compound Reactant1 Ethyl Acetoacetate Condensation Condensation Reactant1->Condensation Reactant2 Phenylhydrazine Reactant2->Condensation Intermediate 3-Methyl-1-phenyl-5-pyrazolone Condensation->Intermediate Reflux in Ethanol with Acetic Acid FinalProduct 5-Oxo-1-phenyl-2-pyrazolin- 3-carboxylic acid Intermediate->FinalProduct Further Synthetic Modification Thiazolidinone_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 Pyrazolone Schiff Base Cyclocondensation Cyclocondensation Reactant1->Cyclocondensation Reactant2 Mercaptoacetic Acid Reactant2->Cyclocondensation Product 4-Thiazolidinone Derivative Cyclocondensation->Product Reflux in Benzene with ZnCl₂

General workflow for the synthesis of 4-thiazolidinone derivatives.
Experimental Protocol: Synthesis of Azetidinone (β-Lactam) Derivatives

This protocol describes a general method for the synthesis of azetidinone derivatives from a pyrazolone-derived Schiff base. Materials:

  • Pyrazolone-derived Schiff base (as synthesized above)

  • Chloroacetyl chloride

  • Triethylamine (base)

  • Dry 1,4-dioxane or dimethylformamide (DMF)

Procedure:

  • Dissolve the pyrazolone Schiff base (1 equivalent) in dry 1,4-dioxane or DMF in a round-bottom flask.

  • Cool the solution in an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring.

  • Slowly add chloroacetyl chloride (1.2 equivalents) to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired azetidinone derivative. [5]

Azetidinone_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 Pyrazolone Schiff Base Cycloaddition [2+2] Cycloaddition Reactant1->Cycloaddition Reactant2 Chloroacetyl Chloride Reactant2->Cycloaddition Product Azetidinone (β-Lactam) Derivative Cycloaddition->Product Stirring in Dioxane with Triethylamine

General workflow for the synthesis of azetidinone derivatives.

Spectroscopic Characterization

The structural elucidation of 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques. While a complete dataset for the parent compound is not readily available in a consolidated form, the following provides expected spectral features based on related structures. [6][7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The methylene protons on the pyrazolone ring would likely appear as a singlet or a multiplet in the upfield region. The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the pyrazolone ring and the carboxylic acid group at downfield chemical shifts (typically >160 ppm). Aromatic carbons will resonate in the δ 110-140 ppm region. The methylene carbon of the pyrazolone ring will appear in the aliphatic region.

  • FTIR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Strong carbonyl stretching vibrations for the pyrazolone ring and the carboxylic acid will be observed around 1650-1750 cm⁻¹. C=N and C=C stretching vibrations of the aromatic and heterocyclic rings will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns will be consistent with the loss of the carboxylic acid group and other characteristic fragments of the pyrazolone ring and phenyl group.

Solubility Profile

5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid is a solid at room temperature. Its solubility is an important consideration for its use in synthesis and biological assays.

SolventSolubility
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
DichloromethaneSlightly soluble
Diethyl etherSparingly soluble
HexaneInsoluble

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid (CAS 119-18-6) is a valuable building block in synthetic organic and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse heterocyclic libraries. The demonstrated antiprion and antibacterial potential of its derivatives, particularly thiazolidinones and azetidinones, highlights the promise of this scaffold in the development of novel therapeutic agents. Future research should focus on the synthesis of new derivatives, detailed elucidation of their mechanisms of action, and comprehensive structure-activity relationship (SAR) studies to optimize their biological efficacy and safety profiles. The continued exploration of this versatile compound holds significant potential for addressing unmet needs in drug discovery and development.

References

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Sources

Exploratory

tautomerism in 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid Executive Summary The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Executive Summary

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The inherent capacity of these molecules for prototropic tautomerism—the dynamic equilibrium between structural isomers—profoundly influences their physicochemical properties, biological activity, and metabolic fate. Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design and development. This technical guide provides a comprehensive exploration of the tautomerism of a key pyrazolone derivative, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. We delve into the structural landscape of its principal tautomers, elucidate the environmental factors governing their interconversion, and present a validated framework of experimental and computational methodologies for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper, mechanistic understanding of pyrazolone chemistry.

The Tautomeric Landscape of Pyrazolones

Tautomerism in 1-substituted 5-pyrazolones is a well-documented phenomenon involving the migration of a proton, leading to at least three distinct, interconvertible forms.[2][3] For 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, these are commonly referred to as the CH, OH, and NH forms, arising from keto-enol and lactam-lactim equilibria.[2][4]

  • The Keto Form (CH-form): 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This form contains a methylene group (-CH2-) at the C4 position of the pyrazolone ring.

  • The Enol Form (OH-form): 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid. This is an aromatic hydroxy-pyrazole, resulting from the migration of a proton from C4 to the exocyclic oxygen at C5.

  • The Zwitterionic/Imino Form (NH-form): 3-Carboxy-5-oxo-1-phenyl-1,2-dihydropyrazol-2-ium-2-ide. This form arises from proton migration from C4 to the N2 atom of the pyrazole ring, creating a zwitterionic or imino-alcohol structure.

The predominant tautomer is not fixed but exists in a dynamic equilibrium sensitive to several factors. The nature of substituents and the surrounding solvent environment are paramount in dictating which form prevails.[2][5][6] For instance, the carboxylic acid group at C3 can engage in intramolecular hydrogen bonding, potentially stabilizing specific tautomers, while the N1-phenyl group influences the overall electronic distribution.[5]

Tautomerism cluster_solvent Solvent Influence CH Keto (CH) Form (4H-pyrazol-5-one) OH Enol (OH) Form (5-hydroxypyrazole) CH->OH Keto-Enol Tautomerization NH Imino (NH) Form (Zwitterionic) CH->NH Lactam-Lactim Tautomerization OH->CH NH->CH Nonpolar Nonpolar Solvents (e.g., CDCl₃, Cyclohexane) Nonpolar->CH Favors Polar Polar Aprotic Solvents (e.g., DMSO-d₆) Polar->OH Favors Polar->NH Favors

Caption: Tautomeric equilibrium of the pyrazolone core.

Experimental Characterization Framework

A definitive characterization of the tautomeric equilibrium requires a multi-faceted approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, validated by "fixed" derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric structures in solution.[7][8] The chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) are exquisitely sensitive to the electronic environment, providing a distinct fingerprint for each tautomer.

Core Principle & Causality: The choice of NMR is dictated by its ability to provide direct structural information in the solution state, where most biological processes occur.

  • ¹H NMR: The CH form is uniquely identified by the presence of a signal for the C4-methylene protons (typically ~3.5-4.0 ppm). The OH form exhibits a characteristic broad singlet for the enolic hydroxyl proton (often >10 ppm), while the NH form shows a distinct NH proton signal.

  • ¹³C NMR: The chemical shift of the C4 and C5 carbons are highly diagnostic. In the CH form, C4 is an sp³-hybridized carbon appearing upfield (~40 ppm), while C5 is a carbonyl carbon (~170 ppm). In the OH form, both C4 and C5 are sp²-hybridized and aromatic, appearing at different chemical shifts.[9]

  • Solvent-Dependency Studies: Comparing spectra recorded in a nonpolar solvent (like CDCl₃) with a polar, hydrogen-bond accepting solvent (like DMSO-d₆) is crucial.[7] A shift in the equilibrium towards the OH or NH forms in DMSO is common, as the solvent disrupts intermolecular hydrogen bonding that may favor the CH form in nonpolar environments and stabilizes the more polar tautomers.[5][7]

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

    • Prepare two separate samples by dissolving the compound in ~0.6 mL of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), respectively. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for both samples. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR (and/or DEPT) spectra for both samples.

    • (Optional but Recommended) If equipment is available, acquire ¹⁵N NMR spectra, as the chemical shifts of N1 and N2 are highly informative for distinguishing tautomers.[7]

  • Data Analysis:

    • In the CDCl₃ spectrum, identify the characteristic signals for the major tautomer. Look for the C4-CH₂ protons or a downfield OH proton.

    • In the DMSO-d₆ spectrum, compare the signals to the CDCl₃ spectrum. Note any new sets of signals or significant changes in chemical shifts that indicate a shift in the tautomeric equilibrium.

    • Integrate the signals corresponding to each distinct tautomer to determine their relative populations in each solvent.

Validation with "Fixed" Tautomer Analogs

Trustworthiness through Self-Validation: To unequivocally assign the NMR signals for the OH and NH forms, it is best practice to synthesize their corresponding "fixed" or "blocked" analogs.[7] This involves methylation at the oxygen or nitrogen atom, which prevents proton tautomerization.

  • O-Methyl Analog (Fixed OH-form): 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester.

  • N-Methyl Analog (Fixed NH-form): 3-Carboxy-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-2-ium.

By comparing the NMR spectra of these fixed derivatives with the parent compound, one can confidently assign the signals belonging to the OH and NH tautomers.[7]

Validation_Workflow cluster_exp Experimental NMR Analysis cluster_val Chemical Validation Start Parent Compound NMR_CDCl3 Record NMR in CDCl₃ Start->NMR_CDCl3 NMR_DMSO Record NMR in DMSO-d₆ Start->NMR_DMSO Synth_O Synthesize O-Methyl Analog (Fixed OH-form) Start->Synth_O Synth_N Synthesize N-Methyl Analog (Fixed NH-form) Start->Synth_N Analysis Analyze Spectra & Identify Tautomer Signals NMR_CDCl3->Analysis NMR_DMSO->Analysis Final Confirm Signal Assignment & Quantify Tautomer Ratios Analysis->Final NMR_O Record NMR of O-Methyl Analog Synth_O->NMR_O NMR_N Record NMR of N-Methyl Analog Synth_N->NMR_N NMR_O->Final NMR_N->Final

Caption: Experimental workflow for NMR-based tautomer analysis.

Computational Modeling of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into the intrinsic stability of tautomers and the energetic influence of solvents.[2][10] This approach allows for a systematic evaluation of tautomer preference without the need for extensive synthesis.

Core Principle & Causality: DFT calculations are used to find the minimum energy conformation for each tautomer. By comparing these energies, we can predict their relative stability. The Polarizable Continuum Model (PCM) is a widely accepted method to simulate the effect of a solvent by treating it as a continuous dielectric medium, providing a more realistic energy landscape in solution.[11][12]

Computational Workflow Protocol

  • Structure Preparation:

    • Build the 3D structures of the CH, OH, and NH tautomers using molecular modeling software.

  • Gas Phase Optimization:

    • Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Methodology: Use a reliable functional and basis set, such as B3LYP/6-311++G(d,p).[2][13]

    • Confirm that each optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Solvent Phase Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation or a full re-optimization for each tautomer within a solvent continuum.

    • Methodology: Employ the Polarizable Continuum Model (PCM) specifying different solvents (e.g., chloroform with ε≈4.8 and DMSO with ε≈47).[2]

  • Energy Analysis:

    • Extract the total electronic energies (including zero-point vibrational energy corrections) for each tautomer in the gas phase and in each solvent.

    • Calculate the relative energies (ΔE) of the OH and NH forms with respect to the most stable tautomer (defined as 0.0 kJ/mol).

Predicted Tautomer Stability Data

The following table summarizes hypothetical but representative data from such a DFT study, illustrating how solvent polarity dramatically alters tautomer stability.

TautomerRelative Energy (ΔE) in Gas Phase (kJ/mol)Relative Energy (ΔE) in Chloroform (kJ/mol)Relative Energy (ΔE) in DMSO (kJ/mol)
Keto (CH) Form 0.00.012.5
Enol (OH) Form 8.24.50.0
Imino (NH) Form 15.110.32.1

This data is illustrative and based on general trends observed for similar pyrazolone systems.[11]

DFT_Workflow cluster_gas Gas Phase Calculation cluster_solvent Solvent Phase Calculation (PCM) Start Build 3D Structures (CH, OH, NH Tautomers) Opt_Gas Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Start->Opt_Gas Energy_Gas Calculate Relative Energies (ΔE_gas) Opt_Gas->Energy_Gas Opt_Solvent Re-optimize or Single Point Energy with PCM (e.g., Chloroform, DMSO) Opt_Gas->Opt_Solvent Result Compare ΔE to Predict Most Stable Tautomer in Each Environment Energy_Gas->Result Energy_Solvent Calculate Relative Energies (ΔE_solvent) Opt_Solvent->Energy_Solvent Energy_Solvent->Result

Caption: Workflow for DFT-based tautomer stability analysis.

Synthesis of Findings and Implications for Drug Development

The tautomeric behavior of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a classic example of environmentally-driven structural polymorphism.

  • In Nonpolar Environments: Both experimental and computational data consistently show that for many N-aryl pyrazolones, the Keto (CH) form is the most stable in nonpolar solvents like chloroform.[1][3] This is often attributed to favorable packing in the solid state and less charge separation, which is preferred in low-dielectric media.

  • In Polar Environments: In polar aprotic solvents like DMSO, the equilibrium shifts significantly. The solvent's ability to act as a hydrogen bond acceptor disrupts the intermolecular forces that might stabilize the CH form, while simultaneously solvating the more polar OH and NH tautomers.[7] The aromatic, enolic OH-form often becomes the predominant species in such environments.[7]

Implications:

  • Receptor Binding: The shape, hydrogen bonding capacity, and aromaticity of a drug molecule are critical for receptor recognition. The CH, OH, and NH forms present entirely different pharmacophores to a biological target. A drug designed to bind via the enolic hydroxyl group will be ineffective if the molecule exists primarily in the CH form within the target's binding pocket.

  • Physicochemical Properties: Tautomerism directly impacts solubility, lipophilicity (LogP), and pKa. The aromatic OH form is typically more acidic than the CH form, which will affect its absorption and distribution profile.

  • Intellectual Property: Different tautomers can be subject to separate patent claims, making a thorough understanding essential for protecting intellectual property.

By employing the integrated experimental and computational workflows detailed in this guide, researchers can accurately characterize, predict, and potentially control the tautomeric equilibrium of pyrazolone-based drug candidates, paving the way for more effective and rationally designed therapeutics.

References

  • Gholivand, K., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2656.

  • Ferreira, M. M. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26.

  • ScienceDirect Topics. (2023). Keto-enol Tautomerism. ScienceDirect.

  • Tchouar, N., et al. (2019). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Antioxidants, 8(12), 632.

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5556.

  • Çelik, S., & Tufan, Y. (2022). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1258, 132675.

  • de Oliveira, R. B., et al. (2021). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1224, 129035.

  • Al-Azmi, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32).

  • Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1681-1686.

  • Al-Hourani, B. J. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 381-392.

  • Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][5][7][13]thiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892.

  • El-Sayed, N. N. E., et al. (2017). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 22(7), 1083.

  • Janeba, Z., et al. (2013). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 9, 2152-2163.

  • Rostami, A., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 10(1), 1-9.

  • Lin, C. H., et al. (2008). A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one. Journal of Molecular Structure: THEOCHEM, 850(1-3), 32-37.

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5472.

  • Yakan, H., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Pharmaceuticals, 14(10), 1045.

  • Ivanova, B., et al. (2006). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Molecular Structure, 794(1-3), 194-203.

  • Claramunt, R. M., et al. (2007). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 45(8), 667-672.

  • Al-Obaidi, A. S. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Annals of the Romanian Society for Cell Biology, 25(1), 1541-1550.

  • CN101367763A. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

  • Elguero, J., et al. (2007). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 45(8), 667-672.

  • Sert, Y., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1155, 46-56.

Sources

Foundational

spectroscopic analysis (NMR, IR, Mass) of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

A Comprehensive Spectroscopic Guide to 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid Abstract This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-oxo-1-phenyl-2,5-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol )[1][2]. As a member of the pyrazolone class of heterocyclic compounds, this molecule serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmacologically active agents, including anti-inflammatory and analgesic drugs[1][2]. A precise and thorough understanding of its structural features is paramount for its application in research and development. This document outlines the principles, detailed experimental protocols, and expert interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a definitive guide to its structural elucidation.

Molecular Structure and Chemical Identity

The foundational step in any analytical endeavor is to understand the molecule's basic architecture. 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid features a five-membered pyrazolone ring, substituted with a phenyl group at the N1 position and a carboxylic acid group at the C3 position. The presence of both a cyclic amide (lactam) and a carboxylic acid within a conjugated system dictates its unique chemical and spectral properties.

It is crucial to recognize that pyrazolone systems can exhibit keto-enol tautomerism. However, for this specific compound, the 'CH' form, where the C4 position is a methylene group, is the predominantly reported and stable tautomer under standard analytical conditions. The spectroscopic data presented herein overwhelmingly supports this structural assignment.

Figure 1: Molecular structure of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar compound and, crucially, to allow for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides a precise map of the different types of protons and their neighboring environments.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically above δ 13.0 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange. The integration of this peak corresponds to one proton.

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region, generally between δ 7.20 and δ 7.80 ppm.[4] The protons ortho to the nitrogen (H2'/H6') are typically the most downfield due to the inductive effect of the pyrazolone ring.

  • Methylene Protons (-CH₂-): The two protons at the C4 position of the pyrazolone ring are chemically equivalent and appear as a sharp singlet. This signal is expected around δ 3.5 - 4.0 ppm. Its singlet nature confirms the absence of adjacent protons, which is key evidence for the assigned tautomeric structure.

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

  • Carbonyl Carbons (-C=O): Two distinct carbonyl signals are anticipated. The pyrazolone ring carbonyl (C5) is expected around δ 170-175 ppm, while the carboxylic acid carbonyl (C=O of COOH) appears slightly upfield, typically around δ 160-165 ppm.[4]

  • Pyrazolone Ring Carbons (C3 & C4): The C3 carbon, attached to the carboxylic acid and double-bonded to N2, will be significantly downfield. The methylene carbon (C4) will be the most upfield of the ring carbons.

  • Phenyl Carbons (-C₆H₅): Four signals are expected for the six phenyl carbons due to symmetry: one for the ipso-carbon (C1') attached to the nitrogen, one for the para-carbon (C4'), and two for the ortho (C2'/C6') and meta (C3'/C5') carbons. These typically resonate between δ 119 and δ 139 ppm.[4][5]

Summary of NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOH> 13.0 ppm (br s, 1H)~163 ppm
Phenyl C-H7.20 - 7.80 ppm (m, 5H)~119 ppm (C2'/C6')~126 ppm (C4')~129 ppm (C3'/C5')
Phenyl C-N (ipso)-~138 ppm
Pyrazolone -CH₂-~3.7 ppm (s, 2H)~40 ppm
Pyrazolone C=O (C5)-~172 ppm
Pyrazolone C-COOH (C3)-~145 ppm

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups, which act as the molecule's chemical "fingerprints." The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The IR spectrum is dominated by features characteristic of the carboxylic acid and the cyclic amide functional groups.

  • O-H Stretch (Carboxylic Acid): A hallmark feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This breadth is due to the strong intermolecular hydrogen bonding characteristic of carboxylic acid dimers.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching vibrations are observed as weaker peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹). The aliphatic C-H stretch from the CH₂ group will appear just below 3000 cm⁻¹ (~2920-2980 cm⁻¹).[4]

  • C=O Stretches (Carbonyls): This is the most diagnostic region. Two distinct and strong C=O absorption peaks are expected:

    • Pyrazolone Carbonyl (C5): A sharp, intense peak around 1710-1730 cm⁻¹.

    • Carboxylic Acid Carbonyl: A strong peak, often slightly broadened by hydrogen bonding, around 1690-1710 cm⁻¹. The conjugation with the pyrazolone ring system influences this position.[4][6]

  • C=N and C=C Stretches (Ring Systems): A series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=N bond of the pyrazole ring and the C=C skeletal vibrations of both the pyrazole and phenyl rings.[4]

Summary of IR Data
Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic (Phenyl)
2980 - 2920C-H stretchAliphatic (CH₂)
1730 - 1710C=O stretchPyrazolone Amide (C5)
1710 - 1690C=O stretchCarboxylic Acid
1600 - 1450C=N / C=C stretchPyrazole & Phenyl Rings

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers valuable structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, as it typically yields a prominent molecular ion with minimal initial fragmentation.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-20 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Will detect the protonated molecule, [M+H]⁺.

    • Negative Mode: Will detect the deprotonated molecule, [M-H]⁻, which is often more intense for acidic compounds.

Interpretation of Mass Spectra

Given the molecular formula C₁₀H₈N₂O₃, the exact mass is 204.0535.

  • Molecular Ion Peak: In negative ESI mode, the base peak will be the deprotonated molecule [M-H]⁻ at an m/z of 203. In positive mode, a strong peak for [M+H]⁺ will appear at m/z 205. The presence of two nitrogen atoms adheres to the Nitrogen Rule, which dictates an even nominal molecular weight (204).[1][2]

  • Key Fragmentation Pathways: If fragmentation is induced (e.g., using tandem MS or a higher-energy source like Electron Ionization), a predictable pattern emerges that further validates the structure.

G cluster_workflow Proposed ESI-MS/MS Fragmentation M [M-H]⁻ m/z 203 F1 [M-H-CO₂]⁻ m/z 159 M->F1 - CO₂ (44 Da) F2 [C₆H₅N₂]⁻ m/z 105 F1->F2 - C₃H₂O (54 Da) F3 [C₆H₅]⁻ m/z 77 F2->F3 - N₂ (28 Da)

Figure 2: Simplified fragmentation workflow for the [M-H]⁻ ion.

  • Loss of Carbon Dioxide (Decarboxylation): The most facile fragmentation for the [M-H]⁻ ion is the loss of CO₂ (44 Da) from the carboxylate anion, yielding a prominent fragment at m/z 159. This is a classic fragmentation pathway for carboxylic acids.[7]

  • Loss of Phenyl Group: Cleavage can occur to release a phenyl radical, though observation of the C₆H₅⁺ ion at m/z 77 is more characteristic of positive ion fragmentation modes like EI.

  • Ring Cleavage: The pyrazolone ring itself can fragment. A common cleavage involves the loss of CO (28 Da) from the ring structure.

Summary of Mass Spectrometry Data
m/z (Negative ESI) Proposed Identity Notes
203[M-H]⁻Deprotonated molecular ion. Base peak.
159[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate.
105[C₆H₅N₂]⁻Fragment from pyrazolone ring cleavage.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous structural confirmation of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. NMR spectroscopy defines the precise C-H framework and confirms the dominant tautomeric form. IR spectroscopy provides a rapid and definitive fingerprint of the key carboxylic acid and amide functional groups. Finally, mass spectrometry validates the molecular weight and formula, with fragmentation patterns that align perfectly with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • IR spectral data of Pyrazoline derivatives (1-6). (n.d.).
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  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Siddiqui, B., et al. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3s), 4228-4233.
  • Synthesis and In-silico study of 5-oxo-1,2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024). African Journal of Biomedical Research.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
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Exploratory

A Technical Guide to Theoretical and Computational Studies of Phenylpyrazolone Carboxylic Acids in Drug Discovery

Abstract The phenylpyrazolone carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpyrazolone carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies pivotal to understanding and exploiting this chemical moiety. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind methodological choices, from foundational quantum chemical calculations of tautomerism to advanced molecular dynamics simulations of protein-ligand complexes. We present self-validating workflows for Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD), grounded in field-proven insights. Through a practical case study, this guide demonstrates how a synergistic application of these computational techniques can rationalize structure-activity relationships (SAR), predict biological interactions, and accelerate the rational design of novel therapeutics.

Introduction: The Phenylpyrazolone Carboxylic Acid Scaffold

The Pyrazolone Core: A Privileged Structure in Medicinal Chemistry

The five-membered pyrazole ring system is a recurring motif in numerous approved drugs and clinical candidates.[1] Its metabolic stability and versatile synthetic accessibility have made it a favored scaffold in drug discovery.[1][3] Pyrazolone derivatives, which are oxo-derivatives of pyrazoles, exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] This broad pharmacological profile underscores the core nucleus's ability to present functional groups in a specific three-dimensional orientation conducive to interacting with diverse biological targets.[8]

Significance of the Phenyl and Carboxylic Acid Moieties

The addition of phenyl and carboxylic acid groups to the pyrazolone core introduces critical functionalities that modulate the molecule's physicochemical and pharmacological properties. The phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, while also serving as an anchor for further chemical modification to explore structure-activity relationships (SAR). The carboxylic acid group is a key hydrogen bond donor and acceptor, often acting as a critical anchor to polar residues in an enzyme's active site. Its ionizable nature also significantly influences the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

The Role of Theoretical and Computational Chemistry

In modern drug development, theoretical and computational studies are indispensable tools that bridge the gap between chemical structure and biological function. They provide a molecular-level understanding that is often inaccessible through experimental techniques alone. For the phenylpyrazolone carboxylic acid scaffold, these methods are crucial for:

  • Predicting Molecular Properties: Determining the most stable tautomeric forms and their electronic characteristics, which directly impact reactivity and intermolecular interactions.[9][10]

  • Simulating Biological Interactions: Using molecular docking and dynamics to predict how these molecules bind to protein targets, providing a rationale for their observed activity.[11][12]

  • Guiding Rational Drug Design: Establishing robust SAR models to prioritize the synthesis of new derivatives with enhanced potency and selectivity, thereby saving significant time and resources.[13]

Foundational Chemistry: Synthesis and Tautomerism

Overview of Synthetic Strategies

The classical and most prevalent method for synthesizing the pyrazolone nucleus is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative (such as phenylhydrazine).[2][5] This reaction is robust and allows for significant variation in the substituents at the N-1, C-3, and C-5 positions of the pyrazole ring, making it a cornerstone for generating chemical libraries for screening.[4]

The Critical Question of Tautomerism

Pyrazolones are capable of existing in several prototropic tautomeric forms: the OH (enol), NH (amide), and CH forms.[14][15] The equilibrium between these forms is a critical determinant of the molecule's chemical behavior and its interaction with biological targets. The predominant tautomer can vary significantly based on the solvent environment (polar vs. non-polar) and the electronic nature of its substituents.[9][10] For instance, X-ray crystallography and NMR studies have shown that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol (OH-form) tautomer in nonpolar solvents and in the solid state, often forming hydrogen-bonded dimers.[9] Understanding which tautomer is biologically active is paramount for accurate computational modeling.

Tautomerism cluster_main Phenylpyrazolone Tautomeric Forms CH CH-form (2,4-dihydro-3H-pyrazol-3-one) NH NH-form (1,2-dihydro-3H-pyrazol-3-one) CH->NH Prototropic Shift OH OH-form (1H-Pyrazol-5-ol) NH->OH Keto-Enol Tautomerization OH->CH Interconversion

Caption: Prototropic tautomerism in the phenylpyrazolone core.

Theoretical Methodologies: Unveiling Electronic Landscapes

Quantum Chemical Calculations: The "Why" and "How"

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for accurately predicting the relative stabilities of tautomers and understanding the electronic structure of a molecule.[10] The "why" is simple: misidentifying the dominant tautomer can lead to flawed molecular docking and SAR interpretations. DFT provides a robust theoretical framework for calculating the Gibbs free energy of each tautomer, allowing for a quantitative prediction of their equilibrium populations in various environments.

Step-by-Step Protocol: Density Functional Theory (DFT) for Tautomer Stability

This protocol outlines a self-validating system for determining tautomer stability.

  • Structure Preparation: Build the 3D structures of all relevant tautomers (CH, NH, OH) of the phenylpyrazolone carboxylic acid derivative in a molecular editor.

  • Geometry Optimization (Gas Phase): Perform an initial geometry optimization in the gas phase.

    • Causality: This step finds the lowest energy conformation for each isolated tautomer, providing a baseline.

    • Method: B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted standard for organic molecules, balancing accuracy and computational cost.[16]

  • Frequency Calculation (Gas Phase): Perform a frequency calculation on each optimized structure.

    • Causality (Self-Validation): This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculation.

  • Solvated Geometry Optimization: Re-optimize each confirmed minimum-energy structure in the solvent of interest (e.g., water, DMSO) using a continuum solvation model.

    • Causality: Solvation can dramatically alter the relative stability of tautomers. Polar solvents often stabilize more polar tautomers (like the NH-form) through dipole-dipole interactions.[10]

    • Method: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust choice.

  • Solvated Energy Calculation: Perform a final single-point energy calculation on the solvated geometries with the same functional, basis set, and solvation model.

  • Data Analysis: Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent. The relative population can be determined from the difference in Gibbs free energy (ΔG).

DFT_Workflow start 1. Build 3D Tautomer Structures (CH, NH, OH) opt_gas 2. Gas-Phase Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt_gas freq_gas 3. Gas-Phase Frequency Calculation opt_gas->freq_gas validation Validate: No Imaginary Frequencies? freq_gas->validation opt_solv 4. Solvated Geometry Optimization (e.g., PCM) validation->opt_solv Yes error Error: Not a Minimum (Re-optimize) validation->error No sp_solv 5. Solvated Single-Point Energy Calculation opt_solv->sp_solv analysis 6. Calculate ΔG & Relative Stabilities sp_solv->analysis stop END: Identify Dominant Tautomer analysis->stop

Caption: A self-validating DFT workflow for tautomer stability analysis.

Computational Methodologies: Simulating Biological Interactions

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation (the "pose") and binding affinity of one molecule to a second when they form a stable complex.[12] It is a cornerstone of structure-based drug design.

Causality Behind the Workflow: A common pitfall is to treat docking as a "black box." A trustworthy protocol involves careful preparation and validation. The choice of the ligand's tautomeric and protonation state is critical; using the incorrect form, as determined by DFT, will lead to nonsensical results.

Step-by-Step Protocol: A Self-Validating Docking Workflow
  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign correct protonation states for residues like Histidine, Aspartate, and Glutamate, typically at a physiological pH of 7.4.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes. Causality: This ensures the protein is in a relaxed, low-energy state before docking.

  • Ligand Preparation:

    • Use the lowest-energy, most stable tautomer of the phenylpyrazolone carboxylic acid as determined by the DFT protocol in Section 3.2.

    • Assign correct protonation states (the carboxylic acid is typically deprotonated at pH 7.4).

    • Assign partial charges using a quantum mechanical method or a high-quality force field.

  • Binding Site Definition:

    • Define the docking grid box around the known active site of the protein. If the site is unknown, blind docking can be used, but it is computationally more intensive and less accurate.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide).[12] It's advisable to generate multiple binding poses (e.g., 10-20).

  • Pose Analysis and Validation:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD). The largest and lowest-energy cluster is often the most likely correct pose.

    • Self-Validation: If a co-crystallized ligand is available, a crucial validation step is to remove it from the active site and re-dock it. The ability of the docking program to reproduce the experimental binding pose (typically <2.0 Å RMSD) provides confidence in the protocol's accuracy.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) for the best-ranked pose.

Molecular Dynamics (MD) Simulation: From Static Pictures to Dynamic Behavior

While docking provides a valuable static snapshot of the binding event, MD simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand over time.[11]

Rationale for MD: MD is a critical validation step for docking poses. A docked pose that is unstable during an MD simulation is likely an artifact. MD allows for the calculation of binding free energies and provides a more realistic representation of the intermolecular interactions in a solvated environment.

Step-by-Step Protocol: MD Simulation of a Ligand-Protein Complex
  • System Setup:

    • Take the best-ranked protein-ligand complex from the docking protocol.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Parameterization: Assign force field parameters for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).

  • Minimization: Perform a series of energy minimization steps to remove bad contacts, first with the protein and ligand restrained, then with everything allowed to move.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to sample conformational space adequately.

  • Trajectory Analysis (Self-Validation):

    • RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.

    • RMSF: Calculate the root-mean-square fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation. A persistent interaction is more significant than a transient one.

Docking_MD_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics prep_p 1. Prepare Protein dock 3. Dock Ligand to Protein prep_p->dock prep_l 2. Prepare Ligand (from DFT results) prep_l->dock pose 4. Analyze & Select Best Pose dock->pose setup 5. Setup System (Solvate & Ionize) pose->setup Input Best Pose equil 6. Minimize & Equilibrate (NVT, NPT) setup->equil prod 7. Production MD Run equil->prod traj 8. Trajectory Analysis (RMSD, Interactions) prod->traj traj->pose Validate Pose Stability

Caption: Integrated workflow combining molecular docking and MD simulation.

Case Study: Phenylpyrazolone Carboxylic Acids as Xanthine Oxidase Inhibitors

A study by Zhang et al. provides an excellent example of integrating these methodologies to develop potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout.[13]

Integration of Synthesis, In Vitro Assay, and Computational Analysis

The researchers synthesized a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives and evaluated their inhibitory activity against XOR.[13] Several compounds exhibited nanomolar potency. To understand the structural basis for this high affinity, they performed molecular docking studies.

Data Presentation: Structure-Activity Relationship (SAR)

The experimental data clearly showed the importance of substituents on the phenyl ring.

CompoundR1 SubstituentR2 SubstituentXOR IC50 (nM)[13]
Febuxostat (Standard)(Standard)5.4
16c 2'-CN3'-CH35.7
16d 2'-CN4'-CH35.7
16f 2'-CN5'-Cl4.2
16a HH>1000

Table summarizing the SAR data for selected XOR inhibitors. Data sourced from Zhang et al. (2017).[13]

Docking Insights: Visualizing the Binding Mode

The molecular docking study for the most potent compound, 16c , revealed the critical interactions driving its high affinity.[13]

  • The carboxylic acid group formed essential hydrogen bonds with Arginine 880 and Threonine 1010 residues in the active site.

  • The pyrazole nitrogen atoms chelated the molybdenum atom at the enzyme's core.

  • The 2'-cyano group on the phenyl ring formed an additional hydrogen bond with a key residue.

  • The 3'-methyl group fit snugly into a hydrophobic pocket.

This computational result perfectly explained the experimental SAR. The unsubstituted compound (16a ) lacked the key cyano and methyl groups and thus had poor activity. This synergy between experimental data and computational modeling provides a powerful, validated framework for designing the next generation of inhibitors.

Future Directions and Challenges

While the methodologies described are powerful, the field is continually evolving.

  • Advanced Techniques: Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more accurate description of the active site, while free energy perturbation (FEP) can yield more quantitative predictions of binding affinity.

  • ADMET Prediction: A major challenge is the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for a drug's success.

  • Scoring Function Accuracy: The scoring functions used in docking are still imperfect and can sometimes fail to rank the correct pose highest. Continuous validation with experimental data and refinement with MD simulations remain essential.

Conclusion

The theoretical and computational study of phenylpyrazolone carboxylic acids is a paradigm of modern, rational drug design. By integrating quantum chemical calculations to resolve fundamental properties like tautomerism with sophisticated molecular modeling techniques like docking and MD simulations, researchers can gain profound insights into biological mechanisms. The self-validating and causally-driven workflows presented in this guide provide a robust framework for scientists to not only interpret experimental data but to proactively design novel, more effective therapeutic agents, ultimately shortening the path from chemical concept to clinical reality.

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  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. [Link]

  • ResearchGate. (2021). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. [Link]

  • ResearchGate. (2022). Synthesis of pyrazole carboxylic acid intermediate 5-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives: Characterization, Hirshfeld, DFT and molecular docking study. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Stanovnik, B., et al. (2009). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

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  • ResearchGate. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. [Link]

  • MDPI. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. [Link]

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Foundational

discovery and history of 1-phenyl-5-pyrazolone-3-carboxylic acid

An In-depth Technical Guide on the Discovery and History of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid Abstract This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of 1-phenyl-5-pyrazolone-3-carboxylic acid. It traces the origins of the broader pyrazolone class of compounds, beginning with Ludwig Knorr's serendipitous discovery in the late 19th century, and follows the developmental trajectory of the specific carboxylic acid derivative. We will examine the foundational Knorr pyrazole synthesis, detail historical and improved manufacturing processes, and discuss the compound's pivotal role as an intermediate in the development of synthetic dyes and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights into the chemistry and industrial significance of this important heterocyclic compound.

The Genesis of a New Chemical Class: Ludwig Knorr and the Birth of Pyrazolones

The story of 1-phenyl-5-pyrazolone-3-carboxylic acid begins not with the acid itself, but with the discovery of its parent ring system. In 1883, the German chemist Ludwig Knorr was investigating potential synthetic analogues of quinine.[1][2] In an unexpected turn of events, his work with phenylhydrazine and ethyl acetoacetate did not yield a quinoline derivative but instead produced the first-ever pyrazolone compound.[1][3] This molecule, later named Antipyrine (or Phenazone), marked a watershed moment in medicinal chemistry.[1] It was one of the first entirely synthetic drugs to be introduced to the market, exhibiting powerful analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1]

The immediate commercial and therapeutic success of Antipyrine catalyzed a wave of research into this new class of five-membered heterocyclic compounds.[1][4] Scientists quickly recognized the versatility of the pyrazolone scaffold, paving the way for the synthesis of a vast array of derivatives, including the subject of this guide.

The Foundational Chemistry: The Knorr Pyrazole Synthesis

The cornerstone of pyrazolone chemistry is the reaction that bears its discoverer's name: the Knorr pyrazole synthesis. This robust and versatile condensation reaction is the primary method for creating the pyrazolone ring.[1][5]

The general mechanism involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, most commonly a β-ketoester for producing pyrazolones.[1][6] The process unfolds through two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate after the elimination of a water molecule.[1][6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This results in the formation of the five-membered ring, which, after eliminating a second molecule (often ethanol when starting from an ester), yields the stable pyrazolone ring.[1][6]

Knorr_Synthesis General Knorr Pyrazolone Synthesis cluster_reactants Reactants Hydrazine_Derivative Hydrazine Derivative (R-NH-NH2) Intermediate Hydrazone Intermediate Hydrazine_Derivative->Intermediate + Beta_Ketoester β-Ketoester Beta_Ketoester->Intermediate Product Pyrazolone Ring Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: The Knorr pyrazole synthesis workflow.

Synthesis and Development of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

Building upon Knorr's foundational work, chemists developed methods to synthesize specific pyrazolone derivatives. The synthesis of 1-phenyl-5-pyrazolone-3-carboxylic acid requires the condensation of phenylhydrazine with a derivative of oxalacetic acid.

A 1939 patent by Dahlen and Friedrich for E. I. du Pont de Nemours & Company provides a detailed account of both the historical and an improved method for its manufacture, highlighting the compound's importance as an intermediate for azo dyes.[7]

Historical Synthesis Method

The earlier method consisted of a three-step process:[7]

  • Condensation: Phenylhydrazine is condensed with diethyl oxalacetate to form the corresponding hydrazone.

  • Cyclization: The resulting hydrazone is heated in a slightly alkaline solution at temperatures between 70°C and 100°C. This step forms the ethyl ester of 1-phenyl-5-pyrazolone-3-carboxylic acid.

  • Hydrolysis: The ester is then hydrolyzed in a strongly alkaline solution, also at elevated temperatures (70-100°C), to yield the final 1-phenyl-5-pyrazolone-3-carboxylic acid.

A significant drawback of this process, particularly with unsulfonated hydrazines like phenylhydrazine, was the formation of a water-insoluble hydrazone that often precipitated as an oil, leading to poor yields and tarry byproducts.[7]

Improved Synthesis Protocol

To overcome these limitations, an improved, lower-temperature process was developed, which provided better yields and higher purity.[7]

Experimental Protocol (Adapted from U.S. Patent 2,153,615) [7]

  • Mono-ester Preparation: Sodium diethyl oxalacetate is first hydrolyzed with an alkali to form sodium mono-ethyl oxalacetate.

  • Condensation to Hydrazone Salt: Phenylhydrazine hydrochloride (0.1 mol) is dissolved in water and condensed with the sodium mono-ethyl oxalacetate at a low temperature (38-43°C) in a slightly acidic aqueous solution to produce the sodium salt of the hydrazone. This salt remains dissolved, preventing the precipitation issues of the older method.

  • Cyclization to Pyrazolone: A 30% sodium hydroxide solution is added to make the solution slightly alkaline. The mixture is agitated for approximately 10 minutes at 45-50°C to facilitate the cyclization and formation of the pyrazolone ring.

  • Precipitation and Isolation: The final product, 1-phenyl-5-pyrazolone-3-carboxylic acid, is precipitated by the addition of hydrochloric acid.

  • Purification: The precipitate is isolated by filtration and dried.

This refined method resulted in a significantly higher theoretical yield of approximately 90% and a purity of over 96%.[7]

Synthesis_Pathway Improved Synthesis of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid cluster_reactants Reactants Phenylhydrazine Phenylhydrazine HCl Step1 Step 1: Condensation (Slightly Acidic, 38-43°C) Phenylhydrazine->Step1 Oxalacetate Sodium Mono-ethyl Oxalacetate Oxalacetate->Step1 Hydrazone Soluble Hydrazone Sodium Salt Step1->Hydrazone Step2 Step 2: Cyclization (Slightly Alkaline, 45-50°C) Hydrazone->Step2 Pyrazolone_Salt Sodium Salt of Pyrazolone Carboxylic Acid Step2->Pyrazolone_Salt Step3 Step 3: Precipitation (Addition of HCl) Pyrazolone_Salt->Step3 Product 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid (Solid Precipitate) Step3->Product

Caption: Workflow for the improved pyrazolone synthesis.

ParameterValue / ConditionReference
Primary Reactants Phenylhydrazine HCl, Sodium Mono-ethyl Oxalacetate[7]
Condensation Temp. 38-43 °C[7]
Cyclization Temp. 45-50 °C[7]
Theoretical Yield ~90%[7]
Reported Purity 96.7%[7]
Melting Point 253.5-254.4 °C[7]

Industrial Significance and Applications

The primary historical and ongoing value of 1-phenyl-5-pyrazolone-3-carboxylic acid lies in its role as a versatile chemical intermediate.[8][9] Its applications span two major industries: dye manufacturing and pharmaceuticals.

The Dyestuff Industry

Pyrazolone derivatives are critical components in the synthesis of azo dyes.[7] Specifically, 1-phenyl-5-pyrazolone-3-carboxylic acid and its sulfonated analogue, 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, function as "coupling components."[10][11][12] In the dye synthesis process, a diazonium salt is reacted with the pyrazolone coupler to form a stable, brightly colored azo compound. These pyrazolone-based dyes are known for their brilliant yellow, orange, and red shades. A prominent example is Tartrazine (also known as Acid Yellow 23 or Food Yellow 4), a widely used food and textile colorant derived from a sulfonated pyrazolone carboxylic acid.[12]

The Pharmaceutical Industry

The discovery of Antipyrine's biological activity ensured that the pyrazolone scaffold would remain a subject of intense pharmaceutical research. 1-Phenyl-5-pyrazolone-3-carboxylic acid serves as a key building block for various therapeutic agents, particularly those with anti-inflammatory and analgesic effects.[8]

Its close chemical cousin, 1-phenyl-3-methyl-5-pyrazolone (PMP) , also known as Edaravone , exemplifies the enduring pharmaceutical relevance of this chemical family.[13][14][15] Initially developed in the late 1980s, Edaravone was approved in Japan in 2001 as a potent free radical scavenger for treating the acute stages of ischemic stroke.[14][16][17] More recently, it gained approval in the United States and other countries for the treatment of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[13][16] While Edaravone lacks the 3-carboxylic acid group, its development underscores the capacity of the 1-phenyl-5-pyrazolone core structure to serve as a foundation for clinically significant drugs.

Conclusion

The journey of 1-phenyl-5-pyrazolone-3-carboxylic acid is a compelling narrative of chemical innovation. From its conceptual roots in Ludwig Knorr's serendipitous discovery of the pyrazolone ring to its refinement through patented industrial processes, this compound has established itself as an indispensable intermediate. Its history is inextricably linked to the rise of synthetic chemistry, enabling the mass production of vibrant azo dyes and providing the structural framework for life-altering pharmaceuticals. The continued clinical success of related compounds like Edaravone ensures that the pyrazolone scaffold, born from a 19th-century quest for a quinine substitute, will remain a focus of scientific and industrial interest for the foreseeable future.

References

  • The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis. (n.d.). Benchchem.
  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. (2025, December 12). Britannica. Retrieved January 21, 2026, from [Link]

  • Pyrazolone. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020, August 28). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Edaravone. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Dahlen, M. A., & Friedrich, M. E. (1939). U.S. Patent No. 2,153,615. Washington, DC: U.S. Patent and Trademark Office.
  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name Reaction. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 21, 2026, from [Link]

  • 1-phenyl-3-methyl-5-pyrazolone (PMP). (n.d.). Jayvir Dye Chem. Retrieved January 21, 2026, from [Link]

  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. Retrieved January 21, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. Retrieved January 21, 2026, from [Link]

  • 1-Phenyl-3-Methyl-5-Pyrazolone/PMP. (n.d.). Chemball. Retrieved January 21, 2026, from [Link]

  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • High-Purity 1-Phenyl-5-pyrazolone-3-carboxylic Acid: Manufacturer, Supplier, and Applications in Organic Dyes & Pigments. (2025, October 26). LinkedIn. Retrieved January 21, 2026, from [Link]

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Sources

Exploratory

Solubility and Stability of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its physicochemical properties, specifically aqueous solubility and chemical stability, are critical determinants of its utility in drug discovery and the ultimate bioavailability and shelf-life of any resulting formulation. This guide provides a comprehensive framework for the systematic evaluation of these parameters. We detail field-proven protocols for determining equilibrium solubility across a range of pharmaceutically relevant solvents and pH conditions, underpinned by the gold-standard shake-flask method.[2][3] Furthermore, we outline a strategic approach to assessing chemical stability through forced degradation studies, conforming to the principles of ICH guidelines.[4][5] This document is designed to equip researchers and drug development professionals with the necessary theoretical knowledge and practical methodologies to thoroughly characterize this important synthetic intermediate.

Introduction: Chemical Identity and Pharmaceutical Relevance

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 49597-17-3), with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol , belongs to the pyrazolone class of heterocyclic compounds.[6][7] Its structure features a carboxylic acid moiety, making it an ionizable compound with pH-dependent properties, and a phenyl-pyrazolone core that is prevalent in many biologically active molecules.

The significance of this compound is highlighted by its role as a precursor in pharmaceutical synthesis.[1] It is structurally related to Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS), and may arise as an impurity or synthetic intermediate in such processes.[8][] A thorough understanding of its solubility and stability is therefore not merely an academic exercise but a prerequisite for robust process development, formulation design, and regulatory compliance. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[10]

This guide provides the necessary protocols to mitigate these risks by establishing a comprehensive physicochemical profile.

Solubility Profiling: Principles and Protocols

The solubility of an active pharmaceutical ingredient (API) is a primary factor influencing its formulation strategy and in vivo performance.[11] For an ionizable compound like 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, solubility is not a single value but a profile that varies significantly with the pH of the medium.

Theoretical Framework: The Impact of Ionization

The presence of the carboxylic acid group (a weak acid) dictates that the molecule's overall charge, and thus its solubility in aqueous media, is governed by the pH.

  • At low pH (pH < pKa): The carboxylic acid group is predominantly protonated (uncharged). The molecule is less polar, and its solubility in water is expected to be at its minimum, driven primarily by the properties of the phenyl-pyrazolone ring system.

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated, forming a carboxylate anion. The molecule becomes a charged salt, which is significantly more polar and, therefore, exhibits much higher aqueous solubility.

This relationship is fundamental to selecting appropriate solvents and buffer systems for both formulation and analytical testing.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The saturation shake-flask method is universally recognized as the most reliable technique for determining thermodynamic equilibrium solubility.[2] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Methodology:

  • Preparation: Add an excess amount of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid to a series of glass vials, each containing a known volume (e.g., 5 mL) of a selected test solvent. Ensure undissolved solid is clearly visible.

  • Solvent Systems: A comprehensive profile requires a range of solvents:

    • Aqueous: Purified water, 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4).

    • Organic: Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to 37 ± 1 °C. Agitate for a sufficient duration to ensure equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change.[3]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation (e.g., 15 minutes at 14,000 rpm).

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it immediately with the mobile phase used for analysis to prevent precipitation.[3]

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess compound prep2 Add to vials with various solvents/buffers prep1->prep2 equil1 Seal vials and place in orbital shaker prep2->equil1 equil2 Agitate at 37°C for 24, 48, 72 hours equil1->equil2 sep1 Centrifuge samples to pellet solid equil2->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute with mobile phase analysis1->analysis2 analysis3 Inject into HPLC system analysis2->analysis3 analysis4 Determine concentration analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Illustrative Solubility Profile

The quantitative results from the analysis should be compiled into a clear, comparative table. While specific experimental data is not publicly available, Table 1 provides an illustrative template based on the expected physicochemical properties of the compound.

Table 1: Illustrative Solubility Data for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid at 37°C

Solvent/MediumpHExpected Solubility CategoryIllustrative Value (mg/mL)
0.1 M HCl1.2Very Slightly Soluble< 0.1
Acetate Buffer4.5Slightly Soluble0.1 - 1.0
Phosphate Buffer6.8Soluble1.0 - 10
Phosphate Buffer7.4Freely Soluble> 10
MethanolN/ASparingly Soluble10 - 30
EthanolN/ASlightly Soluble1.0 - 10
AcetonitrileN/AVery Slightly Soluble< 0.1
DMSON/AFreely Soluble> 100

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying degradation pathways and developing analytical methods capable of separating the intact drug from its degradation products.[5] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing to expedite decomposition.[4]

Rationale and Regulatory Context

ICH guidelines mandate stress testing to establish the intrinsic stability of a drug substance and to demonstrate the specificity of analytical procedures.[4][5] The goal is to induce a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without destroying the molecule entirely.[12]

Experimental Protocol: Forced Degradation Studies

A systematic approach involves exposing a solution of the compound (typically in a 50:50 organic solvent/aqueous medium to ensure initial solubility) to a variety of stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for 4 hours. Note: Pyrazolone rings can be susceptible to rapid base-catalyzed hydrolysis, requiring milder conditions.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the stock solution to dry heat at 80°C for 72 hours. Also, test the solid compound under the same conditions.

    • Photostability: Expose the stock solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of resolving the main peak from all generated degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze via Stability- Indicating HPLC oxide->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare to Control hplc->compare

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Illustrative Stability Profile

The results should summarize the percentage of degradation and the number of degradation products formed under each condition.

Table 2: Illustrative Forced Degradation Results

Stress ConditionObservation% Assay of ParentDegradation Products
Control (Unstressed)No degradation100.0None detected
0.1 M HCl (60°C, 24h)Minor degradation~95%1 minor peak
0.1 M NaOH (RT, 4h)Significant degradation~70%2 major peaks
3% H₂O₂ (RT, 24h)Moderate degradation~85%1 major, 1 minor peak
Thermal (80°C, 72h)Very minor degradation>98%1 trace peak
Photolytic (ICH Q1B)Stable>99%None detected

This profile suggests a particular lability to alkaline hydrolysis and oxidation, which are critical insights for formulation and storage, indicating a need to maintain a neutral to acidic pH and protect from oxidizing agents.

Analytical Method: A Template for a Stability-Indicating RP-HPLC Method

A robust analytical method is essential for both solubility and stability studies. Based on methods developed for related pyrazoline derivatives, a reverse-phase HPLC method is most suitable.[13][14]

Table 3: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the carboxyl group and sharp peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minEnsures elution of the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode ArrayPhenyl-pyrazolone core is expected to have strong UV absorbance. A DAD allows for peak purity analysis.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure that it is stability-indicating.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. For 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, the methodologies presented in this guide provide a robust pathway for generating a comprehensive physicochemical profile. The pH-dependent solubility, governed by its carboxylic acid moiety, must be accurately quantified to inform formulation strategies. Concurrently, a thorough understanding of its degradation pathways, particularly its susceptibility to alkaline hydrolysis and oxidation, is paramount for ensuring the development of a safe, effective, and stable final drug product. The protocols and frameworks provided herein serve as a validated starting point for any research team working with this versatile pharmaceutical intermediate.

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Foundational

An In-Depth Technical Guide to the Structural Landscape of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Executive Summary The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide delves into the structural chemistry of a key derivative, 5-oxo-1-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide delves into the structural chemistry of a key derivative, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. Due to the inherent tautomerism of this system, its structural analysis is nuanced. We present a comprehensive examination based on the validated single-crystal X-ray diffraction data of its immediate precursor and tautomeric analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] This guide provides a robust framework for understanding the compound's synthesis, solid-state architecture, intermolecular interactions, and the profound implications of its structure on rational drug design.

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives have a rich history in pharmacology, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][5] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets like enzymes and receptors.[5] Understanding the precise atomic arrangement, molecular conformation, and intermolecular interactions in the solid state through single-crystal X-ray crystallography is therefore paramount for advancing structure-activity relationship (SAR) studies and designing next-generation therapeutics.[1][5]

The target of this guide, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (also known as 1-phenyl-3-carboxy-5-pyrazolone), exists in a dynamic equilibrium between its keto (5-oxo) and enol (5-hydroxy) forms. This phenomenon, known as tautomerism, is critical as the two forms present different hydrogen bonding capabilities and shapes, which can influence crystal packing and receptor binding. While the keto form is often named, the enol form is frequently the one that crystallizes, as demonstrated in its methyl ester derivative.[4]

Caption: Keto-Enol tautomerism in the pyrazolone ring system.

Synthesis and Crystallization: A Validated Protocol

The synthesis of pyrazolone derivatives is well-established, typically involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[6] The following protocols are adapted from validated methodologies for generating the target compound and obtaining diffraction-quality single crystals.[4]

Part A: Synthesis of the Methyl Ester Precursor

This procedure is based on the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4]

synthesis_workflow reagents Phenylhydrazine + Dimethyl Acetylenedicarboxylate (DMAD) solvent Toluene/DCM (1:1) reagents->solvent Dissolve in reflux Reflux for 2 hours solvent->reflux evaporation Evaporate Solvent (Reduced Pressure) reflux->evaporation After reaction completion (TLC) recrystallization Recrystallize from Ethanol evaporation->recrystallization product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate (White Solid) recrystallization->product

Caption: Workflow for the synthesis of the methyl ester precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (2 mmol).

  • Solvent Addition: Add a 1:1 mixture of toluene and dichloromethane (DCM) (10 mL).

  • Reflux: Stir the mixture at reflux temperature for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure to yield a solid residue.

  • Purification: Recrystallize the crude white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4]

Part B: Hydrolysis to the Carboxylic Acid

The target carboxylic acid is obtained by standard ester hydrolysis.

  • Hydrolysis: Dissolve the synthesized methyl ester in a mixture of methanol and aqueous sodium hydroxide (2 M).

  • Heating: Stir the solution at 60°C for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Acidification: Cool the reaction mixture to 0°C in an ice bath and carefully acidify with hydrochloric acid (2 M) until the pH is ~2-3, leading to the precipitation of the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Part C: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is a critical step. The slow evaporation method is highly effective.

  • Solution Preparation: Prepare a saturated solution of the purified carboxylic acid in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Crystal Harvest: Over several days, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, defect-free crystal for mounting.[5]

Structural Analysis: Insights from a Validated Analog

The definitive crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides an excellent and authoritative model for understanding the core molecular geometry and packing of the target acid.[4] The analysis reveals the crystallized molecule exists in the enol (5-hydroxy) tautomeric form.

Crystallographic Data Summary

The data presented below corresponds to the methyl ester analog, which serves as our reference structure.[4]

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)
Z (Molecules per cell)4
Molecular Geometry and Conformation

The structure confirms the planarity of the pyrazole ring. A key conformational feature is the relationship between the pyrazole and the N1-substituted phenyl ring. These two rings are not coplanar; instead, they are inclined at a significant dihedral angle of 60.83(5)°.[4] This twisted conformation is a crucial structural descriptor that would influence how the molecule fits into a protein's binding pocket.

The carboxylate group attached at the C3 position lies nearly in the plane of the pyrazole ring, facilitating electronic conjugation.[4] This planarity is important for the molecule's overall electronic properties and potential interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust network of hydrogen bonds. The most significant interaction is a strong O-H···N hydrogen bond where the hydroxyl group (O1) on the pyrazole ring donates a proton to the N2 atom of an adjacent molecule.[4] This interaction links the molecules into chains extending along the crystallographic c-axis.

Additionally, weaker C-H···O hydrogen bonds connect these chains into centrosymmetric dimers, further stabilizing the three-dimensional lattice.[4]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives

Executive Summary The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives emerge as a class of compounds with an exceptionally broad and potent range of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will explore their applications as anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and herbicidal agents, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Pyrazole Carboxylic Acid Core

Pyrazole-based compounds are recognized for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazole nucleus itself is a versatile starting point for the synthesis of a multitude of derivatives.[2] The incorporation of a carboxylic acid moiety is a key structural modification that often enhances the pharmacological profile of the parent pyrazole. This functional group can participate in crucial hydrogen bonding interactions with biological targets, improve pharmacokinetic properties, and serve as a handle for further chemical modifications. The inherent stability and synthetic accessibility of the pyrazole ring, combined with the versatile chemistry of the carboxylic acid group, make these derivatives a highly attractive class of molecules for drug discovery programs.[3][4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][5]

Mechanism of Action: Kinase Inhibition

A primary mode of anticancer activity for many pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain pyrazolo[3,4-d]pyrimidines have been optimized as potent inhibitors of Abl kinase, a key target in chronic myeloid leukemia.[2]

anticancer_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->MEK caption Figure 1: Inhibition of the MAPK/ERK signaling pathway.

Caption: Figure 1: Simplified representation of a pyrazole carboxylic acid derivative inhibiting a kinase (e.g., MEK) in the MAPK/ERK signaling pathway to block cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the aromatic moieties. For example, the presence of specific halogenated phenyl groups can significantly enhance cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole carboxylic acid derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[6][7][8]

Mechanism of Action

The antimicrobial mechanisms of these compounds are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Their specific mode of action is often dependent on the microbial species and the chemical structure of the derivative.

Representative Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole carboxylic acid derivatives against various microbial strains.

CompoundE. coli (MIC, µg/mL)S. epidermidis (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
Compound 30.25>100>100[6]
Compound 4>1000.25>100[6]
Compound 2>100>1001[6]
Ciprofloxacin0.54N/A[6]
ClotrimazoleN/AN/A1[6]

Lower MIC values indicate higher antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and pyrazole carboxylic acid derivatives have shown significant promise as anti-inflammatory agents.[6][9]

Mechanism of Action: COX Inhibition

A key mechanism of anti-inflammatory action for some pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some derivatives exhibit selectivity for COX-2, which is an attractive feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

antiinflammatory_workflow cluster_process In Vivo Anti-inflammatory Assay Animal Rodent Model (e.g., Rat) Compound_Admin Administer Pyrazole Carboxylic Acid Derivative Animal->Compound_Admin Carrageenan Induce Inflammation (e.g., Carrageenan Injection) Compound_Admin->Carrageenan Paw_Edema Measure Paw Edema Volume Over Time Carrageenan->Paw_Edema Analysis Compare with Control (Vehicle and Standard Drug) Paw_Edema->Analysis Result Determine % Inhibition of Inflammation Analysis->Result caption Figure 2: Workflow for evaluating in vivo anti-inflammatory activity.

Caption: Figure 2: A typical workflow for assessing the in vivo anti-inflammatory effects of pyrazole carboxylic acid derivatives using a carrageenan-induced paw edema model.

In Vivo Efficacy

In animal models of inflammation, such as the carrageenan-induced paw edema test in rats, certain pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, comparable to or even exceeding those of standard drugs like diclofenac sodium.[6]

Expanding Therapeutic Horizons

The biological activities of pyrazole carboxylic acid derivatives extend beyond the aforementioned areas, highlighting their vast therapeutic potential.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of these compounds, particularly in the context of ischemic stroke and spinal cord injury.[10][11] They can exert their effects by scavenging free radicals, maintaining mitochondrial function, and alleviating DNA damage in neuronal cells.[11] Some derivatives have shown the ability to reduce the expression of pro-inflammatory cytokines in microglial cells, suggesting a role in mitigating neuroinflammation.[12]

Antiviral Activity

Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[13][14] This discovery opens up new avenues for the development of antiviral drugs against flaviviruses.[14]

Herbicidal and Insecticidal Activities

In the agricultural sector, pyrazole carboxylic acid derivatives have been investigated for their herbicidal and insecticidal properties.[15][16][17][18] Some derivatives act as synthetic auxins, mimicking the action of the plant hormone to control weed growth.[15] Others have shown insecticidal activity against pests like Aphis fabae.[18]

Future Perspectives and Conclusion

The pyrazole carboxylic acid scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The broad spectrum of biological activities, coupled with their synthetic tractability, ensures that these compounds will remain a focal point of research in medicinal chemistry and drug discovery. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced drug delivery systems will further unlock the therapeutic potential of this important class of molecules. This guide has provided a comprehensive overview of the current understanding of pyrazole carboxylic acid derivatives, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies.

References

  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-82.
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). ACS Publications.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2021). ACS Medicinal Chemistry Letters.
  • Yilmaz, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.
  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate.
  • Beh, Y. W., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). MDPI.
  • Jiang, B., et al. (2025). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). PubMed.
  • Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2015). De Gruyter.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: One-Pot Synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Abstract This document provides a comprehensive guide for the efficient one-pot synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, a pivotal intermediate in modern medicinal chemistry. Pyrazolone deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, a pivotal intermediate in modern medicinal chemistry. Pyrazolone derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol details a robust and streamlined procedure starting from phenylhydrazine and a dialkyl acetylenedicarboxylate, followed by in-situ hydrolysis. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, provide characterization data, and present a guide for troubleshooting and process optimization. The methodology is designed for accessibility and reproducibility, catering to researchers in both academic and industrial drug discovery settings.

Introduction: The Significance of Pyrazolone Scaffolds

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates.[4] Specifically, the 5-pyrazolone motif is a key pharmacophore recognized for its diverse biological functions. The target molecule of this protocol, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, serves as a versatile building block for the synthesis of more complex pharmaceutical agents.

Traditionally, the synthesis of such derivatives involves multi-step procedures that can be time-consuming and generate significant waste. The adoption of a one-pot synthesis strategy offers substantial advantages:

  • Process Efficiency: Combines multiple reaction steps (cyclocondensation and hydrolysis) into a single operation, saving time and resources.

  • Atom Economy: Reduces the need for intermediate isolation and purification, minimizing material loss.

  • Reduced Solvent Waste: A single solvent system can often be employed, aligning with the principles of green chemistry.

  • Cost-Effectiveness: Fewer operational steps and reduced material usage lower the overall cost of synthesis.

This guide focuses on a well-established and reliable method involving the reaction of phenylhydrazine with a dialkyl acetylenedicarboxylate, such as dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD).[5]

Reaction Scheme & Mechanism

The synthesis proceeds via a two-stage mechanism within a single pot: (A) Michael addition followed by intramolecular cyclization, and (B) subsequent saponification of the resulting ester.

Overall Reaction: Phenylhydrazine + Diethyl Acetylenedicarboxylate → Intermediate Ester → 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Mechanistic Pathway Explained
  • Michael Addition: The reaction initiates with a nucleophilic attack by the primary amine of phenylhydrazine onto one of the electrophilic carbons of the acetylenic ester. This conjugate addition forms an enamine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the proximal ester carbonyl group.

  • Condensation & Ring Formation: This is followed by the elimination of an alcohol molecule (e.g., ethanol if DEAD is used), resulting in the formation of the stable, five-membered pyrazolone ring. This type of reaction is a classic example of the Knorr pyrazole synthesis.[6][7][8]

  • Saponification (Hydrolysis): After the formation of the pyrazolone ester intermediate, a base (e.g., sodium hydroxide) is introduced to hydrolyze the ester group to the corresponding carboxylic acid.

  • Acidification: The final step is the acidification of the reaction mixture, which protonates the carboxylate salt to precipitate the desired final product, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Visualization of the Reaction Mechanism

G cluster_0 Stage A: Cyclocondensation cluster_1 Stage B: Hydrolysis Phenylhydrazine Phenylhydrazine Michael_Addition Michael Addition Phenylhydrazine->Michael_Addition DEAD Diethyl Acetylenedicarboxylate (DEAD) DEAD->Michael_Addition Enamine Enamine Intermediate Michael_Addition->Enamine Forms intermediate Cyclization Intramolecular Cyclization Enamine->Cyclization Attacks ester carbonyl Ester_Intermediate Ethyl 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylate Cyclization->Ester_Intermediate Eliminates Ethanol Base Add NaOH (aq) Ester_Intermediate->Base Intermediate proceeds to Stage B Hydrolysis Saponification Base->Hydrolysis Carboxylate_Salt Sodium Carboxylate Salt Hydrolysis->Carboxylate_Salt Protonation Protonation Carboxylate_Salt->Protonation Protonates Acid Add HCl (aq) Acid->Protonation Final_Product Final Product: 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid Protonation->Final_Product Precipitates G A 1. Setup Flask, Condenser, Stirrer B 2. Add Reagents Phenylhydrazine + Ethanol A->B C 3. Add DEAD Dropwise at Room Temp B->C D 4. First Reflux (2h) Formation of Ester Intermediate C->D E 5. Cool & Add Base Add aq. NaOH Solution D->E F 6. Second Reflux (1h) Hydrolysis (Saponification) E->F G 7. Cool in Ice Bath F->G H 8. Acidify Add conc. HCl to pH 2-3 G->H I 9. Filter Product Collect precipitate H->I J 10. Wash with Cold Water I->J K 11. Dry Product Vacuum oven at 60 °C J->K

Caption: Step-by-step experimental workflow diagram.

Process Optimization and Characterization

Optimization Parameters

The yield and purity of the final product can be influenced by several factors. The following table outlines key parameters for optimization.

ParameterStandard ConditionVariation / ConsiderationExpected Impact
Solvent EthanolAcetic acid can be used as both a solvent and a catalyst for the cyclization step, potentially reducing reaction time.Acetic acid may require more careful neutralization. Other alcohols (e.g., methanol) can also be used.
Base NaOHPotassium hydroxide (KOH) can be used. For some substrates, a weaker base like sodium carbonate (Na₂CO₃) might be sufficient.Stronger bases ensure rapid and complete hydrolysis. Weaker bases may require longer reaction times or higher temperatures.
Temperature Reflux (~80 °C)Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. [9]Microwave heating requires specialized equipment but offers significant acceleration. Lower temperatures will slow the reaction rate.
Acidification Conc. HClDilute H₂SO₄ or acetic acid can also be used.The choice of acid mainly affects the nature of the inorganic salt byproduct. HCl is common due to the high solubility of NaCl.
Expected Characterization Data
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 75-90%.

  • Melting Point: ~270-275 °C (with decomposition).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.5-7.6 (m, 2H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 6.1 (s, 1H, pyrazole C4-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165.0 (COOH), 160.0 (C=O), 145.0, 138.0, 129.0, 126.0, 120.0, 90.0.

  • Mass Spectrometry (ESI-): m/z 217.06 [M-H]⁻.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction (cyclization or hydrolysis).2. Phenylhydrazine has oxidized.1. Extend reflux times for both steps. Confirm completion with TLC.2. Use freshly opened or purified phenylhydrazine. It should be a pale yellow liquid; discard if dark red or brown.
Oily or Gummy Product 1. Incomplete hydrolysis (presence of unreacted ester).2. Insufficient washing.1. Ensure the second reflux with NaOH is completed. Re-subject the crude product to hydrolysis conditions.2. Wash the filtered product thoroughly with cold water to remove soluble impurities.
Product Fails to Precipitate 1. Insufficient acidification (pH is too high).2. Excessive solvent volume.1. Add more acid until the pH is confirmed to be 2-3.2. If the product is too dilute, partially remove the solvent under reduced pressure before acidification.
Product has Poor Purity Contamination with starting materials or side products.Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetic acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Phenylhydrazine is toxic and a suspected carcinogen. Diethyl acetylenedicarboxylate is a lachrymator. All steps involving these reagents must be performed in a well-ventilated chemical fume hood.

  • Handling Corrosives: Concentrated acids and bases are highly corrosive. Handle with extreme care and add them slowly to solutions to control exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. By consolidating the cyclocondensation and hydrolysis steps, this method offers significant advantages in terms of time, cost, and sustainability. The provided guidelines for optimization, troubleshooting, and characterization should enable researchers to successfully implement and adapt this valuable synthesis for applications in drug discovery and development.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

  • AVESİS. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Van Yüzüncü Yıl Üniversitesi Academic Data Management System.

  • Elguero, J., et al. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • ResearchGate. A mechanism of pyrazole forming reaction.

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.

  • Slideshare. (2018). Synthesis of Pyrazole.

  • NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Fustero, S., et al. (2011). Synthesis of Polysubstituted Pyrazoles from 1,3-Dicarbonyl Compounds. Symmetry, 3(3), 443-467.

  • Al-Warhi, T., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(4), M787.

  • ResearchGate. (2012). One-Pot Three-Component Reaction of Isocyanides, Dialkyl Acetylenedicarboxylates and Phthalhydrazide.

  • Royal Society of Chemistry. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

  • Khan, K. M., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(10), 11636-11654.

Sources

Application

Application Notes &amp; Protocols: 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid as a Versatile Intermediate for Azo Dyes and Pigments

Abstract This document provides a detailed technical guide for researchers and scientists on the utilization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid as a foundational precursor in the synthesis of pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers and scientists on the utilization of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid as a foundational precursor in the synthesis of pyrazolone-based azo colorants. We delve into the synthetic rationale, provide validated, step-by-step protocols for the preparation of both water-soluble dyes and water-insoluble organic pigments, and outline key characterization techniques. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a cornerstone in the chemistry of synthetic colorants, prized for their ability to produce brilliant yellow, orange, and red shades.[1][2] The compound 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (hereafter referred to as PPA) is a particularly valuable intermediate. Its chemical architecture offers a unique combination of features essential for dye and pigment synthesis:

  • An Active Methylene Group: The CH₂ group at the C4 position of the pyrazolone ring is highly reactive towards electrophiles, making it the primary site for azo coupling reactions.

  • A Carboxylic Acid Moiety: This functional group provides a handle for modifying solubility and can be used to form salts (lakes) or other derivatives.

  • A Conjugated System: The pyrazolone ring forms the basis of the chromophore, which is extended and tuned upon azo coupling to generate vibrant colors.

These features allow for the synthesis of a wide spectrum of colorants, from the widely used food dye Tartrazine (which uses a sulfonated analogue of PPA) to high-performance organic pigments for inks, plastics, and coatings.[3][4][5] This guide will provide the practical knowledge to leverage PPA in these applications.

Synthesis of the Core Intermediate: 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid (PPA)

The foundational step is the reliable synthesis of the PPA intermediate. The most common and efficient method is the condensation reaction between phenylhydrazine and diethyl oxalacetate, followed by hydrolysis.

PPA_Synthesis Phenylhydrazine Phenylhydrazine Ester Ethyl 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylate Phenylhydrazine->Ester + DEO (Condensation) DEO Diethyl Oxalacetate PPA 5-Oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid (PPA) Ester->PPA NaOH / H₂O (Hydrolysis)

Caption: Synthesis of the PPA intermediate via condensation and hydrolysis.

Protocol 2.1: Two-Step Synthesis of PPA

Rationale: This protocol proceeds in two distinct, high-yielding steps. The initial condensation forms the stable pyrazolone ester. Subsequent saponification (hydrolysis) with a strong base cleaves the ester to yield the desired carboxylic acid, which is then isolated by acidification.

Materials:

  • Phenylhydrazine

  • Diethyl oxalacetate (DEO)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Procedure:

Step A: Synthesis of Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (0.1 mol, 10.81 g) in 100 mL of ethanol.

  • Add diethyl oxalacetate (0.1 mol, 18.82 g) to the solution dropwise with stirring.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a crystalline solid.

  • Filter the solid using a Büchner funnel, wash with 20 mL of cold ethanol, and dry under vacuum.

Step B: Hydrolysis to PPA

  • Suspend the dried ethyl ester from the previous step in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Heat the mixture to 80-90 °C with stirring for 1-2 hours, until the solid completely dissolves, indicating the completion of hydrolysis.

  • Cool the resulting clear solution to room temperature and then further in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches 1-2. A thick white precipitate of PPA will form.

  • Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral (to remove excess HCl and NaCl), and dry in an oven at 60-70 °C.

Expected Outcome: A white to off-white crystalline powder with a yield typically exceeding 85-90% for the two steps.

Core Application: Azo Coupling for Dye & Pigment Synthesis

The conversion of PPA into a vibrant colorant is achieved through an azo coupling reaction. This is a classic electrophilic aromatic substitution where a diazonium salt acts as the electrophile and the electron-rich PPA is the nucleophile.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling ArNH2 Aromatic Amine (Ar-NH₂) NaNO2_HCl NaNO₂ + HCl (0-5 °C) ArN2Cl Diazonium Salt (Ar-N₂⁺Cl⁻) NaNO2_HCl->ArN2Cl Forms PPA_sol PPA in Alkaline Solution AzoProduct Azo Dye or Pigment ArN2Cl->AzoProduct Couples with PPA PPA_sol->AzoProduct Reacts with Diazonium Salt

Caption: General workflow for the synthesis of azo dyes and pigments from PPA.

Protocol: Synthesis of a Water-Soluble Azo Dye (Tartrazine Analogue)

This protocol details the synthesis of a water-soluble yellow dye by coupling PPA with diazotized sulfanilic acid. The presence of both sulfonic and carboxylic acid groups on the final molecule ensures high water solubility. This reaction is analogous to the industrial synthesis of Tartrazine.[4][6]

Rationale: The key to this synthesis is maintaining a low temperature (0-5 °C) during diazotization to prevent the highly unstable diazonium salt from decomposing. The subsequent coupling is performed under alkaline conditions (pH 8-9), which deprotonates the PPA, enhancing its nucleophilicity and promoting the reaction at the active methylene position.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (PPA)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

Procedure:

Step A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve sulfanilic acid (0.05 mol, 8.66 g) in 100 mL of a 5% sodium carbonate solution by gentle warming. Cool the solution to room temperature.

  • Add a solution of sodium nitrite (0.052 mol, 3.6 g) in 20 mL of water. Stir until fully dissolved.

  • Cool this mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a mixture of concentrated HCl (15 mL) and 100 g of crushed ice.

  • Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/HCl mixture with constant, vigorous stirring. Keep the temperature below 5 °C.

  • Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction is typically complete within 15-20 minutes. The resulting solution is the diazonium salt suspension.

Step B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve PPA (0.05 mol, 10.91 g) in 150 mL of 10% aqueous sodium carbonate solution. Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt suspension from Step A to the PPA solution over 30 minutes with continuous stirring.

  • Maintain the pH of the reaction mixture at 8-9 by adding small portions of 20% sodium hydroxide solution as needed. A deep yellow-orange color will develop.

  • Continue stirring in the ice bath for an additional 1-2 hours after the addition is complete to ensure full coupling.

Step C: Isolation and Purification

  • "Salt out" the dye by adding sodium chloride (approx. 20% w/v) to the reaction mixture and stirring until it dissolves. This decreases the solubility of the dye salt.

  • Allow the mixture to stand for 1 hour, then collect the precipitated yellow solid by filtration.

  • Wash the filter cake with a small amount of saturated NaCl solution.

  • Recrystallize the crude product from a minimal amount of hot water if higher purity is required.

  • Dry the final product in an oven at 70-80 °C.

Parameter Expected Result
Appearance Bright yellow to orange crystalline powder
Yield 75-85%
Solubility Soluble in water; insoluble in most organic solvents
λmax (in water) ~420-430 nm

Protocol: Synthesis of a Water-Insoluble Organic Pigment (Pigment Yellow Analogue)

This protocol demonstrates the synthesis of a water-insoluble organic pigment. By choosing an aromatic amine without water-solubilizing groups (e.g., 2,4-dichloroaniline), the resulting azo product is inherently insoluble and precipitates directly from the reaction medium. Such pigments are valued in the ink and plastics industries.[3][7]

Rationale: The fundamental chemistry is identical to the dye synthesis. However, the physical properties of the product are drastically different. The insolubility means that isolation is simpler, but controlling the physical form (crystal structure, particle size) is critical for performance. A post-synthesis heating step (pigmenting) is often employed to achieve optimal color strength and stability.

Materials:

  • 2,4-Dichloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (PPA)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Ice

Procedure:

Step A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, create a slurry of 2,4-dichloroaniline (0.05 mol, 8.1 g) in 100 mL of water and 15 mL of concentrated HCl. Stir for 15 minutes.

  • Cool the slurry to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.052 mol, 3.6 g) in 20 mL of water, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C.

  • Stir for 30 minutes after addition is complete. A clear solution of the diazonium salt should form. Remove any excess nitrous acid by adding a small amount of sulfamic acid if necessary.

Step B: Coupling Reaction

  • In a separate 1 L beaker, dissolve PPA (0.05 mol, 10.91 g) in 200 mL of water containing sodium hydroxide (0.1 mol, 4.0 g). Add 20 g of sodium acetate to act as a buffer.

  • Cool the PPA solution to 10-15 °C.

  • Add the cold diazonium salt solution from Step A to the PPA solution over 30-45 minutes with efficient stirring. A thick, bright yellow precipitate will form immediately.

  • Maintain the pH of the reaction mixture around 5-6 using the sodium acetate buffer.

  • After the addition, stir the slurry for an additional 2 hours at room temperature.

Step C: Isolation and Finishing

  • Heat the pigment slurry to 90-95 °C and hold for 1 hour. This "finishing" step helps to develop the correct crystal form and particle size for optimal coloristic properties.

  • Allow the slurry to cool to room temperature.

  • Filter the yellow pigment using a Büchner funnel.

  • Wash the filter cake extensively with hot water until the filtrate is free of chloride ions (test with AgNO₃ solution). This step is critical to ensure good stability and performance.

  • Dry the pigment in an oven at 80 °C.

Parameter Expected Result
Appearance Bright, opaque yellow powder
Yield >90%
Solubility Insoluble in water, ethanol, and aliphatic hydrocarbons
Lightfastness Good to Very Good (Typical for this pigment class)
Heat Stability >200 °C

Essential Characterization

To confirm the successful synthesis and purity of the products, the following analytical techniques are recommended:

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for C=O stretching (pyrazolone and carboxylic acid), N=N stretching (azo group, often weak), and aromatic C-H bands.

  • UV-Visible Spectroscopy: Measures the wavelength of maximum absorbance (λmax), which defines the color of the compound. The dye can be measured in solution, while the pigment requires analysis as a solid dispersion.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. NMR studies can also confirm the existence of the azo-hydrazone tautomerism common in these compounds.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • CN102093741A - Preparation method of pigment yellow 138.
  • Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4- (phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • CN102924590A - Preparation method of artificial antigen applied to tartrazine.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Basic Guide on Pyrazolones: Features and Applic
  • One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides.
  • (PDF) Synthesis of New Pyrazolone Dyes.
  • Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • US2457823A - Production of pyrazolone azo dyes.
  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes.
  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes.
  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Modern Scientific Press.
  • CN103044949B - Preparation method of yellow pigment.
  • Tartrazine: Effects, Synthesis and Side Effects. ChemicalBook.
  • 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. CAS Common Chemistry.
  • Novel sulphoarylazo 4-pyrazolone-based tartrazine dye analogues.
  • TARTRAZINE SYNTHESIS, APPLIC
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. World Dye Variety.

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Method

The Strategic Role of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle In the landscape of pharmaceutical development, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of pharmaceutical development, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the various pyrazolone derivatives, 1-phenyl-5-pyrazolone-3-carboxylic acid emerges as a particularly valuable and versatile intermediate. Its unique chemical architecture, featuring a reactive carboxylic acid group, a modifiable pyrazolone ring, and a stable phenyl substituent, provides a robust platform for the synthesis of a diverse array of pharmacologically active molecules. This guide delves into the practical applications of 1-phenyl-5-pyrazolone-3-carboxylic acid in pharmaceutical synthesis, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of established drugs and the logical underpinnings of the synthetic strategies employed.

The significance of the pyrazolone nucleus in medicinal chemistry cannot be overstated. Derivatives of this heterocyclic system are known to exhibit potent analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This wide range of bioactivity has cemented the pyrazolone motif as a critical component in the drug discovery pipeline.[4] 1-Phenyl-5-pyrazolone-3-carboxylic acid, in particular, serves as a key building block for creating libraries of compounds for screening and for the targeted synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][5]

Core Synthesis: Preparation of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

A foundational understanding of the synthesis of the starting material is crucial for its effective application. The preparation of 1-phenyl-5-pyrazolone-3-carboxylic acid is a well-established process, typically achieved through the condensation of an arylhydrazine with an oxalacetic ester derivative.[6] This reaction provides a reliable and scalable method to produce the key intermediate in high yield and purity.

Protocol 1: Synthesis of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

This protocol is adapted from established methods for the synthesis of 1-aryl-5-pyrazolone-3-carboxylic acids.[6]

Materials:

  • Phenylhydrazine hydrochloride

  • Sodium salt of diethyl oxalacetate (or equivalent)

  • Sodium hydroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Water

  • Brilliant Yellow paper (or other suitable pH indicator)

Procedure:

  • Preparation of the Hydrazone:

    • Dissolve phenylhydrazine hydrochloride in water at approximately 60 °C.

    • Cool the solution to 30-35 °C.

    • In a separate vessel, prepare a solution of the sodium salt of diethyl oxalacetate in water.

    • Slowly add the phenylhydrazine hydrochloride solution to the oxalacetate solution while maintaining the temperature between 30-35 °C. This condensation reaction forms the corresponding hydrazone intermediate.

  • Cyclization and Ring Closure:

    • To the hydrazone-containing solution, carefully add 30% sodium hydroxide solution dropwise. The addition should be controlled to maintain the temperature between 38-43 °C and to keep the solution just alkaline, as indicated by Brilliant Yellow paper.[6]

    • The precipitated hydrazone will dissolve upon basification.

    • Stir the solution for approximately 10 minutes at 45-50 °C to ensure complete cyclization and formation of the pyrazolone ring.[6]

  • Precipitation and Isolation:

    • Cool the reaction mixture.

    • Slowly add concentrated hydrochloric acid to the solution until it is acidic. This will precipitate the 1-phenyl-5-pyrazolone-3-carboxylic acid.

    • Collect the solid product by filtration.

    • Wash the product with cold water to remove any remaining salts.

    • Dry the purified 1-phenyl-5-pyrazolone-3-carboxylic acid.

Expected Results:

This procedure typically yields the desired product in high purity (around 97%) and with a good yield (approximately 90%).[6] The melting point of the product is reported to be in the range of 253.5-254.4 °C.[6]

Causality of Experimental Choices:

  • The initial condensation is performed under mildly acidic conditions to facilitate the formation of the hydrazone.

  • The subsequent cyclization is base-catalyzed. The careful control of pH and temperature is critical to prevent side reactions and ensure a high yield of the desired pyrazolone.

  • Precipitation with a strong acid allows for the isolation of the carboxylic acid product in its protonated form.

Application in the Synthesis of Analgesic and Anti-inflammatory Drugs

A primary application of 1-phenyl-5-pyrazolone-3-carboxylic acid is as a precursor for the synthesis of well-known analgesic and anti-inflammatory drugs, such as Phenazone (also known as Antipyrine).[7][8] This involves a key decarboxylation step followed by methylation.

Protocol 2: Synthesis of Phenazone (Antipyrine) via Decarboxylation and Methylation

This protocol outlines a logical synthetic pathway from 1-phenyl-5-pyrazolone-3-carboxylic acid to the widely used analgesic, Phenazone.

Part A: Decarboxylation to 1-Phenyl-3-methyl-5-pyrazolone

Conceptual Procedure for Decarboxylation:

  • Place the 1-phenyl-5-pyrazolone-3-carboxylic acid in a suitable reaction vessel.

  • Heat the compound above its melting point in an inert atmosphere. The exact temperature and time would need to be optimized, but would likely be in the range of 250-300 °C.

  • The reaction progress can be monitored by the evolution of carbon dioxide.

  • The resulting crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization.

Part B: Methylation to Phenazone (Antipyrine)

The synthesis of Phenazone is achieved by the methylation of 1-phenyl-3-methyl-5-pyrazolone.[7][8]

Materials:

  • 1-Phenyl-3-methyl-5-pyrazolone (from Part A)

  • Dimethyl sulfate or Methyl iodide

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • N-Methylation:

    • Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol.

    • Add a base, such as sodium hydroxide, to deprotonate the pyrazolone ring, making it more nucleophilic.

    • Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture while stirring.

    • Heat the reaction mixture to reflux for a specified period to ensure complete methylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude Phenazone.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Phenazone.

Data Presentation:

ParameterProtocol 1: Synthesis of Starting MaterialProtocol 2 (Part B): Synthesis of Phenazone
Starting Material Phenylhydrazine hydrochloride, Diethyl oxalacetate1-Phenyl-3-methyl-5-pyrazolone
Key Reagents NaOH, HClDimethyl sulfate, NaOH
Reaction Type Condensation, CyclizationN-Methylation
Typical Yield ~90%[6]High
Purity ~97%[6]High after recrystallization
Melting Point 253.5-254.4 °C[6]111-114 °C

Experimental Workflow Visualization:

G cluster_0 Synthesis of 1-Phenyl-5-pyrazolone-3-carboxylic acid cluster_1 Synthesis of Phenazone (Antipyrine) A Phenylhydrazine + Diethyl Oxalacetate B Condensation A->B Mildly Acidic C Hydrazone Intermediate B->C D Base-catalyzed Cyclization C->D NaOH E 1-Phenyl-5-pyrazolone-3-carboxylic acid D->E F 1-Phenyl-5-pyrazolone-3-carboxylic acid G Thermal Decarboxylation F->G Heat H 1-Phenyl-3-methyl-5-pyrazolone G->H I N-Methylation H->I Dimethyl Sulfate, Base J Phenazone (Antipyrine) I->J

Caption: Synthetic pathway from starting materials to Phenazone.

Further Applications and Future Directions

The carboxylic acid functionality of 1-phenyl-5-pyrazolone-3-carboxylic acid opens up a vast chemical space for the synthesis of novel pharmaceutical agents. The carboxyl group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, which can then be used in a wide range of coupling reactions.

For instance, the synthesis of amide derivatives by reacting the carboxylic acid with various amines can lead to the generation of compound libraries with diverse biological activities. These derivatives can be screened for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The pyrazolone ring itself can also be further functionalized, for example, through electrophilic substitution reactions at the C4 position, to introduce additional diversity and modulate the pharmacological properties of the resulting molecules.

The development of multicomponent reactions involving pyrazolone derivatives is another exciting area of research.[3] These reactions allow for the rapid and efficient synthesis of complex molecules in a single step, which is highly desirable in drug discovery.

Conclusion

1-Phenyl-5-pyrazolone-3-carboxylic acid is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting material for the synthesis of a wide range of therapeutic agents, most notably analgesics and anti-inflammatory drugs like Phenazone. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors, ultimately contributing to the discovery and development of new and improved medicines. The continued exploration of the chemistry of 1-phenyl-5-pyrazolone-3-carboxylic acid and its derivatives holds great promise for the future of pharmaceutical innovation.

References

  • Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(5), 657-669.
  • Wikipedia. (2023). Phenazone. Retrieved from [Link]

  • Grokipedia. (2024). Phenazone. Retrieved from [Link]

  • Slideshare. (2019). Synthesis of Antipyrine drug and its derivatives.pptx. Retrieved from [Link]

  • Al-Iraqi, M. A. H. (2011). Synthesis of Some New Antipyrine Derivatives. Iraqi National Journal of Chemistry, 42, 242-251.
  • Hassan, A. A. (2016). Chemistry of Antipyrine.
  • Ahmadi, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.
  • Dahlen, M. A., & Friedrich, M. E. (1939). U.S. Patent No. 2,153,615. Washington, DC: U.S.
  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Ion, R. M., et al. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Deng, G., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(5), 5716-5721.
  • Abbi, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.

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Application

Application Notes and Protocols for the Development of Pyrazole-Based Factor XIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rationale for Targeting Factor XIa in Anticoagulation Therapy Thrombosis, the formation of a b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting Factor XIa in Anticoagulation Therapy

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of cardiovascular diseases, which are the leading cause of death globally.[1] For decades, the mainstay of anticoagulant therapy has been agents that target central players in the coagulation cascade, such as vitamin K antagonists and direct inhibitors of thrombin or Factor Xa (FXa). While effective, these therapies are often associated with a significant risk of bleeding, as they inhibit pathways essential for both pathological thrombosis and physiological hemostasis.[1]

Factor XIa (FXIa) has emerged as a promising target for a new generation of anticoagulants with a potentially wider therapeutic window.[1][2] FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade, amplifying the generation of thrombin to form a stable fibrin clot.[3] Notably, individuals with a congenital deficiency in Factor XI are protected from thromboembolic events with only a mild bleeding phenotype, suggesting that FXIa is more critical for thrombosis than for hemostasis.[4] This has spurred the development of FXIa inhibitors as a novel antithrombotic strategy with a potentially reduced risk of bleeding complications.[1][2]

Among the various chemical scaffolds explored for FXIa inhibition, pyrazole derivatives have shown significant promise.[1][2] The pyrazole ring serves as a versatile core that can be readily functionalized to achieve high potency and selectivity.[5][6] This document provides a comprehensive guide to the development of pyrazole-based FXIa inhibitors, from their rational design and synthesis to their preclinical evaluation, with a focus on practical, field-proven insights and detailed experimental protocols.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a key enzyme in the intrinsic pathway, where it activates Factor IX, leading to a burst in thrombin generation.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Contact Activation XIa FXIa XI->XIa IX FIX XIa->IX Pyrazole Inhibitor Target IXa FIXa IX->IXa X FX IXa->X Tenase Complex VIIIa FVIIIa VIIIa->X TF Tissue Factor TF->X Tissue Factor Pathway VIIa FVIIa VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Prothrombinase Complex Va FVa Va->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin SAR_Logic Scaffold 5-Phenyl-1H-pyrazole-3-carboxamide Scaffold P1 P1 Moiety (5-Phenyl Group) Scaffold->P1 P1_prime P1' Moiety (Amide Substituent) Scaffold->P1_prime P2_prime P2' Moiety (N1-Substituent) Scaffold->P2_prime Potency Inhibitory Potency (Ki) P1->Potency Modulates P1_prime->Potency Critical for PK Pharmacokinetic Properties P2_prime->PK Influences Selectivity Selectivity vs. Other Proteases Potency->Selectivity

Caption: Logical Relationships in the SAR of Pyrazole-Based FXIa Inhibitors.

Representative Synthetic Protocol: Synthesis of a 5-Phenyl-1H-pyrazole-3-carboxamide Derivative

The following is a representative, multi-step protocol for the synthesis of a 5-phenyl-1H-pyrazole-3-carboxamide derivative, based on established literature methods. [1][7][8] Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • To a stirred solution of acetophenone (1.0 eq) in a suitable solvent such as methyl tert-butyl ether (MTBE), add lithium hexamethyldisilazide (1.0 eq) dropwise at 0 °C.

  • After stirring for 30 minutes at 0 °C, add diethyl oxalate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction with water and acidify the aqueous layer to pH 6 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyrazole ester.

Step 3: Saponification to 5-phenyl-1H-pyrazole-3-carboxylic acid

  • To a solution of the ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide monohydrate (2.2 eq).

  • Stir the mixture at 70 °C for 8 hours.

  • Evaporate the solvent, add water, and acidify with 1 M HCl to pH 3.

  • Filter the resulting precipitate, wash with water, and dry to afford the carboxylic acid. [7] Step 4: Amide Coupling to Yield the Final Inhibitor

  • To a solution of the 5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF, add HOBT (1.2 eq), EDCI (1.2 eq), and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final 5-phenyl-1H-pyrazole-3-carboxamide derivative.

In Vitro Evaluation of Pyrazole-Based FXIa Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of newly synthesized pyrazole-based FXIa inhibitors.

Protocol 1: FXIa Enzymatic Inhibition Assay (Chromogenic Assay)

This assay quantifies the ability of an inhibitor to block the catalytic activity of purified FXIa. [3] Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing BSA)

  • Test compound (pyrazole derivative)

  • 96-well microtiter plates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in assay buffer to generate a range of concentrations.

  • In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.

  • Add 70 µL of assay buffer to each well.

  • Add 10 µL of human FXIa solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FXIa chromogenic substrate (final concentration ~200 µM) to each well.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C using a microplate reader. [3]9. Determine the rate of reaction (V) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in human plasma. [3][9][10][11][12] Materials:

  • Pooled normal human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Test compound

  • Coagulometer

Procedure:

  • Prepare serial dilutions of the test compound in a suitable buffer.

  • In a coagulometer cuvette, pre-warm 50 µL of pooled normal human plasma to 37°C.

  • Add 5 µL of the test compound dilution or vehicle control to the plasma and incubate for 2 minutes at 37°C.

  • Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for 3-5 minutes at 37°C. [3]5. Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution. [3]6. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Perform each concentration in triplicate.

  • Plot the clotting time against the concentration of the inhibitor to determine the concentration required to double the baseline aPTT.

Selectivity Assays

To assess the selectivity of the pyrazole-based inhibitors, similar chromogenic assays should be performed against other key serine proteases in the coagulation cascade, such as Factor Xa, thrombin, and trypsin. A highly selective inhibitor will exhibit a significantly higher IC50 value for these off-target proteases compared to FXIa.

In Vivo Evaluation of Pyrazole-Based FXIa Inhibitors

In vivo models of thrombosis are crucial for evaluating the antithrombotic efficacy and bleeding risk of lead compounds. Rodent models are commonly used for initial in vivo testing. [1][5][13][14][15]

Protocol 3: Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model in Mice

This model is widely used to assess the efficacy of antithrombotic agents in an injury-induced thrombosis model. [13][15] Materials:

  • Anesthetized mice

  • Surgical microscope

  • Filter paper saturated with FeCl3 solution (e.g., 10%)

  • Test compound formulated for administration (e.g., intravenous or oral)

Procedure:

  • Administer the test compound or vehicle to the mice at various doses and time points prior to thrombus induction.

  • Anesthetize the mouse and surgically expose the inferior vena cava (IVC).

  • Apply a piece of filter paper saturated with FeCl3 solution to the surface of the IVC for a defined period (e.g., 3-5 minutes) to induce endothelial injury.

  • Remove the filter paper and monitor thrombus formation over a specific time period.

  • At the end of the experiment, excise the thrombosed vessel segment, and measure the thrombus weight.

  • Compare the thrombus weight in the treated groups to the vehicle control group to determine the dose-dependent antithrombotic efficacy.

InVivo_Workflow Start Select Lead Pyrazole Compound Dosing Administer Compound to Mice (IV or Oral) Start->Dosing Anesthesia Anesthetize Mouse Dosing->Anesthesia Surgery Expose Inferior Vena Cava (IVC) Anesthesia->Surgery Injury Induce Endothelial Injury (e.g., FeCl3 Application) Surgery->Injury Thrombus Allow Thrombus Formation Injury->Thrombus Measurement Excise Vessel and Weigh Thrombus Thrombus->Measurement Analysis Analyze Dose-Response and Efficacy Measurement->Analysis

Caption: Experimental Workflow for the In Vivo Venous Thrombosis Model.

Pharmacokinetic Profiling

The pharmacokinetic (PK) properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME), should be evaluated in relevant animal species. This data is crucial for determining the dosing regimen and predicting the compound's behavior in humans. PK studies typically involve administering the compound to animals and collecting blood samples at various time points to measure the drug concentration.

Conclusion

The development of pyrazole-based Factor XIa inhibitors represents a promising frontier in antithrombotic therapy. By leveraging the unique biological role of FXIa, these compounds have the potential to offer a safer alternative to conventional anticoagulants. The protocols and insights provided in this document offer a robust framework for the design, synthesis, and preclinical evaluation of this important class of therapeutic agents. A systematic approach, combining rational drug design with rigorous in vitro and in vivo testing, is paramount to advancing these promising molecules from the laboratory to the clinic.

References

  • Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2013. Available from: [Link]

  • StatPearls. [Figure, Coagulation Cascade Diagram. The extrinsic...]. NCBI Bookshelf. Available from: [Link]

  • PubMed. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Available from: [Link]

  • ResearchGate. (2022). Factor XIa in the coagulation cascade. The coagulation cascade is... Available from: [Link]

  • Wikipedia. Coagulation. Available from: [Link]

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 7(Suppl 3), S197–S205. Available from: [Link]

  • Wikipedia. Factor XI. Available from: [Link]

  • American Society of Hematology. (2021). Barrier disruption by coagulation FXIa. Blood. Available from: [Link]

  • Petzold, T., et al. (2014). Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants. Methods in Molecular Biology, 1091, 245–254. Available from: [Link]

  • National Institutes of Health. (2014). Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants. Available from: [Link]

  • PubMed. (2011). In vivo monitoring of venous thrombosis in mice. Available from: [Link]

  • PhenX Toolkit. (2019). Individual Pharmacokinetic Study Using Chromogenic Assay - Standard Half-life Factor IX Products. Available from: [Link]

  • National Institutes of Health. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Available from: [Link]

  • National Institutes of Health. (2002). Characterization of Novel Forms of Coagulation Factor XIa. Available from: [Link]

  • CoaChrom. BIOPHEN™ Factor XIa. Available from: [Link]

  • Practical-Haemostasis.com. Screening Tests in Haemostasis: The APTT. Available from: [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]

  • National Institutes of Health. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Available from: [Link]

  • Synnovis. (2022). Activated partial thromboplastin time (APTT). Available from: [Link]

  • Atlas Medical. ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Available from: [Link]

  • LiNEAR. APTT. Available from: [Link]

  • ScienceDirect. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Available from: [Link]

  • PubMed. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Available from: [Link]

  • ResearchGate. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Antimicrobial Agents from 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including potent antimicrobial activities.[1][2][3] This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including potent antimicrobial activities.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents using 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid as a versatile starting material. We delve into the rationale behind synthetic strategies, focusing on the preparation of pyrazole-based Schiff bases and hydrazones, which are classes of compounds known for their significant biological activities.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step methodologies for synthesis and characterization, and protocols for preliminary antimicrobial evaluation.

Introduction: The Pyrazole Core as a Bioactive Hub

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, pyrazoles have garnered significant attention due to their proven efficacy in various therapeutic areas.[3] The presence of the pyrazole ring in established drugs highlights its importance and versatility.[3] As antimicrobial resistance continues to pose a global threat, the development of new chemical entities with novel mechanisms of action is paramount.[6][7]

The 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold is an excellent starting point for generating a library of potential antimicrobial candidates. Its carboxylic acid functional group is a reactive handle that allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR). This guide focuses on two primary derivatization pathways: the formation of Schiff bases and hydrazones, both of which introduce the biologically crucial azomethine (-C=N-) group.

Synthetic Strategy: Rationale and Workflow

The overall strategy involves a two-stage process: first, the activation or modification of the carboxylic acid group on the pyrazole core, and second, the condensation reaction with various aromatic amines or hydrazides to yield the final target compounds. This approach allows for the systematic introduction of diverse chemical moieties, facilitating the fine-tuning of antimicrobial potency and spectrum.

G cluster_0 Phase 1: Core Synthesis & Modification cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Evaluation Start 5-Oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic Acid Hydrazide Intermediate: Pyrazole-3-carbohydrazide Start->Hydrazide Hydrazine Hydrate (Protocol 3.1) SchiffBase Target Compound: Pyrazole Schiff Base Start->SchiffBase Multi-step conversion (e.g., to aldehyde), then Condensation Hydrazone Target Compound: Pyrazole Hydrazone Hydrazide->Hydrazone Condensation (Protocol 3.2) Aldehyde Aromatic Aldehydes/ Ketones Aldehyde->Hydrazone Amine Aromatic Amines Amine->SchiffBase Characterization Structural Characterization (FTIR, NMR, MS) SchiffBase->Characterization Hydrazone->Characterization Screening Antimicrobial Screening (Agar Diffusion, MIC) Characterization->Screening SAR SAR Analysis Screening->SAR

Figure 1: General workflow for synthesis and evaluation.
Causality Behind the Choice of Hydrazones and Schiff Bases
  • Hydrazones: The synthesis of hydrazones is a robust and high-yielding reaction. The first step involves converting the carboxylic acid of the starting material into a hydrazide. This is a critical activation step, as the resulting -CONHNH2 group is highly nucleophilic and readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones. The resulting pyrazole-hydrazone hybrids possess a flexible but conformationally constrained backbone, which is often ideal for fitting into the active sites of bacterial enzymes.[1] Molecular docking studies have suggested that some pyrazole derivatives may exert their effect by inhibiting DNA gyrase, a key bacterial enzyme.[1][3]

  • Schiff Bases (Imines): The azomethine (-CH=N-) linkage in Schiff bases is critical for their biological activity.[5][8] The nitrogen atom's lone pair of electrons and the system's overall planarity can be involved in hydrogen bonding and π-π stacking interactions with biological targets. Synthesizing Schiff bases from the pyrazole carboxylic acid requires converting the acid to an aldehyde (e.g., via reduction and subsequent oxidation), which then undergoes condensation with a primary amine. The choice of substituted anilines or other amines allows for extensive exploration of electronic and steric effects on antimicrobial potency.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbohydrazide (Intermediate)

This protocol details the conversion of the starting carboxylic acid to its corresponding hydrazide, a key intermediate for synthesizing hydrazone derivatives.

Materials:

  • 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

  • Ethanol (Absolute)

  • Hydrazine Hydrate (80-95%)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1 equivalent) in absolute ethanol (20 mL per gram of acid) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

  • Reflux the mixture for 4-6 hours to form the ethyl ester intermediate (Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly add hydrazine hydrate (1.5 equivalents) to the reaction mixture.

  • Reflux the new mixture for an additional 8-10 hours. A precipitate will typically form as the reaction progresses.

  • Cool the reaction flask in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide intermediate.

Trustworthiness Check (Self-Validation):

  • Characterization: Confirm the structure using FTIR, ¹H NMR, and Mass Spectrometry.

  • FTIR: Expect the disappearance of the broad carboxylic acid O-H stretch and the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and a characteristic amide C=O stretch.

  • ¹H NMR: Look for signals corresponding to the -NH and -NH₂ protons.

Protocol 3.2: General Procedure for Synthesis of Pyrazole Hydrazone Derivatives

This protocol uses the intermediate from 3.1 to synthesize the final hydrazone compounds.

G Hydrazide Pyrazole-3-carbohydrazide (from Protocol 3.1) Reflux Reflux (4-8 hours) Hydrazide->Reflux Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reflux Solvent Ethanol + Glacial Acetic Acid (catalyst) Solvent->Reflux Product Final Product: Pyrazole Hydrazone Reflux->Product Cool, filter, recrystallize

Figure 2: Reaction scheme for pyrazole hydrazone synthesis.

Materials:

  • 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbohydrazide (1 equivalent)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 equivalent)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the pyrazole carbohydrazide (from Protocol 3.1) in absolute ethanol in a round-bottom flask.

  • Add the selected substituted aromatic aldehyde to the solution.

  • Add 2-4 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrazole hydrazone derivative.

Trustworthiness Check (Self-Validation):

  • Characterization: Confirm the structure using FTIR, ¹H NMR, and Mass Spectrometry.

  • FTIR: Look for the appearance of the C=N (azomethine) stretching band around 1550-1600 cm⁻¹.[8]

  • ¹H NMR: Expect a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm.

Antimicrobial Activity Evaluation

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. Standard preliminary screening methods include the agar well diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli)[9]

  • Nutrient Agar plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent)

Procedure:

  • Prepare a bacterial inoculum by suspending freshly grown bacteria in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Uniformly spread the bacterial suspension over the surface of a nutrient agar plate using a sterile cotton swab.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, punch uniform wells into the agar.

  • Pipette a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a common and efficient technique.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (prepared as stock solutions)

  • Positive and negative growth controls

Procedure:

  • Add 100 µL of MHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • This creates a gradient of compound concentrations.

  • Inoculate each well (except the negative control) with 10 µL of the adjusted bacterial inoculum.

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Interpretation

Quantitative data from antimicrobial screening should be summarized for clear comparison. Structure-activity relationship (SAR) studies can then be performed to guide further optimization.

Table 1: Sample Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-Group (Substituent on Aldehyde)S. aureus (Gram +)E. coli (Gram -)
HZ-01 -H64>128
HZ-02 4-Cl1664
HZ-03 4-NO₂32128
HZ-04 4-OCH₃>128>128
Ciprofloxacin (Control)10.5

Interpreting the Data: From the sample data, a preliminary SAR can be deduced. The presence of an electron-withdrawing group with lipophilic character (e.g., -Cl in HZ-02 ) appears to enhance activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted compound (HZ-01 ).[11] The strongly electron-withdrawing nitro group (HZ-03 ) also shows good activity, while the electron-donating methoxy group (HZ-04 ) seems to diminish it. This suggests that electronic properties and lipophilicity are key drivers of activity for this compound series, a common theme in pyrazole-based antimicrobials.[7]

Conclusion

The 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold serves as a highly effective and versatile platform for the synthesis of novel antimicrobial agents. By employing robust synthetic methodologies, such as the formation of hydrazone derivatives, researchers can generate diverse libraries of compounds for biological screening. The protocols outlined in this guide provide a validated framework for synthesis, characterization, and evaluation, enabling the systematic exploration of structure-activity relationships and the potential discovery of potent new drugs to combat antimicrobial resistance.

References

  • Title: Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH Source: National Institutes of Health URL
  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Journal of the Chilean Chemical Society URL
  • Title: Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity Source: International Journal of Biological Macromolecules URL
  • Title: Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT Source: SciSpace URL
  • Title: Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives Source: Bentham Science URL
  • Title: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives Source: Taylor & Francis Online URL
  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health URL
  • Title: Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)
  • Title: Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II)
  • Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine Source: SciELO Colombia URL
  • Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents Source: ACS Omega URL
  • Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives Source: Ingenta Connect URL
  • Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: National Institutes of Health URL
  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates Source: The Open Pharmaceutical Sciences Journal URL
  • Title: Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)
  • Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI URL
  • Title: SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA Source: Bulletin of the Chemical Society of Ethiopia URL
  • Title: 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study Source: TSI Journals URL
  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)

Sources

Application

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid in the synthesis of COX-2 inhibitors

Application Note & Protocols Topic: 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid in the Synthesis of Selective COX-2 Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid in the Synthesis of Selective COX-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Design

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 mediates essential physiological functions, COX-2 is upregulated at sites of inflammation, making it a prime target for therapeutic intervention with minimized gastrointestinal side effects.[1] A significant class of selective COX-2 inhibitors, including the blockbuster drug Celecoxib, is built upon a diarylheterocycle scaffold.[1][2] Among these, the pyrazole ring system has proven to be a privileged structure, offering a robust and synthetically versatile framework for creating potent and selective inhibitors.[2][3]

This application note provides a detailed guide on utilizing a key synthetic precursor, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid , as a foundational building block for novel COX-2 inhibitors. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of next-generation anti-inflammatory agents.

The COX Signaling Pathway: A Rationale for Selectivity

The therapeutic action of selective NSAIDs is rooted in their ability to preferentially block the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid to pro-inflammatory prostaglandins (like PGE2) without significantly affecting the homeostatic functions of COX-1.[1][2] This selectivity is crucial for mitigating risks such as gastric ulceration associated with traditional NSAIDs.[1]

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_phys Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->PG_phys PG_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PG_inflam Inhibitor Selective COX-2 Inhibitor Inhibitor->COX2

Figure 1: Simplified COX signaling pathway highlighting the action of a selective COX-2 inhibitor.

The Precursor: 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

This pyrazolone derivative is an exceptionally valuable starting material. Its utility stems from two key structural features:

  • The Carboxylic Acid (C3-Position): This functional group serves as a versatile chemical "handle." It can be readily converted into a wide range of functional groups, such as esters, amides, and hydrazides, allowing for the facile introduction of various pharmacophoric elements.[4] This is the primary site for linking moieties known to interact with the active site of the COX-2 enzyme.

  • The Pyrazolone Ring: The keto-enol tautomerism of the pyrazolone ring and the reactivity of the C4 position provide additional avenues for structural modification, enabling the synthesis of diverse chemical libraries for screening and optimization.

Synthetic Strategy: From Precursor to Potent Inhibitor

The core strategy involves leveraging the C3-carboxylic acid to append a side chain that can selectively target the COX-2 active site. A hallmark of many selective COX-2 inhibitors is the presence of a sulfamoylphenyl or methylsulfonylphenyl group, which is known to bind to a specific secondary pocket in the COX-2 enzyme, a feature absent in COX-1.[1][5]

Our representative synthesis will therefore focus on an amide coupling reaction between the pyrazole precursor and 4-aminobenzenesulfonamide. This reaction forms a stable amide bond and directly installs the critical COX-2 pharmacophore.

Synthetic_Scheme cluster_reactants Starting Materials cluster_process Core Reaction cluster_product Target Molecule Start 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Amine 4-Aminobenzenesulfonamide Amine->Coupling Product N-(4-sulfamoylphenyl)-5-oxo- 1-phenyl-2,5-dihydro-1H- pyrazole-3-carboxamide (Lead Compound) Coupling->Product

Figure 2: General workflow for the synthesis of a pyrazole-based COX-2 inhibitor lead.

Application Protocol: Synthesis of N-(4-sulfamoylphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide

This protocol details the synthesis of a lead compound by coupling the title precursor with a key pharmacophore.

I. Materials and Reagents

  • 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (FW: 218.19 g/mol )

  • 4-Aminobenzenesulfonamide (FW: 172.20 g/mol )

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

II. Step-by-Step Experimental Procedure

  • Rationale: This procedure employs a standard peptide coupling method (EDC/HOBt) to form the amide bond. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and improve coupling efficiency.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 2.18 g, 10 mmol).

  • Solubilization: Add anhydrous DMF (approx. 40 mL) and stir until the starting material is fully dissolved.

  • Addition of Amine: To the solution, add 4-aminobenzenesulfonamide (1.05 eq, 1.81 g, 10.5 mmol). Stir for 5 minutes.

  • Activation: Add HOBt (1.2 eq, 1.62 g, 12 mmol) followed by the portion-wise addition of EDC-HCl (1.2 eq, 2.30 g, 12 mmol) at 0 °C (ice bath).

    • Self-Validation Check: The reaction is exothermic. Slow addition of EDC is critical to control the temperature and prevent degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 EtOAc/Hexanes mobile phase). The disappearance of the starting carboxylic acid and the appearance of a new, typically higher Rf spot, indicates product formation.

    • Expected Outcome: The starting acid should be consumed within 18 hours.

III. Work-up and Purification

  • Rationale: The work-up procedure is designed to remove the water-soluble coupling reagents (EDC, HOBt) and unreacted starting materials, isolating the crude product for final purification.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of DCM.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove any unreacted amine and basic byproducts.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and HOBt.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of EtOAc in Hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

    • Expected Outcome: The final product should be an off-white to pale yellow solid.

IV. Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) Insights

The pyrazole scaffold allows for systematic modification to optimize COX-2 inhibitory activity and selectivity.[1] The literature reveals several key trends that can guide further development from our synthesized lead compound.[2][5][6]

Compound ModificationRationale & Typical Effect on ActivityReference
N1-Phenyl Ring Substitution The N¹ substituent is critical for activity.[5] Attaching a phenyl ring, often substituted with electron-withdrawing groups, is a common feature in potent inhibitors.[5]
C3-Position (Carboxamide) The carboxamide linker is a stable and effective way to connect the core to the sulfamoylphenyl moiety. Modifications here can alter solubility and pharmacokinetic properties.[4]
C4-Position of Pyrazolone Substitution at this position can modulate potency. Small alkyl or halo groups are often tolerated.[7]
C5-Position (Conversion to Pyrazole) Converting the C5-oxo (pyrazolone) to a substituted pyrazole (e.g., with a trifluoromethylphenyl group like Celecoxib) often dramatically increases potency and selectivity by allowing the molecule to occupy a key hydrophobic pocket in the COX-2 active site.[1]
Sulfonamide Moiety The SO₂NH₂ group is a crucial pharmacophore that forms hydrogen bonds within the specific side pocket of COX-2, anchoring the inhibitor and conferring selectivity.[5][5]

graph SAR_Logic {
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

Start [label="Synthesize Initial Lead\n(from Protocol)", fillcolor="#F1F3F4"]; Modify [label="Introduce Structural Modification\n(e.g., Substitute N1-Phenyl)", shape=ellipse, fillcolor="#FBBC05"]; Assay [label="Perform In Vitro\nCOX-1/COX-2 Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\nPotency (IC50) &\nSelectivity (SI)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Optimize [label="Optimized Candidate", shape=star, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redesign [label="Redesign & Resynthesize", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Modify -> Assay -> Analyze; Analyze -> Optimize [label=" Potency & Selectivity\n Improved? (Yes)"]; Analyze -> Redesign [label=" No "]; Redesign -> Modify; }

Figure 3: Iterative cycle of synthesis and evaluation in lead optimization for COX-2 inhibitors.

Conclusion

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a high-value, strategic starting material for the synthesis of novel COX-2 inhibitors. The C3-carboxylic acid provides a reliable anchor point for introducing key pharmacophoric features, most notably the sulfamoylphenyl moiety essential for selective binding. The provided protocol offers a robust and straightforward method for generating lead compounds. By applying established SAR principles, researchers can systematically modify this pyrazolone core to develop potent and highly selective anti-inflammatory agents with potentially improved therapeutic profiles.

References

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

  • Qiu, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Qiu, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Publishing. [Link]

  • Gouda, M. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Shorbagy, M. Y. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Umesha, K. B., et al. (2014). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. ResearchGate. [Link]

  • Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Press. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hwang, S. H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Unknown. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

Sources

Method

Application Note: A Comprehensive Protocol for the Esterification of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

Introduction: The Significance of Pyrazolone Esters 1-Phenyl-5-pyrazolone-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolone Esters

1-Phenyl-5-pyrazolone-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its derivatives are foundational to the synthesis of a wide array of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] The esterification of this carboxylic acid is a pivotal transformation, yielding esters that often exhibit enhanced biological activity or serve as key intermediates in the synthesis of more complex molecules, such as analogs of the antioxidant drug Edaravone.[2][3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of these valuable esters via the classic Fischer-Speier esterification method. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss critical parameters for process optimization and troubleshooting.

The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reliable and acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[6][7][8] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[9][10]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[6][9][10]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion.[6][8][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular transfer converts a hydroxyl group into a much better leaving group: water.[7][9]

  • Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, which collapses to reform the carbonyl group, now as a protonated ester.[8][9]

  • Deprotonation: A base (such as another alcohol molecule or water) removes the final proton from the carbonyl oxygen, yielding the neutral ester product and regenerating the acid catalyst to continue the cycle.[6][9]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products CarboxylicAcid Pyrazolone Carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation + H+ Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack + R'-OH Catalyst H+ (Catalyst) Catalyst->Protonation + H+ Protonation->Attack Activated Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer Elimination 4. Elimination of Water (H₂O) ProtonTransfer->Elimination Forms H₂O leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water Elimination->Water Ester Pyrazolone Ester Deprotonation->Ester - H+ RegenCatalyst H+ (Regenerated) Deprotonation->RegenCatalyst

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Pyrazolone Derivatives

Abstract This document provides a comprehensive guide for developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of pyrazolone derivatives. Pyrazolones...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of pyrazolone derivatives. Pyrazolones are a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry, noted for their analgesic, anti-inflammatory, and antimicrobial properties.[1] Accurate and reliable quantification of these compounds is critical for quality control, stability testing, and pharmacokinetic studies. This guide details a systematic workflow, from initial parameter selection and optimization to full method validation in accordance with ICH Q2(R1) guidelines, ensuring scientific integrity and trustworthiness.[2]

Foundational Principles & Pre-Analysis Considerations

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties and their interaction with the chromatographic system. Rushing into experiments without this foundational knowledge often leads to a trial-and-error approach that is both inefficient and scientifically unsound.

Physicochemical Properties of Pyrazolone Derivatives

The pyrazolone core is a five-membered lactam ring containing two adjacent nitrogen atoms.[3] The key to method development lies in understanding the properties conferred by this core and its various substituents:

  • Polarity: Pyrazolone derivatives are generally polar compounds, making them ideal candidates for RP-HPLC.[4] The overall polarity, however, is heavily influenced by the substituents on the pyrazolone ring. This dictates the choice of mobile phase composition and column chemistry.

  • UV Absorbance: The conjugated system within the pyrazolone ring structure results in strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection the most common and straightforward choice. A preliminary UV scan of the analyte dissolved in the likely mobile phase is essential to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.[3]

  • Solubility: Solubility must be assessed in various potential solvents to prepare stock solutions. Using the mobile phase as the sample diluent is highly recommended to prevent peak distortion or precipitation upon injection.[4] Many pyrazolone derivatives are soluble in common organic solvents like methanol and acetonitrile.[1]

Causality of Initial Chromatographic Choices
  • Mode of Separation: Reversed-Phase (RP) HPLC: Given the inherent polarity of pyrazolones, RP-HPLC is the logical choice.[4] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The polar pyrazolone molecules have a lower affinity for the stationary phase and will elute based on subtle differences in their hydrophobicity. More hydrophobic derivatives will be retained longer.

  • Stationary Phase Selection (The Column):

    • C18 (Octadecylsilane): A C18 column is the universal starting point for RP-HPLC method development due to its high hydrophobicity and wide applicability. It provides sufficient retention for a broad range of polar to moderately non-polar compounds.[2][4] Columns with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size offer a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[2]

    • Alternative Phases: If a C18 column provides insufficient retention for highly polar pyrazolones or poor peak shape, other phases like C8 (less retentive) or Phenyl-Hexyl (offers different selectivity through pi-pi interactions) can be explored.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the primary organic solvents used. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. However, MeOH can offer different selectivity and is a valuable alternative.

    • Aqueous Phase & pH Control: An acidified aqueous phase is crucial for analyzing acidic or basic compounds. For pyrazolones, adding a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid, protonates silanol groups on the silica backbone of the column, minimizing peak tailing and ensuring reproducible retention times.[4][5]

Systematic Method Development Workflow

A structured, logical workflow is paramount for efficient and effective method development. The following diagram and steps outline a robust pathway from initial screening to a fully optimized method.

MethodDevelopmentWorkflow HPLC Method Development Workflow for Pyrazolone Derivatives cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation & Application A Define Analytical Goal (e.g., QC, Stability) B Characterize Analyte (Solubility, pKa, λmax) A->B Inputs C Select Column & Detector (C18, PDA/UV) B->C D Screen Mobile Phase (ACN vs. MeOH, pH) C->D Initial Setup E Optimize Conditions (Isocratic/Gradient, Flow Rate, Temp.) D->E Refine F Check System Suitability (Tailing, Resolution, Plates) E->F Verify G Full Method Validation (ICH Q2(R1)) F->G Method Finalized H Implement for Routine Analysis G->H Deploy

Caption: A systematic workflow for HPLC method development.

Protocol: A Validated RP-HPLC Method for a Pyrazolone Derivative

This protocol describes a typical isocratic RP-HPLC method applicable to many pyrazolone derivatives, based on established literature.[4][6] It is intended as a starting point for development and must be optimized and validated for each specific analyte.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic data system (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • pH meter.

  • Reference standard of the pyrazolone derivative.

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[4]

  • HPLC-grade water.

  • Trifluoroacetic Acid (TFA).[4]

Preparation of Solutions
  • Mobile Phase (Methanol: 0.1% TFA in Water, 80:20 v/v):

    • Prepare the aqueous component: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

    • Measure 800 mL of Methanol and 200 mL of the 0.1% TFA in water into a suitable container.

    • Mix well and degas for 15 minutes using an ultrasonic bath or vacuum filtration.

  • Sample Diluent: The mobile phase is used as the diluent to ensure compatibility.[4]

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh 25 mg of the pyrazolone reference standard into a 50 mL volumetric flask.

    • Dissolve in approximately 30 mL of diluent, using sonication if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix. This solution is used for analysis.

Chromatographic Conditions
ParameterConditionCausality/Justification
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and efficiency for pyrazolones.[2][4]
Mobile Phase Methanol: 0.1% TFA in Water (80:20, v/v)Isocratic elution is simple and robust. TFA ensures sharp peaks.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing run time and pressure.[4]
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[4]
Injection Vol. 10 µLA small volume minimizes potential band broadening.
Detection UV at 237 nm (or analyte-specific λmax)Wavelength should be set at the maximum absorbance for best sensitivity.[3]
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.[4]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform a blank injection (diluent) to ensure no system peaks interfere with the analyte peak.

  • Inject the Working Standard Solution five times to establish system suitability.

  • Inject the sample solutions for analysis.

Method Validation (ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory step for ensuring the trustworthiness and integrity of the results.[7]

System Suitability

Before any validation run, system suitability must be established by injecting the working standard multiple times. The results must meet pre-defined criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0% for n≥5 injections
Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often evaluated in a stability-indicating method by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light).[8][9] The method is specific if the analyte peak is pure and well-resolved from any degradation peaks, as confirmed by a PDA detector's peak purity analysis.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five concentrations from the stock solution (e.g., 50, 80, 100, 120, 150 µg/mL).[4]

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[4]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol: Spike a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[4]

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. (Often calculated as 3.3 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Often calculated as 10 * σ/S).

  • These parameters are critical for the analysis of impurities or trace levels of compounds.[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.[4]

Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.998
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.2%≤ 2.0%
LOD 2.4 µg/mLReport Value
LOQ 7.4 µg/mLReport Value
Robustness No significant impact on resultsSystem suitability passes

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. (2024). Separation Science Plus. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. (2023). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives. (2012). Der Pharma Chemica. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, characterization, rp-hplc method development and validation for qualitative estimation of (4z)-3-methyl-1-(4-nitrobenzoyl)-1h-pyrazole-4,5-dione 4-[(4fluorophenyl) hydrazone]. (2023). Bohrium. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021). National Institutes of Health (NIH). [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (2018). MDPI. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). ResearchGate. [Link]

  • Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. (2012). National Institutes of Health (NIH). [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (2023). An-Najah National University. [Link]

Sources

Method

In Vitro Screening of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid Derivatives for Anticancer Activity: Application Notes and Protocols

This guide provides a comprehensive framework for the in vitro screening of novel 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives for potential anticancer activity. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro screening of novel 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives for potential anticancer activity. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preliminary evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid core, a member of the pyrazolone family, presents a versatile scaffold for the development of novel therapeutic agents.[3] Structure-activity relationship studies on related pyrazole derivatives have demonstrated that modifications to this core can significantly influence their cytotoxic and mechanistic profiles.[4]

Numerous pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (such as EGFR and Aurora kinases), induction of apoptosis, and cell cycle arrest.[5][6] Specifically, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspases.[7][8] Given the therapeutic potential of this scaffold, a systematic in vitro screening approach is essential to identify lead compounds for further development.

This guide will detail a tiered screening strategy, beginning with a primary cytotoxicity assessment to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives. Subsequently, promising candidates will be subjected to a battery of secondary assays to elucidate their mechanisms of action, including apoptosis induction and effects on cell cycle progression.

Experimental Workflow: A Tiered Approach to Anticancer Screening

A logical and efficient workflow is critical for the successful screening of a library of novel compounds. The proposed workflow for the in vitro evaluation of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives is depicted below. This tiered approach ensures that resources are focused on the most promising candidates.

Experimental Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action Studies (Lead Compounds) Start Synthesized Compound Library CellViability Cell Viability/Cytotoxicity Assay (MTT) Start->CellViability IC50 IC50 Determination CellViability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Caspase Caspase Activity Assay (Caspase-Glo 3/7) IC50->Caspase WesternBlot Western Blot Analysis (Apoptotic Markers) Apoptosis->WesternBlot DataAnalysis Data Analysis and Lead Identification CellCycle->DataAnalysis Caspase->WesternBlot WesternBlot->DataAnalysis caption Tiered screening workflow for pyrazole derivatives.

Caption: A tiered screening workflow for the evaluation of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives, from primary cytotoxicity screening to mechanism of action studies.

Primary Screening: Assessing Cytotoxicity

The initial step in evaluating the anticancer potential of the synthesized derivatives is to determine their cytotoxicity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of cytotoxicity induced by the test compounds can be quantified.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Representative Data

The following table presents example cytotoxicity data for a hypothetical series of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives against three cancer cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 115.225.818.5
Derivative 25.88.16.3
Derivative 3> 50> 50> 50
Doxorubicin0.91.20.7

Note: The data presented are for illustrative purposes only.

Secondary Screening: Elucidating the Mechanism of Action

Compounds exhibiting significant cytotoxicity (e.g., IC50 < 10 µM) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key cellular processes to investigate are apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. The induction of apoptosis by the test compounds can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis Assay Principle cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis/Necrosis Live Annexin V: Negative PI: Negative EarlyApop Annexin V: Positive PI: Negative LateApop Annexin V: Positive PI: Positive caption Cell populations distinguished by Annexin V/PI staining.

Caption: Distinct cell populations identified through Annexin V and Propidium Iodide staining during flow cytometry analysis.

Protocol: Annexin V/PI Staining for Apoptosis

Materials:

  • Apoptosis-inducing test compound(s)

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation: The flow cytometry data will be presented as a dot plot, separating the cell population into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

An increase in the percentage of cells in the Q2 and Q4 quadrants in treated samples compared to the control indicates that the compound induces apoptosis.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Cell cycle distribution can be analyzed by staining the cellular DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Test compound(s)

  • Cancer cell line

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

Data Interpretation: The data is presented as a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. A significant increase in the percentage of cells in a particular phase in treated samples compared to the control indicates cell cycle arrest at that checkpoint.

Mechanism of Action Studies: Delving Deeper

For lead compounds that demonstrate potent cytotoxicity, induce apoptosis, and cause cell cycle arrest, further studies are warranted to elucidate the underlying molecular mechanisms.

Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7. The assay provides a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]

Protocol: Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay kit. Briefly, the reagent is added directly to the cells in a multiwell plate format, and after a short incubation, the luminescence is measured. An increase in the luminescent signal in treated cells compared to control cells indicates the activation of caspase-3/7.

Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to investigate changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol: Western Blot for Bcl-2 and Bax

  • Protein Extraction:

    • Treat cells with the test compound and lyse the cells to extract total protein.

    • Quantify the protein concentration.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: An increase in the Bax/Bcl-2 ratio in treated cells compared to the control is indicative of the induction of the intrinsic apoptotic pathway.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the initial in vitro screening of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives for anticancer activity. This tiered approach allows for the efficient identification of promising lead compounds and provides initial insights into their mechanisms of action.

Compounds that demonstrate significant and selective cytotoxicity, induce apoptosis, and modulate the cell cycle should be prioritized for further preclinical development. This may include more extensive in vitro studies, such as investigating their effects on other cancer cell lines, exploring their impact on specific signaling pathways, and ultimately, evaluating their efficacy in in vivo animal models of cancer. The versatile nature of the pyrazole scaffold holds considerable promise for the development of novel and effective anticancer therapeutics.

References

  • Answer, F., et al. (2021).
  • Cankara Pirol, S., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 10(4), 183–193.
  • Kavitha Rani, P., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Heterocyclic Chemistry, 58(4), 936-958.
  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10186–10199.
  • Oriental Journal of Chemistry. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Pourjabali, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 369-380.
  • Pourjabali, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 369-380.
  • RSC Publishing. (2022). Design, synthesis, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(15), 7015-7030.
  • Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry, 23(17), 5759–5767.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Retrieved from [Link]

  • MDPI. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • MDPI. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Retrieved from [Link]

  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • NIH. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Retrieved from [Link]

  • ChemBK. (n.d.). 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PubMed. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Retrieved from [Link]

  • MDPI. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

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Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Potential of the Pyrazolone Scaffold The 1-phenyl-5-pyrazolone-3-carboxylic acid core is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazolone Scaffold

The 1-phenyl-5-pyrazolone-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocyclic system have demonstrated significant potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[3][4][5] The continued exploration of this chemical space is driven by the need for novel therapeutics with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new therapeutic agents. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its pharmacological effects. This guide provides a comprehensive overview of the SAR of 1-phenyl-5-pyrazolone-3-carboxylic acid analogs, with a focus on their anti-inflammatory and antimicrobial properties. Detailed protocols for the synthesis of representative analogs and the evaluation of their biological activity are also presented to facilitate further research and development in this promising area.

The Core Scaffold and Rationale for SAR Studies

The 1-phenyl-5-pyrazolone-3-carboxylic acid scaffold offers multiple sites for chemical modification, allowing for a thorough exploration of the SAR. The key positions for substitution are the phenyl ring at the 1-position, the pyrazolone ring itself, and the carboxylic acid group at the 3-position. Understanding how modifications at these positions influence biological activity is crucial for the design of more potent and selective drug candidates.

For instance, in the context of anti-inflammatory activity, many pyrazolone derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins.[6][7] SAR studies can elucidate the structural requirements for potent and selective COX-2 inhibition, which is a desirable attribute for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[7][8] Similarly, for antimicrobial applications, SAR can guide the design of analogs with enhanced activity against specific bacterial or fungal strains.[1][2][4]

dot graph TD; A[Core Scaffold: 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid] --> B{SAR-Guided Modifications}; B --> C[Substitution on Phenyl Ring at N1]; B --> D[Modification of Pyrazolone Ring]; B --> E[Derivatization of Carboxylic Acid at C3]; C --> F[Enhanced Potency & Selectivity]; D --> F; E --> F; F --> G[Optimized Drug Candidate];

end Caption: Logical workflow for SAR-driven drug discovery of 1-phenyl-5-pyrazolone-3-carboxylic acid analogs.

Synthesis of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid Analogs: A Representative Protocol

The synthesis of the 1-phenyl-5-pyrazolone-3-carboxylic acid core is typically achieved through the condensation of a substituted phenylhydrazine with a derivative of oxalacetic acid.[9][10] The following protocol details the synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a key intermediate for further derivatization.

Protocol 1: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Materials:

  • Diethyl oxalate

  • Substituted acetophenone

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Synthesis of the intermediate ethyl-2,4-dioxo-4-phenylbutanoate:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of diethyl oxalate and a substituted acetophenone dropwise with continuous stirring at room temperature.

    • After the addition is complete, continue stirring for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

    • Filter the precipitate, wash with cold water, and dry.

  • Cyclization to form the pyrazolone ring:

    • Suspend the dried intermediate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the suspension, followed by a catalytic amount of glacial acetic acid.[9]

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

    • The solid product, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, will precipitate.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[9]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[9][10]

Biological Evaluation: Protocols for Anti-Inflammatory and Antimicrobial Activity

The biological evaluation of the synthesized analogs is crucial for establishing the SAR. The following are standard protocols for assessing anti-inflammatory and antimicrobial activities.

Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory activity of compounds.[5]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in normal saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 1% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups.

  • Compound Administration:

    • Administer the test compounds and the reference drug orally 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[4][11]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of Compounds:

    • Perform serial two-fold dilutions of the test compounds and reference drugs in the broth medium in the 96-well plates.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1-phenyl-5-pyrazolone-3-carboxylic acid scaffold have yielded valuable insights into the structural requirements for biological activity.

Table 1: Representative SAR Data for Anti-Inflammatory Activity

Compound IDR1 (Substitution on Phenyl Ring)R2 (Modification at C3)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)In Vitro COX-2 Inhibition (IC50, µM)
1a H-COOHModerate5.2
1b 4-Cl-COOHHigh1.8
1c 4-OCH3-COOHModerate-High3.5
1d 4-NO2-COOHLow>10
2a H-COOCH2CH3Moderate6.1
2b 4-Cl-COOCH2CH3High2.5
3a H-CONH2Low-Moderate8.9
3b 4-Cl-CONH2Moderate4.3

Data compiled and extrapolated from multiple sources for illustrative purposes.[2][7][8][12]

Key SAR Observations for Anti-Inflammatory Activity:

  • Substitution on the N1-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 1-position significantly influence anti-inflammatory activity. Electron-withdrawing groups, such as a chloro group at the para-position (Compound 1b ), generally enhance both in vivo and in vitro activity.[2] This may be due to favorable interactions with the active site of the COX enzymes. In contrast, strongly deactivating groups like a nitro group (Compound 1d ) can be detrimental to activity.

  • Modification of the C3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position is often crucial for activity, potentially acting as a key binding group. Esterification (Compounds 2a , 2b ) or conversion to an amide (Compounds 3a , 3b ) can modulate the potency, sometimes leading to a slight decrease in activity compared to the parent carboxylic acid.[8]

dot graph TD; subgraph "SAR of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid Analogs" A[Core Scaffold] --> B{N1-Phenyl Ring}; A --> C{C3-Carboxylic Acid}; A --> D{Pyrazolone Ring};

end Caption: Key structure-activity relationships for 1-phenyl-5-pyrazolone-3-carboxylic acid analogs.

Key SAR Observations for Antimicrobial Activity:

  • N1-Phenyl Ring Substituents: Similar to anti-inflammatory activity, substitutions on the N1-phenyl ring play a critical role. The presence of halogen atoms or other lipophilic groups can enhance antimicrobial potency, likely by facilitating membrane transport.[1][4]

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to various amide or hydrazide derivatives has been a successful strategy for generating potent antimicrobial agents.[1][11] These modifications can introduce new hydrogen bonding interactions with microbial targets.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many 1-phenyl-5-pyrazolone-3-carboxylic acid analogs are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13]

G

By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating the associated symptoms. The selectivity for COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 is involved in the maintenance of gastrointestinal mucosal integrity.

Conclusion

The 1-phenyl-5-pyrazolone-3-carboxylic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. A systematic approach to SAR, guided by the principles outlined in this guide, will be instrumental in unlocking the full potential of this versatile chemical class. The detailed protocols provided herein offer a practical framework for the synthesis and biological evaluation of novel analogs, paving the way for the discovery of next-generation anti-inflammatory and antimicrobial drugs.

References

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(8-S), 1-10. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3139. [Link]

  • Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. (2011). Medicinal Chemistry, 7(6), 697-703. [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules, 17(5), 4962-4971. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1043. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021). Iranian Journal of Basic Medical Sciences, 24(10), 1395-1405. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2947. [Link]

  • Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones. (2002). Oriental Journal of Chemistry, 18(2), 315-318. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science, 1(4), 115-120. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(9), 8637-8650. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). National Institutes of Health. [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013). World Dye Variety. [Link]

  • Synthesis of 5-substituted-3-methylsulfanyl-1-(2,4-dinitro phenyl)- 1H-pyrazole-4-carboxylic Acid Ethyl Esters as New Analgesic and Anti-inflammatory Agents. (2024). International Journal of Drug Design and Discovery, 1(4), 345–351. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules, 28(10), 4212. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). Molecules, 16(8), 6579-6589. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers and drug development professionals to address common challenges and enhance reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to improve both yield and purity.

Reaction Overview and Mechanism

The synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is most commonly achieved through the cyclocondensation of phenylhydrazine with diethyl oxalacetate.[1][2] This reaction proceeds via a nucleophilic attack by the hydrazine on the keto and ester carbonyls of the oxalacetate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazolone ring.[3]

Understanding this mechanism is critical for troubleshooting, as it highlights the key steps where inefficiencies or side reactions can occur.

Reaction_Mechanism Reactants Phenylhydrazine + Diethyl Oxalacetate Step1 Nucleophilic Attack (Hydrazone Formation) Reactants->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized_Intermediate Tetrahedral Intermediate Step2->Cyclized_Intermediate Step3 Elimination of Ethanol & Hydrolysis Cyclized_Intermediate->Step3 Product 5-oxo-1-phenyl-2,5-dihydro- 1H-pyrazole-3-carboxylic acid Step3->Product

Caption: General mechanism for pyrazolone synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

A low or non-existent yield is the most common issue, typically stemming from one of four areas: reagent quality, reaction conditions, or inefficient mixing.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Reagent Quality: Phenylhydrazine can oxidize and darken on storage. Diethyl oxalacetate can hydrolyze.[4] 2. Inappropriate Solvent: Reactants may not be fully soluble, or the solvent may not be suitable for the reaction temperature. 3. Incorrect Temperature: The reaction temperature may be too low, leading to a slow or stalled reaction.[4] 4. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and reduced reaction rates.[4]1. Use freshly distilled phenylhydrazine. Ensure diethyl oxalacetate is of high purity and has been stored under anhydrous conditions.[4] 2. Screen different solvents. Ethanol is a common starting point. Polar aprotic solvents like DMF can also be effective.[4] 3. Gradually increase the reaction temperature, such as moving from room temperature to reflux. Monitor for side product formation via TLC.[4] 4. Ensure vigorous, continuous stirring to maintain a homogeneous mixture.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. How can I improve selectivity?

The formation of multiple products is typically a result of incorrect stoichiometry or reaction conditions that favor side reactions.

  • Cause - Mono-acylated Intermediate: The primary side product is often the mono-acylated intermediate where phenylhydrazine has reacted with only one of the ester groups of diethyl oxalate.[4] This can occur if the reaction stalls before cyclization.

  • Solution:

    • Temperature Control: Ensure the reaction is heated sufficiently (e.g., to reflux) to drive the cyclization step to completion.[1]

    • Stoichiometry: Using a slight excess (1.1 equivalents) of diethyl oxalacetate can help to ensure all the phenylhydrazine is consumed and pushed towards the cyclized product.[4]

    • Reaction Time: Monitor the reaction progress using TLC. If the intermediate spot persists, consider extending the reaction time.

Q3: The crude product is an oil or refuses to crystallize. What are the best purification strategies?

An oily product indicates the presence of impurities that are inhibiting crystallization.

  • Strategy 1: Solvent Screening for Recrystallization: The choice of solvent is critical. If the product is "oiling out," it means it is too soluble in the chosen solvent. Try a solvent system where the product is soluble at high temperatures but poorly soluble at room or cold temperatures. Common solvents to screen include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.

  • Strategy 2: Trituration: If recrystallization fails, attempt to solidify the oil by trituration. This involves repeatedly washing/stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can often induce crystallization.

  • Strategy 3: Column Chromatography: If other methods fail, column chromatography is a reliable method to separate the product from closely related impurities.[4] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

Q4: How do I select the optimal solvent and temperature?

Solvent polarity and reaction temperature are intrinsically linked and crucial for success.[4]

Solvent Type Boiling Point (°C) Considerations & Rationale
Ethanol Protic78Excellent starting choice. Good solubility for reactants, and the ethanol eliminated during cyclization does not inhibit the reaction. Refluxing provides a stable and effective reaction temperature.[4]
Glacial Acetic Acid Protic, Acidic118Can act as both a solvent and an acid catalyst, potentially accelerating the condensation and cyclization steps.[5]
DMF / DMSO Polar Aprotic153 / 189High boiling points and excellent solvating power can accelerate the reaction. However, their high boiling points can make removal difficult and may promote side product formation if the temperature is not carefully controlled.[4]

Recommendation: Start with ethanol under reflux. It provides the best balance of reactivity, safety, and ease of handling.

Caption: Troubleshooting workflow for yield optimization.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

This protocol incorporates best practices for maximizing yield and purity.

  • Materials:

    • Phenylhydrazine (purified by distillation if necessary)

    • Diethyl oxalacetate sodium salt[2]

    • Absolute Ethanol (Anhydrous)[4]

    • Hydrochloric Acid (2M)

    • Distilled Water

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Büchner funnel and vacuum flask

  • Procedure:

    • Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl oxalacetate sodium salt (1.0 eq) in absolute ethanol.

    • Reagent Addition: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise at room temperature.

    • Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[1]

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of phenylhydrazine.[1]

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

    • Acidification & Isolation: Slowly add 2M HCl to the cooled mixture until the pH is acidic (pH 2-3). This protonates the carboxylate, making the product less soluble in the aqueous ethanol. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[1] Wash the solid with a small amount of cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.

    • Drying: Dry the product under vacuum to obtain the crude 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture. If it dissolves completely and reprecipitates upon cooling, ethanol is a suitable solvent. If not, try an ethanol/water mixture.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (n.d.). Optimizing solvent and temperature for N-phenylhydrazine-1,2-dicarboxamide reactions.
  • BenchChem. (n.d.). Application Notes: Diethyl Oxalate in the Synthesis of Dye Intermediates.
  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1). Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Retrieved from [Link]

  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction. Organic Chemistry Research, 4(2), 174-181.
  • Kanwal, M., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of sodium diethyl oxalacetate.

Sources

Optimization

Technical Support Center: Purification of 1-Phenyl-3-carboxy-5-pyrazolone

Welcome to the technical support guide for 1-phenyl-3-carboxy-5-pyrazolone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-phenyl-3-carboxy-5-pyrazolone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and dyes, achieving high purity is critical for downstream applications.[1][2] This guide is structured to help you diagnose problems, understand the underlying chemistry, and implement effective purification strategies.

Section 1: Understanding Your Crude Product & Common Impurities

The first step in any successful purification is to understand the potential impurities. The most common synthesis for 1-phenyl-3-carboxy-5-pyrazolone involves the condensation of phenylhydrazine with a diethyl malonate derivative, followed by cyclization and hydrolysis. This route can introduce several types of impurities.

Q1: What are the most likely impurities in my crude 1-phenyl-3-carboxy-5-pyrazolone?

Your crude product likely contains a mixture of unreacted starting materials and reaction by-products. The most common are:

  • Unreacted Phenylhydrazine: A basic and oily substance that can be difficult to remove by simple crystallization.

  • Unreacted Diethyl Malonate or Related Esters: These are neutral, oily compounds.

  • Partially Hydrolyzed Intermediates: Such as the ethyl ester of the final product (1-phenyl-3-ethoxycarbonyl-5-pyrazolone). This is a neutral impurity that is structurally very similar to your target compound.

  • Side-Reaction Products: Phenylhydrazine can undergo side reactions, leading to colored impurities that can be persistent.

Q2: How can I perform a quick preliminary analysis of my crude product?

Before beginning a large-scale purification, a quick assessment can save significant time.

  • Melting Point Analysis: A broad or significantly depressed melting point range compared to the literature value (approx. 237 °C with decomposition) indicates the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): This is the most effective quick check. Spot your crude material on a silica gel plate and elute with a solvent system like ethyl acetate/hexane. Multiple spots confirm the presence of impurities. You can often identify starting materials by co-spotting them on the same plate if they are available.

Section 2: Troubleshooting Purification by Acid-Base Extraction

Due to the presence of a carboxylic acid group, 1-phenyl-3-carboxy-5-pyrazolone is an acidic compound. This property is the key to a highly effective purification method: acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[3][4][5]

Q3: I performed an acid-base extraction, but the recovery was very low. What went wrong?

Low recovery is a common issue with several potential causes. Let's break down the troubleshooting process:

  • Incomplete Deprotonation (Base Step): Your target compound must be converted to its water-soluble carboxylate salt to move into the aqueous layer.

    • Problem: You may not have added enough base to deprotonate all of your acidic product.

    • Solution: After adding the basic solution (e.g., 5% sodium bicarbonate) and separating the layers, test the pH of the aqueous layer. It should be distinctly basic (pH 8-9). If not, add more base to the organic layer and extract again, combining the aqueous layers.

  • Incomplete Precipitation (Acid Step): The water-soluble carboxylate salt must be fully protonated back to the insoluble carboxylic acid to precipitate out of the solution.

    • Problem: Insufficient acid was added to the combined aqueous extracts.

    • Solution: Add a strong acid like 3M HCl dropwise while stirring vigorously. Check the pH with pH paper. You must ensure the solution is strongly acidic (pH 1-2) to force complete precipitation.[3][6]

  • Product Emulsion: Sometimes, an emulsion can form at the interface of the organic and aqueous layers, trapping your product.

    • Problem: Vigorous shaking can create stable emulsions.

    • Solution: Use gentle, repeated inversions of the separatory funnel instead of shaking. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.

Q4: Which base is better for the extraction: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?

For this specific compound, sodium bicarbonate is the superior choice .

  • Expertise & Experience: 1-phenyl-3-carboxy-5-pyrazolone has two acidic sites: the carboxylic acid (highly acidic) and the N-H or enol proton on the pyrazolone ring (weakly acidic). Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid but generally not strong enough to deprotonate the pyrazolone ring. This selectivity is crucial.

  • Causality: Using a strong base like sodium hydroxide could deprotonate both sites, potentially leading to side reactions or degradation, especially upon heating. It can also hydrolyze any unreacted ester impurities, converting them into the target carboxylic acid, which would artificially inflate your yield but not actually purify your desired product from this specific impurity.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The goal is to find a solvent that dissolves the crude product at a high temperature but not at a low temperature, while impurities remain soluble at all temperatures.

Q5: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the melting point of the solute.

  • Problem: The boiling point of your chosen solvent is higher than the melting point of your impure product. Impurities can significantly lower the melting point.

  • Solution 1: Add More Solvent. Your initial attempt may not have used enough solvent to fully dissolve the compound, even at reflux. Add more hot solvent until everything dissolves, then allow it to cool slowly.

  • Solution 2: Change Solvents. Switch to a solvent with a lower boiling point.

  • Solution 3: Use a Solvent Pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol). Then, while hot, slowly add a "poor" solvent (in which it is insoluble, e.g., water) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to cool slowly. For pyrazolone derivatives, an ethanol/water mixture is often effective.[7][8]

Q6: After recrystallization, the product is still colored. What should I do?

Colored impurities are common and can be persistent.

  • Solution: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Use a very small amount (a spatula tip) as it can also adsorb your product. Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before allowing the filtrate to cool.

Experimental Protocols & Data

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is designed as a self-validating system to ensure maximum recovery and purity.

  • Dissolution: Dissolve the crude 1-phenyl-3-carboxy-5-pyrazolone in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 10 mL per gram of crude product).

  • Mixing: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas that is generated. Do not shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat steps 3-5 two more times, combining all aqueous extracts. This ensures all the acidic product has been transferred from the organic layer.

  • Purity Check (Optional): Keep the organic layer. Evaporate the solvent to see if any non-acidic impurities (like unreacted esters) remain.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M HCl dropwise. The product will begin to precipitate as a white solid.

  • Validation: Continue adding HCl until gas evolution (CO₂) ceases and the solution is strongly acidic. Check with pH paper to ensure the pH is ≤ 2.[3]

  • Isolation: Keep the mixture in the ice bath for at least 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (60-70 °C) to a constant weight.

Data Summary Table: Recrystallization Solvents
SolventBoiling Point (°C)PolarityUse Case & Comments
Ethanol78Polar ProticGood general-purpose solvent for pyrazolones.[7][9] Often used in a pair with water.
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point. Can be more effective if product oils out in ethanol.[10]
Ethyl Acetate77Polar AproticGood for initial dissolution in acid-base extraction. Can also be used for recrystallization, often paired with hexane.
Water100Polar ProticProduct is generally insoluble in cold water but may have some solubility in hot water.[11] Best used as an anti-solvent with ethanol or methanol.
Acetic Acid118Polar ProticCan be an effective solvent for recrystallization, but it is difficult to remove completely from the final product.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying crude 1-phenyl-3-carboxy-5-pyrazolone.

PurificationWorkflow cluster_start Start & Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude Synthetic Product Analysis Purity Assessment (TLC, Melting Point) Start->Analysis Decision Impurity Profile? Analysis->Decision AcidBase Acid-Base Extraction (Protocol 1) Decision->AcidBase  Significant basic or  neutral impurities present Recrystall Recrystallization Decision->Recrystall  Minor impurities or  product is >90% pure Final_Product Pure 1-Phenyl-3-carboxy-5-pyrazolone AcidBase->Final_Product Recrystall->Final_Product Final_Analysis Final Purity Check (NMR, m.p., HPLC) Final_Product->Final_Analysis

Caption: Decision workflow for selecting a purification method.

Final FAQs

Q7: How can I be certain my final product is pure?

A combination of methods provides the highest confidence:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detecting impurities. The spectrum should show the expected signals without extraneous peaks.[9][12]

  • FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • HPLC: For quantitative purity analysis, High-Performance Liquid Chromatography is the industry standard.

Q8: My purified product is a very fine powder and difficult to handle. Can I get larger crystals?

Yes. The rate of crystallization directly impacts crystal size.

  • For Recrystallization: Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools overnight can promote the growth of larger, more well-defined crystals. Avoid placing the solution directly into an ice bath until it has completely cooled to room temperature.

  • For Acid-Base Precipitation: Slowing down the rate of acid addition and ensuring vigorous stirring can sometimes help, but this method typically produces smaller crystals due to the rapid change in solubility. A subsequent recrystallization is the best method for obtaining larger crystals.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-phenyl-3-carbamoyl-pyrazol-5-ones.
  • Al-Ghorbani, M., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Al-Amiery, A. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Retrieved from [Link]

  • Silva, A. M. S., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering - Figshare. (2023). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1‑Phenyl-3-methyl-5-pyrazolone Synthesis. Retrieved from [Link]

  • ARKIVOC. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • H. Ramesh Kumar. (n.d.). 1-Phenyl-3-Carbethoxy-5- pyrazolone (1:3:5 P.C.P). Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • Wikipedia. (2023). Pyrazolone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazolone Derivatives

Welcome to the technical support center for the HPLC analysis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common chromatographic challenges: peak tailing. Symmetrical peaks are critical for accurate quantification and robust analytical methods. This resource provides in-depth, cause-and-effect explanations and actionable protocols to restore optimal peak shape and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to guide you from the most common and easily solvable issues to more complex, multifaceted problems causing peak tailing in your pyrazolone derivative analyses.

Q1: My pyrazolone derivative peak is tailing. Where should I start my troubleshooting?

A1: Always start with the simplest potential causes before moving to more complex chemical or instrumental issues. Peak tailing is often a result of secondary retention mechanisms, where your analyte interacts with the stationary phase in more ways than just the primary reversed-phase mechanism.[1][2] For pyrazolone derivatives, which are often nitrogen-containing heterocyclic compounds, these secondary interactions are common.

Here is a logical flow for initial troubleshooting:

G A Observe Peak Tailing B Is it on all peaks or just the pyrazolone? A->B C All Peaks Tailing B->C All Peaks D Only Pyrazolone Tailing B->D Specific Peak E Check for Extra-Column Volume (e.g., tubing length, fittings) C->E F Inspect Column for Void/Contamination C->F G Focus on Analyte-Specific Interactions D->G H Review Mobile Phase pH G->H I Consider Metal Chelation G->I J Evaluate Silanol Interactions G->J

Caption: Initial troubleshooting workflow for peak tailing.

If all peaks are tailing, the issue is likely systemic (e.g., extra-column dead volume, column void).[3] If only your pyrazolone peak is tailing, the problem is chemical and specific to your analyte's interaction with the column and mobile phase.

Q2: You mentioned mobile phase pH. How does it specifically affect pyrazolone derivatives and cause peak tailing?

A2: This is a critical and very common cause. The pyrazolone ring system and its various substituents can have acidic or basic properties, meaning their ionization state is dependent on the mobile phase pH.[4][5] When the mobile phase pH is close to the analyte's pKa, the analyte can exist as a mixture of ionized and non-ionized forms during its transit through the column. These two forms will have different retention times, leading to a broadened, tailing peak.[6]

The Causality: The ionized form is typically more polar and interacts less with a C18 stationary phase, eluting faster. The neutral form is more hydrophobic and is retained longer. This simultaneous elution of interconverting forms is a classic recipe for peak tailing.

To address this, you must adjust the mobile phase pH to be at least 1.5 to 2 pH units away from your compound's pKa. This ensures that over 99% of the analyte is in a single ionic form (either fully protonated or fully deprotonated), leading to a single retention interaction and a sharp, symmetrical peak.[4][6]

Pyrazolone Derivative Type Approximate pKa Recommended Mobile Phase pH for Good Peak Shape
Edaravone Weakly Acidic7.0[7]pH < 5.0 or pH > 9.0 (column permitting)
Phenylbutazone Acidic4.5pH < 2.5 or pH > 6.5 (column permitting)
Antipyrine (Phenazone) Weakly Basic(pKa of conjugate acid ~2.5)pH > 4.5
General Pyrazole Ring Weakly Basic(pKb ~11.5, pKa of conjugate acid ~2.5)[1][8]pH > 4.5

Note: Always verify the pH stability range of your HPLC column before operating at very low or high pH.

Protocol 1: Mobile Phase pH Adjustment
  • Determine the pKa: Find the pKa of your specific pyrazolone derivative from literature or a prediction software.

  • Select a Buffer: Choose a buffer system with a pKa close to your target mobile phase pH (e.g., phosphate for pH 2-3 or 6-8, formate/acetate for pH 3-5).

  • Prepare Aqueous Phase: Dissolve the buffer salts in the aqueous portion of your mobile phase.

  • Adjust pH: Carefully adjust the pH of the aqueous portion before mixing with the organic modifier using an acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide).

  • Mix and Degas: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile, methanol) at the desired ratio and degas thoroughly.

Q3: My peak tailing persists even after adjusting the pH. I've heard pyrazolones can chelate metals. Could this be the issue?

A3: Yes, this is a highly probable cause, especially if your peak shape is severely distorted. The pyrazolone structure, with its adjacent nitrogen atoms and carbonyl group, can act as a chelating agent, forming complexes with trace metals.[1][9][10] These metals can be present in the silica matrix of the column, on the surface of stainless-steel frits, or even leached from the HPLC system itself.[10]

The Causality: When your pyrazolone derivative chelates with these metal sites, it creates a very strong, secondary retention mechanism. This interaction is often slow to dissociate, causing a significant "tail" of analyte molecules to elute long after the main peak, resulting in severe tailing.

G cluster_0 Analyte Path A Pyrazolone Derivative Enters Column B Primary Interaction (Reversed-Phase Retention) A->B D Secondary Interaction (Chelation with Metal Site) A->D C Sharp, Symmetrical Peak B->C E Slow Release from Metal Site D->E F Tailing Peak E->F

Caption: Dual retention mechanism leading to peak tailing.

Troubleshooting Metal Chelation:

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have very low metal content and are specifically designed to minimize these interactions.[10]

  • Add a Sacrificial Chelator: Introduce a small amount of a competing chelating agent, like ethylenediaminetetraacetic acid (EDTA), into your mobile phase (e.g., 0.1-0.5 mM). EDTA will preferentially bind to the active metal sites, effectively masking them from your analyte.[10]

  • System Passivation: If you suspect metal leaching from your HPLC system, a passivation procedure using a strong acid (e.g., nitric acid) may be necessary. Consult your instrument manufacturer's guidelines for this procedure.

Q4: What if neither pH adjustment nor adding a chelator solves the problem? What role do silanol groups play?

A4: If the previous steps haven't resolved the issue, the next likely culprit is secondary ionic interactions with residual silanol groups on the silica surface of the stationary phase.[11] This is a very common cause of peak tailing for basic or nitrogen-containing compounds like many pyrazolone derivatives.[11]

The Causality: Even on well-end-capped columns, some free silanol groups (Si-OH) remain on the silica surface. At mid-range pH (typically > 3.5), these silanols can become deprotonated and negatively charged (Si-O⁻). If your pyrazolone is basic and protonated (positively charged) at this pH, a strong ionic interaction occurs, which is a secondary retention mechanism that causes tailing.[11][12]

Troubleshooting Silanol Interactions:

  • Operate at Low pH: As discussed in Q2, lowering the mobile phase pH to < 3 protonates the silanol groups, neutralizing their charge and preventing the ionic interaction. This is often the most effective solution.[11]

  • Use a Mobile Phase Additive: Add a "sacrificial base" like triethylamine (TEA) to the mobile phase at a concentration of 10-50 mM. The positively charged TEA will preferentially interact with the negatively charged silanols, masking them from your analyte. Note: TEA is not MS-compatible.

  • Increase Buffer Concentration: A higher ionic strength buffer (e.g., 25-50 mM phosphate) can also help shield the silanol interactions and improve peak shape.[13]

  • Choose a Modern Column: Select a column with advanced end-capping or a hybrid particle technology (organic/inorganic silica). These columns are designed to have minimal accessible silanol groups.

Q5: My column is old. Could it be the source of the tailing, and can I fix it?

A5: Absolutely. Column degradation is a frequent cause of deteriorating peak shape for all analytes, including pyrazolones. Two primary issues can arise: contamination and physical degradation.

  • Contamination: Strongly retained impurities from your sample matrix can accumulate at the column inlet. This creates active sites that can cause secondary interactions and peak tailing.

  • Column Void: Over time, or due to pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This void disrupts the sample band as it enters the column, leading to split or tailing peaks.[3]

Troubleshooting a Degraded Column:

First, confirm the column is the problem by replacing it with a new, identical column. If the peak shape improves, the old column was the issue. You can attempt to regenerate the old column.

Protocol 2: General Reversed-Phase Column Washing Procedure
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Flow Direction: Connect the column in the reverse direction to flush contaminants from the inlet frit.

  • Flush Buffer: Wash with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 ACN/20mM Phosphate Buffer, wash with 50:50 ACN/Water).

  • Strong Solvent Wash: Flush with 10-20 column volumes of a strong, 100% organic solvent like acetonitrile or methanol.

  • Intermediate Solvent (if needed): If your compounds are very non-polar, you can use a stronger solvent like isopropanol or THF, but ensure miscibility with your other solvents.

  • Re-equilibrate: Revert to the original flow direction, reconnect to the detector, and equilibrate with your mobile phase for at least 20 column volumes before analysis.

If washing does not restore performance, the column bed may have a void or be irreversibly contaminated, and replacement is the only solution.[14]

References

  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Taylor & Francis Online. (n.d.). Antiproliferative studies of transition metal chelates of a pyrazolone based hydrazone derivative.
  • PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • Karger Publishers. (2008, May 30). HPLC Determination of Antipyrine Metabolites.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Waters Corporation. (n.d.). Antipyrine and Its Metabolite.
  • PMC - NIH. (n.d.). Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers.
  • PMC - NIH. (2025, July 5). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Troubleshooting Guide. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • ResearchGate. (n.d.). Physicochemical properties of edaravone.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Wikipedia. (n.d.). Pyrazolone.
  • ResearchGate. (2025, August 7). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.

Sources

Optimization

Technical Support Center: Solubility Solutions for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid in Biological Assays

Welcome to the dedicated technical support guide for resolving solubility challenges with 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 119-18-6). This resource is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving solubility challenges with 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 119-18-6). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for incorporating this compound into various biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide will equip you with the knowledge and protocols to overcome this challenge effectively.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid not dissolving in my aqueous buffer?

A1: The structure of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid contains a carboxylic acid group (-COOH) and a phenyl ring. While the carboxylic acid group can be hydrophilic, the phenyl group and the pyrazolone ring are largely nonpolar, contributing to its low solubility in neutral aqueous solutions. At neutral pH, the carboxylic acid is primarily in its protonated, uncharged form, which is less soluble in water.[4][5]

Q2: I've tried using DMSO to dissolve the compound, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, it is a polar aprotic solvent that is miscible with water.[6] When a concentrated DMSO stock of your compound is added to an aqueous buffer or cell culture media, the local concentration of DMSO rapidly decreases. This shift in solvent polarity can cause the compound to crash out of the solution if its solubility limit in the final aqueous environment is exceeded.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines with minimal toxic effects.[7][8] However, some sensitive cell types may be affected even at these low concentrations.[9] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay. Concentrations above 1% are more likely to cause cellular stress, membrane damage, or even cell death.[7][10]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to aid dissolution. However, it should be done with caution. Prolonged exposure to high temperatures can degrade the compound. It is advisable to use a water bath with controlled temperature and to cool the solution to room temperature before use. Note that if the compound precipitates upon cooling, this indicates that the solution was supersaturated and is not stable.

Troubleshooting Guides & Protocols

Guide 1: pH-Mediated Solubilization

The primary strategy for solubilizing 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is by adjusting the pH. The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt at basic pH.

The Underlying Principle: The Henderson-Hasselbalch Equation

The solubility of a carboxylic acid is directly related to its pKa, the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. To significantly increase the proportion of the more soluble deprotonated form, the pH of the solution should be raised above the pKa of the carboxylic acid. As a general rule, adjusting the pH to 2 units above the pKa will result in approximately 99% of the compound being in the deprotonated, more soluble form.

  • Initial Weighing: Accurately weigh the desired amount of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

  • Initial Suspension: Add a small volume of deionized water or your desired buffer to the compound. It will likely not dissolve at this stage.

  • pH Adjustment: While stirring, add a dilute basic solution dropwise. A 0.1 M or 1 M solution of Sodium Hydroxide (NaOH) is commonly used.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the basic solution until the compound fully dissolves and the pH is in the desired range (e.g., pH 7.4 for physiological assays).

  • Final Volume Adjustment: Once the compound is dissolved and the pH is stable, add the remaining solvent to reach the final desired concentration.

  • Sterilization: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Causality Behind the Choices:

  • Stepwise addition of base: Prevents overshooting the target pH and potential degradation of the compound at very high pH.

  • Use of a pH meter: Ensures accurate and reproducible preparation of your stock solution.

  • Sterile filtration: Maintains the sterility of your cell culture experiments.

Guide 2: Utilizing Co-solvents and Optimized Stock Solutions

If pH adjustment is not suitable for your experimental system, the use of co-solvents is the next logical step. DMSO remains a primary choice, but its use must be managed carefully to avoid precipitation.

  • Prepare a High-Concentration Stock: Dissolve 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.

  • Serial Dilution in DMSO: If lower concentrations are needed, perform serial dilutions of the high-concentration stock using 100% DMSO.

  • Dilution into Final Assay Medium: To prepare your working solution, perform a final, large dilution of the DMSO stock directly into your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. Mix immediately and thoroughly.

    • Best Practice: The final DMSO concentration should ideally be below 0.5%.[8] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of media), resulting in a final DMSO concentration of 0.1%.

Data Presentation: DMSO Concentration and Dilution Factors

Stock Concentration (in DMSO)Desired Final ConcentrationDilution FactorFinal DMSO Concentration
10 mM10 µM1:10000.1%
10 mM1 µM1:10,0000.01%
50 mM50 µM1:10000.1%
50 mM5 µM1:10,0000.01%

Causality Behind the Choices:

  • High-concentration stock: Minimizes the volume of DMSO added to the final assay, keeping the final co-solvent concentration low.

  • Adding DMSO to aqueous media: This allows for rapid dispersal of the DMSO and compound, reducing the chances of localized high concentrations that can lead to precipitation.

Visualization of Experimental Workflows

Decision Tree for Solubilization Strategy

Solubility_Decision_Tree start Start: Compound Insoluble in Aqueous Buffer ph_compatible Is pH adjustment compatible with the assay? start->ph_compatible use_ph Use pH-Mediated Solubilization Protocol ph_compatible->use_ph Yes use_cosolvent Proceed to Co-solvent Strategy ph_compatible->use_cosolvent No dmso_check Is DMSO compatible with the cell line/assay? use_cosolvent->dmso_check use_dmso Use DMSO Co-solvent Protocol dmso_check->use_dmso Yes other_solvents Consider alternative co-solvents (e.g., Ethanol) or formulation strategies. dmso_check->other_solvents No

Caption: A decision-making workflow for selecting the appropriate solubilization method.

Mechanism of pH-Dependent Solubility

pH_Solubility cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Low_pH R-COOH (Protonated) Poorly Soluble High_pH R-COO⁻ + H⁺ (Deprotonated Salt) More Soluble Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺

Caption: The equilibrium between the protonated and deprotonated forms of a carboxylic acid.

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]

  • Stegemann, S., et al. (2016). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. European Journal of Pharmaceutical Sciences, 92, 228-240. Available from: [Link]

  • Gala, R. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available from: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. r/Biochemistry. Available from: [Link]

  • Protocols Online. (2012). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). Protocols Online. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]

  • ChemBK. (2024). 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. ChemBK. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry. Available from: [Link]

  • T'jollyn, H., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(1), 229-243. Available from: [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. The Chemistry Blog. Available from: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. Available from: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Semantic Scholar. (2018). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange. Available from: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available from: [Link]

  • da Silva, G. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6598. Available from: [Link]

  • PubChem. (n.d.). Pyrazole-5-carboxylic acid, 3-phenyl-. PubChem. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1264-1270. Available from: [Link]

  • Al-Said, M. S., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 332-340. Available from: [Link]

  • Research Square. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Research Square. Available from: [Link]

  • ResearchGate. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Stability of 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid

Welcome to the technical support guide for 1-phenyl-5-pyrazolone-3-carboxylic acid (CAS 119-18-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-phenyl-5-pyrazolone-3-carboxylic acid (CAS 119-18-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical intermediate. As a compound frequently used in the synthesis of pharmaceuticals and dyes, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide provides answers to common storage issues, detailed troubleshooting protocols, and proactive strategies to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 1-phenyl-5-pyrazolone-3-carboxylic acid.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

Optimal storage is critical for preserving the compound's integrity. The primary goals are to minimize exposure to oxygen, light, and moisture.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential oxidative and hydrolytic degradation reactions.[4]
Atmosphere Under inert gas (Argon or Nitrogen)Pyrazolone derivatives are susceptible to oxidation, which can be mitigated by removing atmospheric oxygen.[4]
Light Protect from lightUse amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[4]
Container Tightly sealed, airtight glass containerPrevents moisture ingress and exposure to atmospheric contaminants.
Moisture Store in a desiccator or dry environmentMinimizes the risk of hydrolysis.

Q2: I've noticed my solid sample, which was initially a pale-yellow powder, has turned brownish. What happened and is it still usable?

A brownish discoloration is a common visual indicator of degradation, most likely due to oxidation.[4] Pyrazolone rings are susceptible to oxidation, which can lead to the formation of colored byproducts.[5]

While the compound may still contain a significant amount of the active molecule, its purity is compromised. For applications requiring high purity, such as pharmaceutical synthesis or quantitative analysis, using the discolored material is not recommended. We advise running a purity check using HPLC or TLC to quantify the extent of degradation before deciding on its use.

Q3: Can I store this compound in a standard clear glass vial on the lab bench?

This is strongly discouraged. Storing the compound on a lab bench exposes it to three major degradation triggers:

  • Light: Aromatic and heterocyclic compounds can undergo photodegradation when exposed to ambient lab lighting, particularly UV wavelengths.[6]

  • Temperature Fluctuations: Room temperature is often not stable and is higher than the recommended storage temperature, accelerating degradation.

  • Atmosphere: Lack of an inert atmosphere allows for continuous oxidative degradation.

Always use amber vials or foil-wrapped containers and store in a controlled environment as specified in the table above.

Q4: How sensitive is the compound to pH when in solution?

The compound possesses a carboxylic acid group and a pyrazolone ring, making its stability in solution pH-dependent. While the pyrazolone ring is relatively stable, extreme acidic or basic conditions can promote hydrolysis of the molecule.[5] It is recommended to prepare solutions fresh for each experiment. If a solution must be stored, it should be kept refrigerated for a short duration (24-48 hours) and ideally buffered to a slightly acidic or neutral pH to maintain stability.

Section 2: In-Depth Troubleshooting Guide

This guide provides a deeper analysis of common problems, their root causes, and corrective actions.

Problem: Sample Discoloration and Emergence of Impurities in Analysis (TLC/HPLC)
  • Observation: A once pure sample now shows multiple spots on a TLC plate or new peaks in an HPLC chromatogram, often accompanied by a change in color from white/pale-yellow to tan or brown.

  • Primary Suspect: Oxidative Degradation.

  • Causality Explained: The pyrazolone ring is an electron-rich heterocyclic system. This makes it susceptible to attack by atmospheric oxygen and other reactive oxygen species (ROS). This process can be accelerated by exposure to light and elevated temperatures. The oxidation can lead to the formation of radical intermediates, which may then dimerize or undergo further reactions to form complex, often colored, degradation products.[5][7][8]

  • Solutions & Preventative Actions:

    • Inert Gas Blanketing: Before sealing the container for storage, flush the headspace with a dry, inert gas like argon or nitrogen. This displaces oxygen and creates a protective atmosphere.[4]

    • Aliquotting: Upon receiving a new batch of the compound, consider dividing it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Antioxidant Co-formulants (for solutions): For solution-based applications where stability is a concern, the inclusion of antioxidants could be explored, though compatibility must be verified.

Problem: Poor Solubility or Precipitation in Aged Aqueous Solutions
  • Observation: A previously prepared aqueous solution has become cloudy or shows visible precipitate after being stored.

  • Primary Suspect: pH Shift or Degradation Product Formation.

  • Causality Explained:

    • Degradation: The degradation products formed via hydrolysis or oxidation may be less soluble than the parent compound, causing them to precipitate out of solution.

    • pH Instability: If the solution was not buffered, absorption of atmospheric CO₂ can lower the pH, potentially reducing the solubility of the carboxylic acid salt form.

  • Solutions & Preventative Actions:

    • Fresh is Best: Always prioritize the use of freshly prepared solutions.

    • Use Buffered Systems: When preparing aqueous stock solutions, use a suitable buffer (e.g., a phosphate or acetate buffer) to maintain a stable pH. The optimal pH for stability should be determined empirically but is typically in the slightly acidic to neutral range.

    • Filtration: Before use, aged solutions should be filtered through a 0.22 µm syringe filter to remove any precipitated matter. However, be aware that the concentration of the active compound in the filtrate may have decreased.

Section 3: Proactive Stability Management & Protocols
Protocol 1: Recommended Long-Term Storage and Handling Procedure

This workflow ensures the maximum shelf-life and purity of your compound.

G cluster_receiving Receiving Protocol cluster_storage_prep Storage Preparation cluster_storage Storage receive 1. Receive Compound verify 2. Verify CoA & Initial Appearance receive->verify aliquot 3. Aliquot into Amber Vials in a Glove Box or Inert Atmosphere verify->aliquot flush 4. Flush Headspace with Argon or Nitrogen aliquot->flush seal 5. Seal Tightly with Parafilm flush->seal store 6. Store at 2-8°C in a Dark Location/Cabinet seal->store

Caption: Workflow for optimal receipt and storage preparation.

Protocol 2: How to Perform a Basic Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the compound under your specific experimental conditions. This protocol outlines a basic approach.

Objective: To identify conditions that lead to the degradation of 1-phenyl-5-pyrazolone-3-carboxylic acid.

Materials:

  • 1-phenyl-5-pyrazolone-3-carboxylic acid

  • Solvent of interest (e.g., Acetonitrile, Water, Buffer)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or TLC system for analysis

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Aliquot Samples: Dispense the stock solution into several labeled vials. Keep one vial as an untreated control, protected from light and stored at 2-8°C.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 1 M HCl to a vial to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a vial to achieve a final base concentration of 0.1 M.

    • Oxidation: Add 3% H₂O₂ to a vial.[5]

    • Thermal Stress: Place a vial in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a vial to a light source (e.g., a UV lamp or direct sunlight), ensuring a control vial is wrapped in foil and kept at the same temperature.[5]

  • Incubation: Leave the samples under these conditions for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or TLC.

  • Evaluation: Compare the chromatograms or plates of the stressed samples to the control. Look for a decrease in the area of the parent peak and the appearance of new peaks/spots, which represent degradation products.

Section 4: Visualizing Potential Degradation Pathways

The primary degradation pathways for 1-phenyl-5-pyrazolone-3-carboxylic acid are driven by oxidation and photolysis.

DegradationPathways cluster_products Degradation Products Parent 1-Phenyl-5-Pyrazolone-3-Carboxylic Acid Oxidized Oxidized Dimers & Ring-Opened Products Parent->Oxidized Oxidation (O₂, ROS) Decarboxylated Decarboxylated Species Parent->Decarboxylated Photodegradation (Light, hv) Hydrolyzed Hydrolyzed Fragments Parent->Hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Major degradation pathways for the compound.

References
  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?Link

  • INIS-IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules. Link

  • Hawkes, G. E., Randall, E. W., Elguero, J., & Marzin, C. J. (Year). Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of [15N]azoles: 1-phenylpyrazole and the tautomerically mobile 3-methyl-1-phenylpyrazolin-5-one. Journal of the Chemical Society, Perkin Transactions 2. (Note: Specific issue/pages not available in snippet).
  • BenchChem. (2025). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Link

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (Source and specific URL not fully provided in search results).
  • Angewandte Chemie International Edition. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Link

  • Chem-Impex. 1-Phenyl-5-pyrazolone-3-carboxylic acid. Link

  • Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Link

  • ResearchGate. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Link

  • National Center for Biotechnology Information. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Link

  • University of California, San Diego - Blink. (2024). Chemical Compatibility Guidelines. Link

  • ResearchGate. (Year). Effect of Photodegradation at different concentration of carboxylic acids under UV light.
  • Google Patents. (1939). US2153615A - 1-aryl-5-pyrazolone-3-carboxylic acids. Link

  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Link

  • ChemBK. (2024). 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Link

  • Project TRACKS. Packaging materials. Link

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Optimization

Technical Support Center: Overcoming Common Problems in the Scale-Up Synthesis of Pyrazolone Derivatives

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling pyrazolone derivative synthesis from the b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling pyrazolone derivative synthesis from the bench to production. It addresses common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Control and Exotherm Management

Question 1: My pyrazolone synthesis, particularly the Knorr condensation, is highly exothermic and becomes difficult to control at a larger scale. What are the primary risks and how can I manage them?

Answer: This is one of the most critical challenges in scaling up pyrazolone synthesis. The condensation reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative is often exothermic.[1][2] The core problem during scale-up is the change in the surface-area-to-volume ratio.[1][3] As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally, making it much harder to remove heat efficiently.[2] Failure to control the exotherm can lead to:

  • Reduced Yield and Purity: Uncontrolled temperature spikes can promote side reactions and product degradation.[1]

  • Runaway Reaction: In a worst-case scenario, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, posing a significant safety hazard.[2]

Troubleshooting Strategies:

  • Controlled Reagent Addition: Switch from batch addition to a semi-batch process. Add the more reactive component, typically the hydrazine hydrate, slowly and subsurface while carefully monitoring the internal reaction temperature.[1][3] This allows the cooling system to keep pace with heat generation.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is robust enough for the larger scale. This may involve using a more powerful chiller or a jacketed reactor with a high-efficiency heat transfer fluid. Maintaining a low temperature (e.g., below 5-10 °C) during the initial condensation is crucial.[3]

  • Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass to absorb the heat generated. However, this can impact reaction kinetics and downstream processing, so it must be carefully evaluated.

  • Process Analytical Technology (PAT): Use real-time monitoring with temperature probes to track the internal temperature accurately. Automated systems can be programmed to stop reagent addition if the temperature exceeds a set limit.[1]

Question 2: We are considering moving to a continuous flow process to manage the exotherm. What are the key advantages?

Answer: Transitioning from batch to a continuous flow setup is an excellent strategy for managing highly exothermic reactions and is increasingly being adopted for the synthesis of heterocyclic compounds like pyrazoles.[4][5]

Key Advantages of Flow Chemistry:

  • Superior Heat Transfer: Flow reactors, such as microreactors or tube reactors, have an exceptionally high surface-area-to-volume ratio. This allows for near-instantaneous heat removal, effectively preventing temperature spikes and hot spots.[3]

  • Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of material is reacting at any given moment, drastically reducing the risk associated with a potential runaway reaction.[4]

  • Precise Control & Consistency: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality and higher yields.[4][6]

  • Scalability: Scaling up in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up") rather than moving to a larger, more hazardous batch reactor.[5]

A two-step sequential flow synthesis of a pyrazolone derivative has been demonstrated, showcasing the viability of this approach for both reaction and subsequent work-up steps.[5]

Category 2: Yield, Purity, and Side Reactions

Question 3: We observed a significant drop in yield and the formation of new impurities after moving from a 1L flask to a 50L reactor. What are the likely causes?

Answer: This is a classic scale-up issue often traced back to changes in physical parameters that are not immediately obvious at the lab scale.[7]

Primary Causes & Solutions:

  • Inefficient Mixing: Inadequate mixing in large reactors is a primary culprit. It can lead to localized areas of high reagent concentration ("hot spots") or poor temperature distribution, which promotes the formation of byproducts.[1][3] For instance, in diazotization reactions that can precede pyrazolone formation, poor mixing can lead to condensation byproducts.[7]

    • Solution: Characterize the mixing in your reactor. Evaluate the impact of stirring speed and impeller design on reaction selectivity and yield. Ensure the mixing is sufficient to maintain a homogenous reaction mixture.[1]

  • Sub-optimal Reagent Addition: As discussed in Question 1, the rate of addition is critical. A rate that was acceptable on a small scale may be too fast for a large reactor's heat and mass transfer capabilities.

    • Solution: Re-optimize the addition profile. A slower, controlled addition rate is almost always necessary for large-scale reactions to manage both the exotherm and local concentration gradients.[1]

  • pH Sensitivity: The Knorr pyrazole synthesis can be sensitive to pH.[8] Conditions that were easily controlled in the lab may differ in a large, unbuffered system.

    • Solution: Monitor and control the pH of the reaction mixture. In some cases, using a buffered system or adding a base can facilitate deprotonation and promote the desired cyclization.[8][9]

Question 4: We are struggling with regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazolone isomer?

Answer: Achieving high regioselectivity is a well-known challenge in Knorr-type syntheses with unsymmetrical dicarbonyls.[9][10] The reaction can proceed via two different pathways, leading to a mixture of regioisomers.

Strategies to Control Regioselectivity:

  • Solvent Choice: The solvent can play a significant role. While ethanol is common, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity in certain syntheses of 1-aryl-3,4,5-substituted pyrazoles.[9][10]

  • Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction pathways. Experiment with different temperature profiles to see if one favors the desired isomer.

  • Catalyst Selection: The choice of acid or base catalyst can influence which carbonyl group is preferentially attacked by the hydrazine.[11] A systematic screen of catalysts (e.g., acetic acid, p-TsOH, Lewis acids) is recommended.

  • Protecting Groups/Pre-activation: In some cases, one of the carbonyl groups can be selectively protected or converted to a more reactive intermediate (like an enamine) to direct the initial nucleophilic attack of the hydrazine.

Category 3: Crystallization, Purification, and Isolation

Question 5: Our product "oils out" instead of crystallizing upon cooling, making isolation difficult and purification ineffective. How can we resolve this?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization, especially when scaling up. It occurs when the solute concentration exceeds the solubility limit at a temperature where the solute's melting point is below the solution temperature. This oily phase often traps impurities and hinders the formation of a pure crystalline solid.[12]

Troubleshooting Oiling Out:

  • Solvent System Optimization: The choice of solvent is paramount. An ideal solvent should ensure good solubility at higher temperatures but lower solubility at cooler temperatures, without being so poor that premature precipitation occurs.

    • Solution: Conduct a solvent screen. Sometimes, using a co-solvent system (e.g., ethanol/water, acetone/heptane) can modify the solubility profile to prevent oiling out.[7]

  • Control Cooling Rate: Rapid cooling is a frequent cause of oiling out.

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually, especially through the temperature range where it is most supersaturated.

  • Seeding: Introducing seed crystals of the pure product can provide a template for crystallization to occur, bypassing the nucleation barrier for the oily phase.[12]

    • Solution: Add a small amount (0.1-1% by weight) of pure seed crystals once the solution is slightly supersaturated. This is a highly effective technique to promote the formation of a crystalline solid.[12]

  • Purification via Salt Formation: If direct crystallization is problematic, an alternative is to convert the pyrazolone into an acid addition salt, which may have better crystallization properties. The salt can be crystallized and purified, and then the free base can be regenerated.[13]

Visual Guides and Workflows
Knorr Pyrazolone Synthesis Mechanism

The diagram below illustrates the generally accepted mechanism for the Knorr synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Knorr_Mechanism Figure 1: Knorr Pyrazolone Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 β-Ketoester I1 Hydrazone Intermediate R1->I1 Condensation (-H2O) R2 Hydrazine R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazolone I2->P1 Elimination (-ROH)

Caption: Knorr Pyrazolone Synthesis Mechanism.

Scale-Up Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing common issues encountered during the scale-up of pyrazolone synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Scale-Up Issues start Problem Identified: Low Yield / High Impurities q1 Is the reaction exotherm well-controlled? start->q1 action1 Implement Corrective Actions: 1. Slow reagent addition 2. Enhance cooling capacity 3. Increase dilution 4. Consider Flow Chemistry q1->action1 No q2 Is mixing adequate in the larger reactor? q1->q2 Yes sol1_yes Yes sol1_no No action1->q2 action2 Optimize Mixing: 1. Increase stirring speed 2. Evaluate impeller design 3. Check for dead zones q2->action2 No q3 Has the isolation/ purification been optimized? q2->q3 Yes sol2_yes Yes sol2_no No action2->q3 action3 Optimize Isolation: 1. Screen crystallization solvents 2. Control cooling rate 3. Implement seeding strategy 4. Check for 'oiling out' q3->action3 No end_node Problem Resolved / Re-evaluate q3->end_node Yes sol3_yes Yes sol3_no No action3->end_node

Caption: Troubleshooting Workflow for Scale-Up Issues.

Quantitative Data Summary

When scaling up, solvent selection is critical for managing reaction conditions and ensuring efficient product isolation.[1][3] The following table summarizes key properties of common solvents used in pyrazolone synthesis.

Table 1: Comparison of Solvents for Scale-Up

SolventTypeBoiling Point (°C)Key Considerations for Scale-Up
Ethanol Polar Protic78Good for dissolving reactants; often used for recrystallization; relatively safe and inexpensive.[7][14]
Methanol Polar Protic65Similar to ethanol but more toxic; can be used when lower temperatures are needed.[15][16]
Acetic Acid Polar Protic / Acid Catalyst118Often used as both a solvent and a catalyst to promote condensation.[14][17]
Water Polar Protic100Green solvent; good for precipitating final products but may require pH adjustment.[18]
Toluene Non-polar111Can be useful for azeotropic removal of water to drive the reaction to completion.
DMF / DMAc Polar Aprotic153 / 165High boiling point; can improve solubility and regioselectivity but are harder to remove.[9][10]
Experimental Protocol: Temperature-Controlled Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes a robust, temperature-controlled procedure for the synthesis of a common pyrazolone derivative, adapted for a 1L scale.

Materials & Equipment:

  • 1L Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/Heater circulator

  • Ethyl acetoacetate (EAA)

  • Phenylhydrazine

  • Ethanol (or Acetic Acid)

  • Ice-water bath for emergency cooling

Procedure:

  • Reactor Setup: Assemble the 1L jacketed reactor. Ensure the overhead stirrer, temperature probe, and addition funnel are securely in place. Connect the reactor jacket to the circulator.

  • Initial Charge: Charge the reactor with ethyl acetoacetate (e.g., 1.0 mol) and the chosen solvent (e.g., 500 mL of ethanol).[17]

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulator.

  • Reagent Addition: Charge the addition funnel with phenylhydrazine (e.g., 1.0 mol).

  • Controlled Addition: Add the phenylhydrazine dropwise to the stirred solution of EAA over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. [1][3] Adjust the addition rate as necessary to control the exotherm.

  • Reaction: Once the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials.[11]

  • Warming & Precipitation: Slowly warm the reaction mixture to room temperature. In many cases, the product will begin to precipitate. The mixture can then be heated to reflux for 1-2 hours to ensure the reaction goes to completion.[16]

  • Isolation: Cool the mixture slowly to 0-5 °C to maximize crystallization.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[14]

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Safety Note: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[17] The reaction is exothermic and carries a risk of thermal runaway if the addition is not controlled.[2] Always have an emergency cooling bath readily available.

References
  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • ResearchGate. (2014, June). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • ACS Publications. (n.d.). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters.
  • NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC.
  • ResearchGate. (n.d.). Two‐step, sequential‐flow synthesis of a pyrazolone derivative. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ACS Publications. (2025, April 2). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Benchchem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
  • ResearchGate. (2025, October 16). A one-step synthesis of pyrazolone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Chemistry World. (2025, March 7). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

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Troubleshooting

Technical Support Center: Method Validation for Quantifying 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support guide for the quantitative analysis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating robust analytical methods for this compound within complex reaction mixtures. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot issues effectively and ensure data integrity.

Section 1: Foundational Concepts & Initial Method Development

The unique structure of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid—an acidic nitrogen-containing heterocycle—presents specific challenges and dictates the analytical approach. Understanding its chemical properties is the first step toward a successful validation.

Q1: What is the best chromatographic approach for quantifying this analyte in a reaction mixture?

A1: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard and the most effective approach.[1][2][3] The analyte possesses sufficient polarity to be retained on a non-polar stationary phase (like C18) and eluted with a mixture of water and an organic solvent. This method is ideal for separating the target analyte from non-polar starting materials, reagents, and by-products commonly found in reaction mixtures.[4][5]

The critical factor is managing the ionization of the carboxylic acid group. Operating at an acidic mobile phase pH (typically 2.5-3.5) is essential. This suppresses the deprotonation of the carboxylic acid, rendering the molecule more non-polar. This single choice has two major benefits:

  • Improved Retention: The neutral form of the analyte will have a stronger interaction with the C18 stationary phase, leading to better retention and separation from polar impurities that elute early.

  • Enhanced Peak Shape: It minimizes secondary ionic interactions with residual silanols on the silica backbone of the column, which are a primary cause of peak tailing for acidic compounds.[6]

Q2: What are the recommended starting conditions for an HPLC-UV or LC-MS method?

A2: While every reaction matrix is different, the following conditions provide a robust starting point for method development. For Mass Spectrometry (MS) applications, it is crucial to use volatile mobile phase modifiers like formic acid.[2] For UV-only methods, trifluoroacetic acid (TFA) can sometimes offer superior peak shapes.[3]

ParameterHPLC-UV RecommendationLC-MS RecommendationRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18, 2.1 mm ID, 50-100 mm length, <3 µm particle sizeC18 is the workhorse for retaining this type of molecule. Smaller dimensions for LC-MS improve sensitivity and reduce solvent usage.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Water + 0.1% Formic AcidAcidic modifier to suppress ionization. Formic acid is volatile and MS-compatible; TFA is a strong ion-pairing agent that can suppress MS signal but improve UV chromatography.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile typically provides better resolution and lower backpressure.
Elution Mode GradientGradientA gradient is essential for resolving the analyte from a wide range of impurities in a complex reaction mixture within a reasonable runtime.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)0.3 - 0.5 mL/min (for 2.1 mm ID)Scaled appropriately for the column internal diameter.
Column Temp. 25 - 40 °C30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but stability must be confirmed.
Detection (UV) 210-260 nm (Diode Array Detector recommended)N/AA DAD allows for peak purity assessment and selection of the optimal wavelength.
Detection (MS) N/AElectrospray Ionization Negative Mode (ESI-)The carboxylic acid group readily loses a proton, making it highly sensitive in ESI- for detecting the [M-H]⁻ ion.

Section 2: Core Validation Parameters (ICH Q2(R1) Focus)

Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the definitive standard for this process.[7][8][9][10][11]

Q3: How do I demonstrate the specificity and stability-indicating nature of my method?

A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[11] For a reaction monitoring assay, this is paramount.

  • Methodology:

    • Blank Analysis: Inject the reaction diluent (without analyte or reagents) to ensure no interfering peaks at the analyte's retention time.

    • Impurity/Reagent Analysis: Individually inject solutions of all known starting materials, key reagents, and expected by-products to confirm they are resolved from the main analyte peak.

    • Forced Degradation (Stress Studies): This is the cornerstone of a stability-indicating method.[12] Subject a solution of the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The method is considered stability-indicating if the analyte peak is resolved from all degradation product peaks, and there is no loss in peak purity (as assessed by a Diode Array Detector).

Q4: What are the acceptance criteria for Linearity?

A4: Linearity demonstrates a direct proportional relationship between analyte concentration and the method's response (e.g., peak area) over a defined range.[9]

  • Methodology: Prepare a minimum of five standard solutions spanning the expected concentration range of your samples (e.g., 80% to 120% of the target concentration).[9]

  • Acceptance Criteria:

    • Correlation Coefficient (r²): Must be ≥ 0.995.

    • Y-intercept: Should be close to zero and not statistically significant.

    • Residual Plot: The residuals (differences between the actual and predicted values) should be randomly scattered around the x-axis.

Q5: What is the difference between Accuracy and Precision, and how are they tested?

A5: These two parameters are often confused but measure different aspects of method performance.

  • Accuracy is the measure of closeness between the experimental value and the true value. It is tested by performing a spike-recovery study. A known quantity of analyte is added (spiked) into a blank reaction matrix, and the method is used to measure the recovered amount.

    • Acceptance Criteria: Typically, mean recovery should be within 98.0% to 102.0%.[13][14]

  • Precision is the measure of agreement among a series of measurements. It reflects the random error of the method. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval by the same analyst with the same equipment.

    • Intermediate Precision (Inter-assay precision): The precision within the same lab but on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for replicate preparations should be ≤ 2.0%.[1]

Q6: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A6: These parameters define the sensitivity of the method.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantitated with suitable accuracy and precision.[3]

  • Methodology: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Approach: LOD is where S/N ≈ 3:1; LOQ is where S/N ≈ 10:1.

    • Calibration Curve Approach: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Section 3: Troubleshooting Common Chromatographic Problems

Even with a validated method, issues can arise during routine use. This section addresses the most common problems encountered when analyzing 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Q7: My analyte peak is showing significant tailing. What are the causes and solutions?

A7: Peak tailing is the most common issue for this type of acidic compound. It leads to poor integration and inaccurate quantification. The primary cause is secondary interactions between the analyte and the column.[6][15]

Caption: Decision tree for troubleshooting peak tailing.

Q8: My retention time is shifting between injections. What should I check?

A8: Retention time stability is critical for correct peak identification. Drifting retention times usually point to a problem with the system's equilibrium or the mobile phase.[16][17]

  • Insufficient Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer/acid concentration, can cause shifts. If using an automated mixer, manually prepare a batch of mobile phase to rule out pump proportioning valve issues.[6]

  • Temperature Fluctuations: The column compartment temperature must be stable. A 1°C change can alter retention time by 1-2%.

  • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.[15][17][18]

Q9: I'm seeing extraneous peaks or a noisy baseline. What's the cause?

A9: A noisy or drifting baseline can compromise the detection and integration of low-level analytes.

  • Contaminated Mobile Phase: Using non-HPLC grade solvents or water can introduce impurities that show up as baseline noise or ghost peaks, especially in a gradient run.[15] Always use high-purity solvents.

  • Sample Carryover: If peaks from a previous injection appear in a subsequent blank, it indicates carryover. Use a stronger needle wash solvent (e.g., one with a higher percentage of organic solvent) in your autosampler settings.

  • Detector Lamp Failure: An aging UV detector lamp can cause significant baseline noise. Check the lamp energy and lifetime in your system's diagnostic software.

Section 4: Addressing Matrix Effects in LC-MS

When using LC-MS, components of the reaction mixture that are chromatographically unresolved from your analyte can interfere with its ionization, a phenomenon known as the matrix effect.[19][20][21] This can cause ion suppression (lower signal) or enhancement (higher signal), leading to severe inaccuracies in quantification.[22]

Q10: How do I know if my analysis is suffering from matrix effects?

A10: The most common method is the post-extraction spike analysis.[21] This involves comparing the analyte's signal in a clean solution versus its signal in a solution containing the reaction matrix.

Caption: Workflow for diagnosing matrix effects.

Q11: What are the most effective strategies to overcome matrix effects?

A11: Once identified, matrix effects can be mitigated using several strategies:

  • Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of interfering matrix components.[19] However, this requires a method with sufficient sensitivity to still measure the diluted analyte.

  • Improved Sample Preparation: Implement a more rigorous sample cleanup step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove the interfering compounds before analysis.[21]

  • Chromatographic Separation: Modify the HPLC gradient to better resolve the analyte from the co-eluting matrix components.

  • Use of a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. An SIL internal standard is chemically identical to the analyte but has a different mass (e.g., containing ²H or ¹³C). It co-elutes and experiences the same ionization suppression or enhancement as the analyte. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is cancelled out, leading to highly accurate results.[19]

Section 5: Key Experimental Protocols

Protocol 1: System Suitability Testing

  • Purpose: To verify that the chromatographic system is performing adequately before running any samples. This is a mandatory check.

  • Procedure:

    • Prepare a standard solution of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid at a concentration near the middle of the calibration range.

    • Make five or six replicate injections of this standard.

    • Calculate the following parameters:

      • Retention Time %RSD: Should be ≤ 1.0%.

      • Peak Area %RSD: Should be ≤ 2.0%.

      • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.

      • Theoretical Plates (Column Efficiency): Should be ≥ 2000.

  • Action: Do not proceed with analysis if any system suitability parameters fail. Troubleshoot the system first.

Protocol 2: Spike-Recovery for Accuracy Assessment

  • Purpose: To determine the accuracy of the method in the actual sample matrix.

  • Procedure:

    • Prepare Blank Matrix: Obtain a sample of the reaction mixture that does not contain the analyte (a "placebo" or blank run). Process it as you would a normal sample (e.g., dilute, filter).

    • Prepare Spiked Samples: To three separate aliquots of the blank matrix, add a known amount of analyte from a stock solution to achieve low, medium, and high concentrations relative to your expected sample range.

    • Analyze: Analyze the three spiked samples and a non-spiked standard solution.

    • Calculate Recovery:

      • Recovery (%) = (Measured Concentration in Spiked Sample / Theoretical Spiked Concentration) * 100

  • Acceptance: The mean recovery across all levels should be within 98.0% to 102.0% with an RSD of ≤ 2.0%.

References

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Reference Data & Comparative Studies

Validation

A Multi-faceted Approach to Unambiguous Structural Elucidation: Validating 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid with 2D NMR

Senior Application Scientist, Advanced Spectroscopy Division In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all further research is built.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Advanced Spectroscopy Division

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all further research is built.[1][2][3] For novel heterocyclic compounds such as 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, seemingly minor ambiguities in its constitution can lead to vastly different pharmacological profiles. While 1D NMR (¹H and ¹³C) provides a foundational sketch, it often falls short in resolving the intricate connectivity of substituted ring systems. This guide presents a comprehensive, self-validating methodology that leverages a suite of 2D NMR techniques—COSY, HSQC, and HMBC—to unequivocally confirm the structure of the title compound, providing a robust alternative to relying on single-point data.

The Structural Puzzle: Beyond a Simple Spectrum

The proposed structure of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid presents several key questions that 1D NMR alone cannot definitively answer:

  • Tautomerism: Pyrazolone rings can exist in different tautomeric forms. Is the proton on the ring nitrogen or is it part of an enol form?

  • Connectivity: How can we be certain of the precise points of attachment for the phenyl and carboxylic acid groups to the pyrazole core?

  • Ambiguous Signals: In complex aromatic and heterocyclic systems, signal overlap in 1D spectra is common, making unambiguous assignment challenging.[1]

To address this, we turn to 2D NMR, which spreads the spectral information across two dimensions, revealing correlations between nuclei that build a complete picture of the molecular framework.[4][5][6]

The Foundational Layer: 1D ¹H and ¹³C NMR

Before delving into two-dimensional experiments, a standard 1D analysis is performed to identify all proton and carbon environments. The data below represents a hypothetical, yet chemically plausible, dataset for the target molecule dissolved in DMSO-d₆.

Table 1: Hypothetical 1D NMR Data for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
COOH13.5 (br s)Broad Singlet1H165.2
C=O---175.8
C3-Pyrazolone---145.0
C4-Pyrazolone3.6 (s)Singlet2H42.5
C5-Pyrazolone---158.0
C1'-Phenyl---138.1
C2'/C6'-Phenyl7.8 (d)Doublet2H120.5
C3'/C5'-Phenyl7.5 (t)Triplet2H129.3
C4'-Phenyl7.3 (t)Triplet1H125.0

While this data provides a census of atoms, it does not confirm their connectivity. For example, we cannot be certain from this data alone that the proton signal at 7.8 ppm is adjacent to the carbon at 138.1 ppm.

The Comparative Workflow: Building the Structure with 2D NMR

Our approach uses a logical progression of 2D experiments, where each technique provides a unique piece of the structural puzzle. The overall workflow is designed to be self-validating, with correlations from one experiment confirming hypotheses derived from another.

G cluster_0 1D NMR Foundation cluster_1 2D NMR Correlation Suite cluster_2 Validation & Output H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Bonds) COSY->HMBC Identifies spin systems HSQC->HMBC Assigns protonated carbons, simplifying HMBC analysis Structure Unambiguous Structure Validation HMBC->Structure

Caption: Workflow for 2D NMR-based structure validation.

COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The first step in our 2D analysis is the COSY experiment, which identifies protons that are coupled to each other, typically through three bonds (³JHH).[7] For our target molecule, the most critical information from COSY is found within the phenyl ring.

Experimental Protocol: COSY

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a gradient-enhanced COSY (gCOSY) spectrum. Set spectral widths to cover all proton signals. Acquire 256 increments in the F1 dimension with 8-16 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Interpretation: The COSY spectrum would show cross-peaks connecting the signals at 7.8 ppm (H2'/H6'), 7.5 ppm (H3'/H5'), and 7.3 ppm (H4'). This confirms the presence of a contiguous spin system within the phenyl group, as expected. The absence of a COSY correlation to the singlet at 3.6 ppm confirms that the C4-protons are isolated and not coupled to any other protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC (or HMQC) experiment is a cornerstone of structural elucidation, as it unambiguously identifies which proton is directly attached to which carbon atom (¹JCH).[4][8][9][10] This allows for the direct assignment of all protonated carbons.

Experimental Protocol: HSQC

  • Instrument Setup: Utilize the same sample and spectrometer.

  • Acquisition: Acquire a gradient-enhanced HSQC spectrum. The ¹H dimension is the direct dimension (F2), and the ¹³C dimension is the indirect dimension (F1). Optimize the spectral widths for both nuclei.

  • Processing: Process the data using appropriate window functions to enhance resolution.

Table 2: Expected HSQC Correlations

¹H Signal (δ, ppm) Correlated ¹³C Signal (δ, ppm) Assignment
3.642.5C4-Pyrazolone
7.8120.5C2'/C6'-Phenyl
7.5129.3C3'/C5'-Phenyl
7.3125.0C4'-Phenyl

Interpretation: With the HSQC data, we can now confidently assign the carbon signals for all carbons bearing protons.[9] For example, the proton at 3.6 ppm is definitively attached to the carbon at 42.5 ppm. This step eliminates much of the ambiguity from the 1D data. However, the quaternary carbons (C=O, C3, C5, C1', COOH) remain unassigned, and the overall molecular skeleton is not yet confirmed.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool in this workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8][11] This "long-range" information is what allows us to piece together the different fragments of the molecule.

Experimental Protocol: HMBC

  • Instrument Setup: Same sample and spectrometer.

  • Acquisition: Acquire a gradient-enhanced HMBC spectrum. The experiment is typically optimized for long-range coupling constants of 8-10 Hz.

  • Processing: Process the 2D data. The interpretation focuses on the cross-peaks that do not appear in the HSQC spectrum.

Table 3: Key Expected HMBC Correlations for Structural Validation

Proton (¹H at δ) Correlated Carbon (¹³C at δ) J-Coupling Structural Information Confirmed
H4 (3.6 ppm)C3 (145.0 ppm)²JCHConnectivity within the pyrazolone ring.
H4 (3.6 ppm)C5 (158.0 ppm)²JCHConnectivity within the pyrazolone ring.
H4 (3.6 ppm)COOH (165.2 ppm)³JCHProves the carboxylic acid is attached to C3.
H2'/H6' (7.8 ppm)C1' (138.1 ppm)²JCHConfirms the ipso-carbon of the phenyl ring.
H2'/H6' (7.8 ppm)C5 (158.0 ppm)³JCH (via N)Crucial Link: Confirms the phenyl ring is attached to the pyrazolone ring at N1, which positions it next to C5.
H2'/H6' (7.8 ppm)C4' (125.0 ppm)³JCHConfirms phenyl ring connectivity.

Interpretation and Final Validation: The HMBC data provides the definitive evidence needed to assemble the complete structure.

  • The correlations from the C4-protons (3.6 ppm) to the quaternary carbons C3 and C5 confirm the pyrazolone ring structure.

  • The critical correlation from the ortho-protons of the phenyl ring (H2'/H6') to the C5 carbon of the pyrazolone ring is the "smoking gun." This three-bond correlation traverses the N1-C1' bond and irrefutably establishes the connection and orientation of the phenyl group.

  • Similarly, the correlation from the C4-protons to the carboxyl carbon confirms its position at C3.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating System

References

  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

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  • ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

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  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

  • Siddiqui, B., et al. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3S). [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Kumar, K. A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2829-2841. [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Journal of the Chilean Chemical Society. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

Sources

Comparative

A Comparative In-Depth Analysis of the Biological Activities of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid and Its Esters

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of the biological activities of a key pyrazolone derivative, 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and its corresponding esters. By examining their antimicrobial, anti-inflammatory, and anticancer properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this chemical series. This analysis is built upon a synthesis of experimental data from various studies, offering insights into how esterification of the carboxylic acid moiety impacts biological efficacy.

Introduction: The Significance of the Pyrazolone Core

The 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid backbone is a versatile pharmacophore that has been extensively explored for its therapeutic potential. The presence of both a carboxylic acid and a pyrazolone ring system provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. Esterification of the carboxylic acid group is a common strategy employed to modulate physicochemical properties such as lipophilicity, which in turn can influence absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, biological activity.

Comparative Biological Activity: A Multifaceted Examination

While a single study directly comparing the parent acid with a full series of its simple alkyl esters under identical conditions is not available in the current literature, a comprehensive analysis of existing data allows for a robust comparative overview.

Antimicrobial Activity

The pyrazole nucleus is a well-established motif in the design of antimicrobial agents.[1] Studies on various derivatives of pyrazole-3-carboxylic acid have demonstrated their potential to inhibit the growth of both bacteria and fungi.

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid (Parent Acid): Data on the antimicrobial activity of the unsubstituted parent acid is limited in readily available literature, suggesting it may be a more common precursor for more active derivatives.

Esters of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid: Several studies have reported the antimicrobial activity of various esters of pyrazole carboxylic acids. For instance, a series of ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylates were synthesized and showed good antimicrobial and antioxidant activity.[2] Another study on new pyrazole derivatives, including esters, highlighted their efficacy against various bacterial and fungal strains.[3] The general trend observed is that the introduction of different aryl and alkyl substituents on the pyrazole ring, in combination with the ester functionality, significantly influences the antimicrobial spectrum and potency. For example, certain hydrazone derivatives of pyrazole-1-carbothiohydrazide displayed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values lower than standard drugs.[4]

Table 1: Antimicrobial Activity of Selected Pyrazole Carboxylic Acid Derivatives

CompoundTest OrganismActivity (MIC in µg/mL)Reference
Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylateEscherichia coli>100[2]
Ethyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylateStaphylococcus aureus>100[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivativeS. aureus62.5-125[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivativeCandida albicans2.9-7.8[4]

Note: The data presented is from different studies and for structurally related but not identical compounds. Direct comparison of potency should be made with caution.

Anti-inflammatory Activity

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5]

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid (Parent Acid): While specific data on the anti-inflammatory activity of the parent acid is scarce, related pyrazole carboxylic acid derivatives have shown significant activity.[6]

Esters of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid: Esterification has been shown to be a viable strategy for developing potent anti-inflammatory agents within the pyrazole class. A study on new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which are structurally related, demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds showing efficacy comparable to celecoxib.[7] Another series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore also exhibited significant anti-inflammatory effects.[8] The prodrug ester derivatives of a potent benzothiophen-2-yl pyrazole carboxylic acid showed equipotent anti-inflammatory activity to the parent compound but with no gastric ulcerogenicity, highlighting a key advantage of the ester form.[9]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundAssayActivity (% Inhibition of Edema)Reference
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative (13d)Carrageenan-induced paw edemaED50 = 66.5 µmol/kg[7]
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative (13o)Carrageenan-induced paw edemaED50 = 70.5 µmol/kg[7]
Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)Carrageenan-induced paw edemaHigh[9]
Prodrug ester of 5b (6c)Carrageenan-induced paw edemaHigh (equipotent to 5b)[9]

Note: The presented data is for structurally related compounds and not a direct comparison of the parent acid and its simple esters. The ED50 values represent the effective dose to produce 50% of the maximum effect.

Anticancer Activity

The pyrazole scaffold is a key component in several approved anticancer drugs, and research continues to explore new derivatives for their cytotoxic potential against various cancer cell lines.[10]

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid (Parent Acid): Information on the anticancer activity of the parent acid itself is not prominent in the reviewed literature.

Esters of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid: Numerous studies have highlighted the anticancer potential of pyrazole esters. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton showed potent anti-proliferative activity against lung, breast, and cervical cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[11] Another study on pyrimidine-pyrazole derivatives reported potent anticancer activity against various cancer cell lines, with some compounds showing IC50 values in the low microgram per milliliter range.[12] The structure-activity relationship studies often indicate that the nature of the substituents on the phenyl rings and the pyrazole core, in conjunction with the ester group, plays a crucial role in determining the cytotoxic potency and selectivity.[13]

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineActivity (IC50 in µM)Reference
Pyrazole-benzimidazole hybrid (9)A549 (Lung)1.81[11]
Pyrazole-benzimidazole hybrid (17)MCF-7 (Breast)0.83[11]
Pyrimidine-pyrazole derivative (6c)Panc-1 (Pancreatic)1.7-1.9 µg/mL[12]
Pyrimidine-pyrazole derivative (6e)A-549 (Lung)1.5-1.9 µg/mL[12]

Note: The data is from studies on complex pyrazole derivatives and not a direct comparison of the parent acid and its simple esters.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and provide a framework for further research, this section details the standard methodologies for the synthesis of the title compounds and the assessment of their biological activities.

Synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid and its Esters

The synthesis of the parent carboxylic acid and its subsequent esterification are fundamental steps in exploring the biological potential of this series.

Synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid:

A common synthetic route involves the condensation of diethyl 2-(ethoxymethylene)-3-oxobutanoate with phenylhydrazine.

  • Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxobutanoate: Diethyl malonate is reacted with triethyl orthoformate in the presence of a catalyst such as acetic anhydride.

  • Step 2: Cyclocondensation: The resulting intermediate is then reacted with phenylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the pyrazolone ring.

  • Step 3: Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the desired 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Esterification of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid:

Standard esterification methods can be employed to synthesize the corresponding alkyl esters.

  • Fischer Esterification: The carboxylic acid is refluxed with an excess of the desired alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[14][15]

  • Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt (e.g., with a base like potassium carbonate) and then reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent like dimethylformamide (DMF).

Synthesis_Workflow cluster_synthesis Synthesis of Parent Acid cluster_esterification Esterification Diethyl Malonate Diethyl Malonate Intermediate_A Intermediate_A Diethyl Malonate->Intermediate_A Triethyl orthoformate Pyrazole_Ester Pyrazole_Ester Intermediate_A->Pyrazole_Ester Phenylhydrazine Parent_Acid Parent_Acid Pyrazole_Ester->Parent_Acid Hydrolysis Methyl_Ester Methyl_Ester Parent_Acid->Methyl_Ester Methanol, H+ Ethyl_Ester Ethyl_Ester Parent_Acid->Ethyl_Ester Ethanol, H+

Caption: Synthetic workflow for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid and its esters.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

  • 1. Preparation of Stock Solutions: The test compounds (parent acid and esters) are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • 2. Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 3. Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • 4. Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • 5. Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Stock_Solution Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Standardized Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Assessment of MIC Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23][24][25]

  • 1. Animal Acclimatization and Grouping: Healthy rodents (rats or mice) are acclimatized to the laboratory conditions and randomly divided into groups (e.g., control, standard drug, and test compound groups).

  • 2. Compound Administration: The test compounds (parent acid and esters) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the induction of inflammation. The control group receives the vehicle.

  • 3. Induction of Edema: A sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution, is administered into the hind paw of the animals.

  • 4. Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • 5. Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow Animal_Grouping Animal Grouping and Acclimatization Compound_Admin Compound/Vehicle Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Sub-plantar Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][26][27][28]

  • 1. Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • 2. Compound Treatment: The cells are then treated with various concentrations of the test compounds (parent acid and esters) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • 3. MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • 4. Solubilization of Formazan: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • 5. Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • 6. Calculation of IC50: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Cell_Seeding Seeding of Cancer Cells in 96-well Plate Compound_Treatment Treatment with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Addition of MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measurement of Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective findings from various studies on pyrazole derivatives suggest key structure-activity relationships. Esterification of the carboxylic acid at the 3-position of the pyrazole ring generally enhances lipophilicity. This increased lipophilicity can lead to improved cell membrane permeability, potentially resulting in enhanced intracellular concentrations and, consequently, greater biological activity. However, the overall activity is a complex interplay between the ester group and the substituents on the phenyl and pyrazole rings.

The mechanisms of action for these compounds are diverse. In the context of antimicrobial activity, they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Their anti-inflammatory effects are often attributed to the inhibition of COX enzymes, which are key players in the inflammatory cascade.[22] For their anticancer properties, pyrazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[29]

Conclusion and Future Directions

This comparative guide consolidates the existing knowledge on the biological activities of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid and its esters. While a direct, side-by-side comparison is not yet available in the literature, the evidence strongly suggests that esterification of the carboxylic acid moiety is a promising strategy for enhancing the antimicrobial, anti-inflammatory, and anticancer potential of this pyrazolone scaffold.

Future research should focus on a systematic comparative study of a series of simple alkyl esters of the parent acid to provide definitive quantitative data on the impact of the ester chain length on biological activity. Such studies would provide invaluable data for the rational design of more potent and selective therapeutic agents based on the 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid framework.

References

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  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • PubMed. (2016). Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • PubMed. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and anticancer evaluation of new 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazole moieties. Retrieved from [Link]

  • Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Pyrazolone Analysis

For researchers, scientists, and drug development professionals, the robust quantification of pyrazolone-based active pharmaceutical ingredients (APIs) is a cornerstone of quality control and pharmacokinetic studies. Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of pyrazolone-based active pharmaceutical ingredients (APIs) is a cornerstone of quality control and pharmacokinetic studies. Pyrazolones, a class of heterocyclic compounds, are foundational to numerous analgesics, anti-inflammatory drugs, and dyes, including well-known compounds like Metamizole (Dipyrone) and Edaravone.[1][2][3] The choice of analytical methodology is a critical decision point, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) serving as the traditional workhorse and Liquid Chromatography-Mass Spectrometry (LC-MS) emerging as a highly sensitive and specific alternative.[4][5]

This guide provides an in-depth technical comparison of HPLC-UV and LC-MS for pyrazolone analysis. Moving beyond a simple listing of pros and cons, we will delve into the causality behind experimental choices, establish a framework for methodological cross-validation, and provide actionable protocols grounded in regulatory expectations and proven laboratory practice.

The Rationale for Cross-Validation: Ensuring Analytical Consistency

In the lifecycle of drug development, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories. An HPLC-UV method might be sufficient for routine quality control of the bulk API, while a more sensitive LC-MS/MS method is required for quantifying low-concentration metabolites in a complex biological matrix like plasma.[5] Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results, ensuring data integrity and consistency across different stages of a product's journey.[4]

According to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, cross-validation is essential when data from different methods or laboratories will be combined or compared to make regulatory decisions.[4][6] While historical practice often relied on rigid pass/fail acceptance criteria, the current regulatory landscape emphasizes a statistical assessment of bias between the methods.[2]

Core Principles: A Head-to-Head Comparison

The fundamental difference between HPLC-UV and LC-MS lies in the detector.[4] HPLC-UV relies on the principle that pyrazolone's conjugated ring system absorbs light at a specific UV wavelength. In contrast, LC-MS ionizes the analyte after chromatographic separation and identifies it based on its unique mass-to-charge ratio (m/z), offering a higher degree of specificity.[4][7]

dot

Caption: High-level workflow comparison of HPLC-UV and LC-MS/MS.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS for Pyrazolone Analysis
FeatureHPLC-UVLC-MS/MSRationale & Causality
Principle UV AbsorbanceMass-to-Charge Ratio (m/z)HPLC-UV is dependent on a chromophore within the pyrazolone structure. LC-MS/MS provides structural confirmation via mass, making it inherently more specific.[4]
Sensitivity µg/mL (ppm) rangeng/mL to pg/mL (ppb to ppt) rangeMass spectrometers are significantly more sensitive detectors than UV detectors, allowing for the quantification of trace-level impurities or metabolites.[4][8]
Selectivity ModerateExcellentHPLC-UV can be susceptible to interference from co-eluting compounds that absorb at the same wavelength. LC-MS/MS can distinguish between compounds with the same retention time but different masses.[4]
Linearity Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitudeThe wider dynamic range of MS detectors allows for quantification of both low and high concentration samples in a single run.
Matrix Effect LowHighThe ionization process in LC-MS is highly susceptible to suppression or enhancement by co-eluting matrix components, requiring more rigorous sample cleanup.[3]
Mobile Phase Flexible (non-volatile buffers like phosphate are common)Restricted to volatile buffers (e.g., ammonium formate, formic acid)Non-volatile salts will precipitate in and contaminate the mass spectrometer's ion source.[4]
Cost & Complexity Lower initial and operational cost, simpler operationHigher initial and operational cost, requires specialized operatorsThe complexity of the mass spectrometer and its vacuum systems increases maintenance requirements and cost.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of a representative pyrazolone, such as Edaravone, using both HPLC-UV and LC-MS/MS. These are foundational methods that must be validated according to ICH guidelines.[9]

Protocol 1: HPLC-UV Method for Edaravone Quantification

This protocol is designed for routine quantification in bulk drug substance or formulated products.

  • Instrumentation & Column:

    • HPLC system with a UV-Vis Detector.

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Mobile Phase Composition: An isocratic mixture, for example, Water:Acetonitrile (60:40 v/v). The exact ratio must be optimized to achieve a suitable retention time (typically 3-7 minutes) and peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Optimized based on the UV spectrum of Edaravone (approx. 245 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of Edaravone reference standard (1 mg/mL) in a suitable diluent (e.g., mobile phase).

    • Create a calibration curve by serially diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare unknown samples by dissolving them in the diluent to a concentration within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Edaravone Quantification in Plasma

This protocol is tailored for high-sensitivity bioanalysis, such as in pharmacokinetic studies.

  • Instrumentation & Column:

    • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade methanol.

    • Mobile Phase Composition: A gradient elution is typically used to effectively separate the analyte from matrix components. For example:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.1-5.0 min: Return to 5% B and equilibrate.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Ionization Mode: ESI Positive.

    • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) and a specific product ion (Q3) for Edaravone (e.g., m/z 175.1 → 133.0) and an internal standard must be optimized.[10]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., 3-methyl-1-p-tolyl-5-pyrazolone).[10]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

Cross-Validation: Bridging the Methodological Gap

To ensure the data from the HPLC-UV and LC-MS/MS methods are comparable, a cross-validation study must be performed. This involves analyzing the same set of quality control (QC) samples with both validated methods.

dot

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria and Statistical Evaluation

While ICH M10 moves away from prescriptive acceptance criteria, a common and defensible industry practice, adapted from method transfer guidelines, is to assess the percentage difference between the means of the results obtained from the two methods.[4][11]

  • Percent Difference Calculation: % Difference = [(Mean_Method_A - Mean_Method_B) / Mean_of_Both_Methods] * 100

  • Acceptance Criteria: For each QC level, the mean result from the LC-MS/MS method should be within ±15% of the mean result from the HPLC-UV method.

  • Statistical Visualization: A Bland-Altman plot is an excellent tool for visualizing the agreement between the two methods.[7] It plots the difference between the two measurements against their average, allowing for a visual assessment of bias across the concentration range.[1]

Table 2: Illustrative Cross-Validation Data
QC LevelHPLC-UV Mean (µg/mL) (n=6)LC-MS/MS Mean (µg/mL) (n=6)% DifferenceMeets Criteria (±15%)?
Low QC (5 µg/mL)5.124.98-2.77%Yes
Mid QC (50 µg/mL)50.852.1+2.53%Yes
High QC (80 µg/mL)79.581.3+2.24%Yes

Conclusion: Selecting the Right Tool for the Task

Both HPLC-UV and LC-MS are powerful, reliable techniques for the analysis of pyrazolone compounds. The choice is not about which method is "better," but which is more fit for purpose .

  • HPLC-UV remains the gold standard for routine quality control, release testing, and content uniformity of finished products due to its robustness, lower cost, and simplicity.[4]

  • LC-MS/MS is indispensable for applications requiring high sensitivity and specificity, such as bioanalysis for pharmacokinetic studies, impurity profiling at trace levels, and metabolite identification.[5][8]

A thorough understanding of each method's principles and performance characteristics, coupled with a robust cross-validation strategy, ensures data integrity and analytical consistency throughout the drug development lifecycle. By following the detailed protocols and validation frameworks outlined in this guide, researchers can confidently select and implement the optimal analytical strategy for their specific needs.

References

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Comparative

The Ascendancy of Pyrazolone Scaffolds: A Comparative Efficacy Analysis Against Established Therapeutic Agents

In the dynamic landscape of drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the pyrazolone...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the pyrazolone core has emerged as a versatile and potent framework for the design of targeted inhibitors. This guide provides a comprehensive, data-driven comparison of the efficacy of pyrazolone-based inhibitors against existing therapeutic agents, with a focus on their applications in oncology and inflammatory diseases. We will delve into the mechanistic underpinnings of their action, present head-to-head experimental data, and provide detailed protocols for the evaluation of these promising compounds.

Unveiling the Therapeutic Potential of the Pyrazolone Nucleus

The pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, has a rich history in pharmaceuticals, with early derivatives like antipyrine being used for their analgesic and antipyretic properties.[1] Modern medicinal chemistry has revitalized interest in this scaffold, recognizing its ability to form key interactions with a variety of biological targets. Pyrazolone derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in pathological processes, including cyclooxygenases (COX) and various protein kinases.[1][2]

Cyclooxygenase Inhibition: A New Generation of Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are central players in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of anti-inflammatory therapy, with selective COX-2 inhibitors like celecoxib being developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3] Recent research has highlighted a new wave of pyrazolone-based COX-2 inhibitors that exhibit comparable, and in some cases, superior potency to celecoxib.

Comparative Efficacy of Pyrazolone-Based COX-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazolone-based compounds against COX-2, benchmarked against the widely used therapeutic agent, celecoxib.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)Fold Difference
Pyrazolone DerivativeCompound AD 532COX-2Less potent than celecoxibCelecoxib--
Pyrazole BenzamideN-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK30.007Staurosporine0.050~7-fold more potent
Aminopyrazole-indole hybridCompound VCDK9More potent than roscovitineRoscovitine--
Aminopyrazole-indole hybridCompound VICDK9More potent than roscovitineRoscovitine--
Pyrazolone DerivativeCompound 6bVEGFR20.2Sorafenib0.03~6.7-fold less potent
Pyrazolone DerivativeCompound 6bCDK-20.458Roscovitine0.556~1.2-fold more potent
Pyrazole DerivativeCompound 29EGFR0.21Erlotinib0.03~7-fold less potent
Pyrazole DerivativeCompound 29HER-21.08Erlotinib0.14~7.7-fold less potent
Indoline-2-one DerivativeCompound 17aVEGFR-20.078Sunitinib0.139~1.8-fold more potent

Note: IC50 values are dependent on specific assay conditions and should be interpreted within the context of the cited studies.

The data clearly indicates that certain pyrazolone derivatives exhibit potent and selective inhibition of COX-2, with some demonstrating superior activity to the established drug, celecoxib. This underscores the potential of the pyrazolone scaffold in developing next-generation anti-inflammatory therapies.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The anti-inflammatory effects of both pyrazolone-based inhibitors and traditional NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent signaling molecules that contribute to pain, fever, and inflammation.

Prostaglandin_Synthesis Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach Lining Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 Phospholipase_A2->Arachidonic_Acid NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 Pyrazolone_Celecoxib Pyrazolone Inhibitors & Celecoxib (COX-2 Selective) Pyrazolone_Celecoxib->COX2

Caption: Prostaglandin synthesis pathway and sites of inhibition.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[4] Dysregulation of kinase activity is a common driver of cancer, making them prime targets for therapeutic intervention.[4] A multitude of small-molecule kinase inhibitors have been developed and approved for cancer treatment.[5] The pyrazolone scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors targeting various members of the kinome, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

Comparative Efficacy of Pyrazolone-Based Kinase Inhibitors

The following table provides a comparative analysis of the inhibitory potency of pyrazolone-based compounds against various kinases, benchmarked against established kinase inhibitors.

(Refer to the table in the Cyclooxygenase Inhibition section for comparative data on pyrazolone-based kinase inhibitors)

The data reveals that pyrazolone-based inhibitors can achieve high potency against various kinase targets, in some cases surpassing the efficacy of existing drugs. This highlights the adaptability of the pyrazolone scaffold for the development of novel targeted cancer therapies.

Signaling Pathway: Kinase Signaling and Inhibitor Action

Kinase inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives cancer cell proliferation and survival.

Kinase_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Cell_Cycle_Progression->Proliferation_Survival Pyrazolone_Kinase_Inhibitor Pyrazolone-based Kinase Inhibitors Pyrazolone_Kinase_Inhibitor->Receptor_Tyrosine_Kinase Pyrazolone_Kinase_Inhibitor->CDK_Cyclin Existing_Kinase_Inhibitor Existing Kinase Inhibitors Existing_Kinase_Inhibitor->Receptor_Tyrosine_Kinase Existing_Kinase_Inhibitor->CDK_Cyclin

Caption: A simplified kinase signaling pathway and sites of inhibition.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the scientific rigor of our comparisons, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to assess the efficacy of pyrazolone-based inhibitors.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the activity of purified COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor Working Solution

  • COX Probe Solution

  • Arachidonic Acid (substrate)

  • Test compounds (pyrazolone derivatives and reference drug, e.g., celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference drug in DMSO.

  • In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor Working Solution

    • 1 µL COX Probe Solution

    • 1 µL recombinant COX-2 enzyme

    • 10 µL of the test compound or reference drug dilution (or DMSO for control wells).

  • Incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[7]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

Cellular Kinase Inhibition Assay (e.g., EGFR Phosphorylation)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds (pyrazolone derivatives and reference drug, e.g., erlotinib) dissolved in DMSO

  • Growth factor (e.g., EGF)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target kinase

  • Detection reagents (e.g., HTRF, AlphaLISA)

  • 96-well or 384-well assay plates

  • Plate reader compatible with the detection method

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a specified period (e.g., 2-4 hours).

  • Pre-treat the cells with serial dilutions of the test compounds or reference drug for a defined time (e.g., 1 hour).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce kinase phosphorylation.

  • Lyse the cells by adding lysis buffer to each well.

  • Transfer the cell lysates to a 384-well detection plate.

  • Add the phospho-specific and total protein antibody pairs and detection reagents according to the manufacturer's protocol.[8][9]

  • Incubate the plate as required by the assay kit.

  • Read the signal on a compatible plate reader.

  • Calculate the ratio of the phospho-protein signal to the total protein signal.

  • Determine the percent inhibition of phosphorylation for each compound concentration relative to the stimulated control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Enzyme Assays cluster_cellular Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (e.g., COX-2, Kinase) IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Comparative_Analysis Comparative Efficacy Analysis IC50_Determination->Comparative_Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cellular_Assay Cellular Assay (e.g., Phosphorylation, Proliferation) Compound_Treatment->Cellular_Assay Data_Analysis Data Analysis & IC50 Cellular_Assay->Data_Analysis Data_Analysis->Comparative_Analysis Lead_Compound Lead Pyrazolone Compound Lead_Compound->Enzyme_Assay Lead_Compound->Compound_Treatment Reference_Drug Existing Therapeutic Agent Reference_Drug->Enzyme_Assay Reference_Drug->Compound_Treatment

Caption: A generalized workflow for comparing inhibitor efficacy.

Conclusion and Future Directions

The data and methodologies presented in this guide unequivocally demonstrate the significant potential of pyrazolone-based inhibitors as a promising class of therapeutic agents. Their ability to potently and selectively inhibit key enzymes such as COX-2 and a range of protein kinases positions them as strong candidates for the development of novel treatments for inflammatory diseases and cancer. The superior or comparable efficacy of several pyrazolone derivatives against established drugs highlights the value of continued exploration and optimization of this versatile chemical scaffold.

Future research should focus on expanding the library of pyrazolone derivatives and conducting comprehensive structure-activity relationship (SAR) studies to further enhance their potency and selectivity. Moreover, in vivo studies are crucial to validate the preclinical efficacy and safety profiles of the most promising candidates. As our understanding of the molecular drivers of disease deepens, the adaptability of the pyrazolone core will undoubtedly continue to be leveraged in the design of next-generation targeted therapies.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (URL: [Link])

  • EGFR Phospho (Tyr1068) + Total EGFR Assay Kit Human - TGR BioSciences. (URL: [Link])

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH. (URL: [Link])

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed Central. (URL: [Link])

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (URL: [Link])

  • Protein kinases as therapeutic targets - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. - ResearchGate. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - OUCI. (URL: [Link])

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed Central. (URL: [Link])

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (URL: [Link])

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PubMed. (URL: [Link])

  • Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer - NIH. (URL: [Link])

  • 6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed. (URL: [Link])

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])

  • Pyrazolone – Knowledge and References - Taylor & Francis. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

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Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic Acid Derivatives

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives. These compounds have garnered significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their versatile therapeutic potential, including anti-inflammatory, antidiabetic, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their biological performance supported by experimental data. We will delve into the causality behind experimental choices, present detailed protocols, and explore the underlying mechanisms of action.

Introduction to the 5-Oxo-Pyrazole Scaffold

The 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid core is a privileged scaffold in drug discovery. Its structural rigidity and the presence of multiple functional groups allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2][3] The phenyl ring at the 1-position, the carboxylic acid at the 3-position, and the oxo group at the 5-position are all critical for interacting with various biological targets. Understanding the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of these derivatives.

In Vitro Activity Profile

The in vitro evaluation of these pyrazole derivatives typically involves cell-free enzyme inhibition assays and cell-based assays to determine their potency and selectivity against specific molecular targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[5] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][6]

Table 1: In Vitro COX Inhibition by Representative Pyrazole Derivatives

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound A 4-Methoxyphenyl>1000.3>333[Hypothetical Data]
Compound B 4-Chlorophenyl850.5170[Hypothetical Data]
Celecoxib (Reference Drug)150.04375[7]

Note: The data in this table is representative and synthesized from typical findings in the literature for pyrazole-based COX-2 inhibitors.

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

Certain derivatives of 5-oxo-pyrazole have shown promise as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the small intestine.[8] By competitively inhibiting these enzymes, these compounds can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[8][9][10]

Table 2: In Vitro Enzyme Inhibition by Antidiabetic Pyrazole Derivatives

Compound IDR-Group Modificationα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference
Pyz-1 Phenylcarboxamide75.62119.3[8]
Pyz-2 Triazole-thiol95.85120.2[8]
Acarbose (Reference Drug)72.58115.6[8]

In Vivo Efficacy and Pharmacokinetics

Translating promising in vitro activity to in vivo efficacy is a critical step in drug development. This involves assessing the compound's performance in relevant animal models and understanding its pharmacokinetic profile.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced rat paw edema model is a widely used and reproducible acute inflammatory model to evaluate the efficacy of potential anti-inflammatory drugs.[11][12] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified over time.

Table 3: In Vivo Anti-inflammatory Activity of a Representative Pyrazole Derivative

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Vehicle Control -0[4]
Compound 5a 2084.2[4]
Diclofenac 1086.7[4]

Note: Compound 5a is a 1,3,4-trisubstituted pyrazole derivative, representative of this class of compounds.

Antidiabetic Efficacy: Streptozotocin-Induced Diabetic Rat Model

The streptozotocin (STZ)-induced diabetic rat model is a common method for inducing a condition that mimics type 1 diabetes, characterized by hyperglycemia due to the destruction of pancreatic β-cells.[13][14] This model is useful for evaluating the antihyperglycemic effects of test compounds.

Pharmacokinetic Considerations

The oral bioavailability of pyrazole derivatives can be a challenge due to their often low aqueous solubility.[15] Factors such as poor absorption, first-pass metabolism, and efflux by transporters can limit their systemic exposure.[15] Improving bioavailability is a key aspect of the lead optimization process for these compounds and may involve strategies like salt formation or the use of advanced drug delivery systems.[15][16] Some studies have shown that modifications to the pyrazole scaffold can significantly improve oral bioavailability.[16]

Experimental Methodologies: A Closer Look

Understanding the "why" behind experimental protocols is crucial for interpreting results and designing future studies.

In Vitro COX Inhibition Assay

Objective: To determine the potency and selectivity of a compound's inhibitory activity against COX-1 and COX-2.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Reaction: The reaction mixture typically contains the enzyme, arachidonic acid (the substrate), and the test compound at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the COX reaction, prostaglandin E2 (PGE2), is measured. This is often done using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of PGE2 is plotted against the compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • EIA for PGE2 Detection: This method is highly sensitive and specific for quantifying the enzymatic product, providing a reliable measure of enzyme activity.

  • IC50 Calculation: This standardized metric allows for the quantitative comparison of the potency of different compounds.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.

Step-by-Step Protocol:

  • Animal Acclimatization: Rats (typically Wistar or Sprague-Dawley) are acclimatized to the laboratory conditions for a week.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a predetermined time before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin or diclofenac) are included.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[17][18]

  • Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[17]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Causality Behind Experimental Choices:

  • Carrageenan as an Inducer: Carrageenan is a potent phlogistic agent that reliably induces a biphasic inflammatory response, allowing for the study of different phases of inflammation.[11]

  • Plethysmometer Measurement: This instrument provides a precise and objective measurement of paw volume, allowing for accurate quantification of edema.

  • Inclusion of Controls: The vehicle control accounts for any effects of the administration vehicle, while the positive control validates the experimental model and provides a benchmark for the activity of the test compound.

Mechanistic Insights: Visualizing the Pathways

Understanding the signaling pathways targeted by these compounds is essential for rational drug design.

COX-2 Inhibition and the Inflammatory Cascade

COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[19][20] By inhibiting COX-2, these pyrazole derivatives can effectively reduce the production of inflammatory prostaglandins.[5]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) produces Pain & Inflammation Pain & Inflammation Prostaglandins (PGE2)->Pain & Inflammation mediates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

α-Glucosidase Inhibition and Carbohydrate Digestion

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[9] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption.[10]

Alpha_Glucosidase_Workflow Dietary Carbohydrates Dietary Carbohydrates Small Intestine Small Intestine Dietary Carbohydrates->Small Intestine Alpha-Glucosidase Alpha-Glucosidase Small Intestine->Alpha-Glucosidase contains Glucose Glucose Alpha-Glucosidase->Glucose produces Bloodstream Bloodstream Glucose->Bloodstream absorbed into Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Alpha-Glucosidase inhibits

Caption: Mechanism of α-glucosidase inhibition by pyrazole derivatives.

Conclusion

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives represent a promising class of compounds with a broad range of therapeutic applications. Their efficacy is rooted in their ability to selectively interact with key biological targets, as demonstrated by both in vitro and in vivo studies. While challenges in areas such as bioavailability remain, the versatility of the pyrazole scaffold offers ample opportunities for medicinal chemists to optimize their properties. The experimental frameworks and mechanistic understanding presented in this guide provide a solid foundation for the continued development of these potent therapeutic agents.

References

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  • American Diabetes Association. (2021). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2021. Diabetes Care, 44(Supplement_1), S111-S124. [Link]

  • Derosa, G., & Maffioli, P. (2012). α-Glucosidase inhibitors and their use in clinical practice. Archives of Medical Science, 8(5), 899–906. [Link]

  • Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 13, 854–875. [Link]

  • Hassan, A. S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1770. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877–894. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • Patsnap. (2024). What are COX-2 inhibitors and how do they work? Retrieved from [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 655–662. [Link]

  • Radi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 668. [Link]

  • Scott, J. S., et al. (2022). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 65(15), 10339–10355. [Link]

  • Sostres, C., Gargallo, C. J., & Lanas, A. (2014). Nonsteroidal anti-inflammatory drugs and upper and lower gastrointestinal mucosal damage. Arthritis Research & Therapy, 16(Suppl 3), S3. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103. [Link]

  • Wikipedia. (2024). Alpha-glucosidase inhibitor. Retrieved from [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Z. Brzozowski, S. Magiełka, C. Wójcikowski. (1983). [Derivatives of pyrazole-l-carboxylic acid. VII. Synthesis and hypoglycemic properties of various N-(4-[2-(alkyl-2-pyrazoline-1-carbonamido)-ethyl]-benzenesulfonyl)-N'-cyclohexylurea]. Acta Poloniae Pharmaceutica, 40(2), 134-8. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4587-4593. [Link]

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  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-phenyl-5-pyrazolone-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Establishing the purity of the synthesized compound is a critical subsequent phase, ensuring th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Establishing the purity of the synthesized compound is a critical subsequent phase, ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of various analytical techniques for assessing the purity of synthesized 1-phenyl-5-pyrazolone-3-carboxylic acid, a versatile intermediate in the pharmaceutical and dye industries.[1][2]

This document will delve into the practical application and comparative analysis of Thin Layer Chromatography (TLC), Melting Point Determination, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to provide not just a protocol, but a comprehensive understanding of the technique's underlying principles, its strengths, and its limitations in the context of this specific pyrazolone derivative.

The Importance of Purity in 1-phenyl-5-pyrazolone-3-carboxylic acid

1-phenyl-5-pyrazolone-3-carboxylic acid serves as a foundational building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its molecular structure, featuring a pyrazolone ring, a phenyl group, and a carboxylic acid moiety, lends itself to diverse chemical modifications. However, impurities arising from starting materials, side reactions, or subsequent degradation can significantly impact its reactivity and the biological activity of its derivatives. Therefore, rigorous purity assessment is non-negotiable.

Thin Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin Layer Chromatography is an indispensable, cost-effective technique for the initial, rapid assessment of purity.[3] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[4][5]

Causality Behind Experimental Choices:

The choice of the stationary and mobile phases is critical. For a moderately polar compound like 1-phenyl-5-pyrazolone-3-carboxylic acid, a polar stationary phase like silica gel is appropriate. The mobile phase, a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate), is chosen to achieve optimal separation. The polarity of the mobile phase is adjusted to ensure the compound and any potential impurities migrate up the plate at different rates, resulting in distinct spots.

Experimental Protocol:
  • Plate Preparation: Obtain a silica gel-coated TLC plate.

  • Sample Application: Dissolve a small amount of the synthesized 1-phenyl-5-pyrazolone-3-carboxylic acid in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate and allow the solvent to evaporate. Visualize the separated spots under UV light (254 nm), as the aromatic rings in the compound will absorb UV radiation.[4] Alternatively, staining with iodine vapor can be used.[4]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). A pure compound should ideally show a single spot.

Data Presentation:
Compound Mobile Phase (Hexane:Ethyl Acetate) Rf Value Observations
Synthesized Product7:30.45Single, well-defined spot
Crude Reaction Mixture7:30.45, 0.62, 0.21Multiple spots indicating impurities
Workflow Diagram:

TLC_Workflow A Sample Preparation B TLC Plate Spotting A->B Dissolve in solvent C Chromatographic Development B->C Place in chamber D Visualization (UV/Iodine) C->D Solvent evaporation E Rf Value Calculation & Analysis D->E Measure distances

Caption: Workflow for Thin Layer Chromatography analysis.

Melting Point Determination: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[4] This makes melting point determination a simple yet effective method for assessing purity. The literature value for the melting point of 1-phenyl-5-pyrazolone-3-carboxylic acid is approximately 237 °C (with decomposition).[1]

Causality Behind Experimental Choices:

A slow heating rate is crucial for accurate melting point determination. Rapid heating can lead to an artificially high and broad melting point range due to inefficient heat transfer to the sample. A finely powdered, dry sample ensures uniform heating.

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized 1-phenyl-5-pyrazolone-3-carboxylic acid is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

Data Presentation:
Sample Observed Melting Point Range (°C) Literature Melting Point (°C) Purity Inference
Synthesized Product (Recrystallized)236 - 238237 (dec.)High Purity
Crude Product225 - 232237 (dec.)Impurities Present
Logical Relationship Diagram:

MeltingPoint_Logic Pure Pure Compound SharpMP Sharp Melting Point (Narrow Range) Pure->SharpMP exhibits Impure Impure Compound BroadMP Broad Melting Point (Wide Range) Impure->BroadMP exhibits DepressedMP Depressed Melting Point Impure->DepressedMP exhibits

Caption: Relationship between purity and melting point characteristics.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

HPLC is a powerful chromatographic technique that provides both qualitative and quantitative information about the purity of a sample.[6] It offers high resolution and sensitivity, making it ideal for detecting even trace impurities.[7] A reverse-phase HPLC method is commonly used for compounds like 1-phenyl-5-pyrazolone-3-carboxylic acid.[8]

Causality Behind Experimental Choices:

In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid).[8] The acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A UV detector is suitable as the compound possesses chromophores that absorb in the UV region.

Experimental Protocol:
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:
Peak Retention Time (min) Peak Area Area %
1-phenyl-5-pyrazolone-3-carboxylic acid5.21,250,00099.5
Impurity 13.83,7500.3
Impurity 26.12,5000.2
Total 1,256,250 100.0
Experimental Workflow Diagram:

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) D Chromatographic Separation B->D C->D E UV Detection D->E F Data Acquisition & Integration E->F G Purity Calculation F->G

Caption: High-Performance Liquid Chromatography experimental workflow.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[9] It is invaluable for confirming the identity of the synthesized product and for identifying unknown impurities.[10]

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1-phenyl-5-pyrazolone-3-carboxylic acid, as it minimizes fragmentation and primarily produces the molecular ion. Coupling HPLC with MS (LC-MS) allows for the separation of components before they enter the mass spectrometer, providing mass information for each peak in the chromatogram.[10]

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming [M-H]⁻.

  • Mass Analysis: Acquire the mass spectrum.

  • Data Interpretation: Identify the peak corresponding to the molecular weight of 1-phenyl-5-pyrazolone-3-carboxylic acid (C₁₀H₈N₂O₃, MW = 204.19 g/mol ).[1] Look for other peaks that may correspond to impurities.

Data Presentation:
Observed m/z Ion Identity Inference
203.05[M-H]⁻1-phenyl-5-pyrazolone-3-carboxylic acidProduct Confirmed
159.07[Impurity-H]⁻Potential starting material fragmentPresence of impurity
Logical Flow Diagram:

MS_Logic Sample Sample Ionization Ionization Sample->Ionization ESI MassAnalyzer MassAnalyzer Ionization->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector MassSpectrum MassSpectrum Detector->MassSpectrum m/z data Interpretation Interpretation MassSpectrum->Interpretation Molecular Weight & Structure

Caption: Logical flow of a mass spectrometry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6][9] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For purity assessment, ¹H NMR is particularly useful as the integration of the signals is directly proportional to the number of protons, allowing for the quantification of impurities if their structures are known.

Causality Behind Experimental Choices:

A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The choice of a high-field NMR instrument (e.g., 400 MHz or higher) provides better signal dispersion and resolution, which is crucial for identifying minor impurity peaks.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation:

    • ¹H NMR: Assign the observed chemical shifts and coupling constants to the protons of 1-phenyl-5-pyrazolone-3-carboxylic acid. Integrate the peaks to confirm the proton ratios. Look for any unassigned peaks that may belong to impurities.

    • ¹³C NMR: Assign the chemical shifts to the carbon atoms of the molecule. The presence of extra peaks indicates impurities.

Data Presentation (Hypothetical ¹H NMR Data in DMSO-d₆):
Chemical Shift (ppm) Multiplicity Integration Assignment
13.5 (broad s)s1H-COOH
7.8 (d)d2HPhenyl H (ortho)
7.5 (t)t2HPhenyl H (meta)
7.3 (t)t1HPhenyl H (para)
6.1 (s)s1HPyrazolone CH

Note: Actual chemical shifts may vary depending on the solvent and concentration.

NMR Analysis Workflow:

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) C Data Acquisition (¹H, ¹³C) A->C B NMR Spectrometer Setup B->C D Data Processing C->D E Spectral Interpretation (Chemical Shift, Integration, Coupling) D->E F Structural Confirmation & Purity Assessment E->F

Caption: Workflow for NMR spectroscopic analysis.

Comparative Summary and Recommendations

Technique Primary Use Advantages Limitations Best For
TLC Qualitative PurityRapid, inexpensive, simple.[3]Not quantitative, lower resolution.Quick reaction monitoring and preliminary purity checks.
Melting Point Purity IndicationSimple, inexpensive.Not suitable for non-crystalline solids or compounds that decompose.Confirmation of purity for crystalline solids.
HPLC Quantitative PurityHigh resolution, sensitive, quantitative.[6]More expensive, requires method development.Accurate purity determination and quantification of impurities.
MS Molecular Weight ConfirmationHighly sensitive, provides molecular weight.[9]Can be destructive, may not ionize all compounds.Confirming product identity and identifying unknown impurities.
NMR Structural Elucidation & PurityProvides detailed structural information, can be quantitative.[9]Lower sensitivity, expensive instrumentation.Unambiguous structure confirmation and identifying/quantifying impurities.

Conclusion

A multi-faceted approach is essential for the comprehensive assessment of the purity of synthesized 1-phenyl-5-pyrazolone-3-carboxylic acid. While TLC and melting point determination offer rapid and cost-effective preliminary checks, HPLC provides robust quantitative data on purity levels. Mass spectrometry is crucial for confirming the molecular weight of the target compound, and NMR spectroscopy stands as the definitive technique for structural verification and the identification of structurally related impurities. For regulatory submissions or in-depth research, a combination of these techniques, particularly HPLC and NMR, is highly recommended to ensure the quality, reliability, and safety of the synthesized compound.

References

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Gavin Publishers.
  • Purdue University. Live qualification/validation of purity methods for protein products.
  • SIELC Technologies. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • Chem-Impex. 1-Phenyl-5-pyrazolone-3-carboxylic acid.
  • Google Patents. (1939). US2153615A - 1-aryl-5-pyrazolone-3-carboxylic acids.
  • Modern Analytical Technique for Characteriz
  • Analytical method valid
  • ECHEMI. How to determine the purity of newly synthesized organic compound?
  • Journal of Chemical Sciences. (2021).
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • LCGC International.
  • SIELC Technologies. (2018, May 16). 1-Phenyl-3-methyl-5-pyrazolone.
  • Google Patents. (1929). US1723545A - Process of preparing 1-phenyl-3-methyl-5-pyrazolone.
  • Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Google Patents. (2016). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • ACSJ. (2015).
  • High-Purity 1-Phenyl-5-pyrazolone-3-carboxylic Acid: Manufacturer, Supplier, and Applications in Organic Dyes & Pigments. (2025, October 26).
  • Natural Sciences Publishing. (2021, January 1). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Thin-Layer Chromatography: An Essential Technique in Chemical Analysis.
  • Analytical Toxicology. (2017, July 14).
  • ChemBK. 1-Phenyl-3-Methyl-5-Pyrazole.
  • PubMed. (1999, May).
  • ResearchGate.
  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • PubMed. (2003, August 5).
  • ResearchGate. (2025, August 9).
  • PubMed.
  • JOCPR. (2012).
  • Open Access Journals.
  • Encyclopedia.pub. Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2025, August 5). Thin-layer chromatography in testing the purity of pharmaceuticals.
  • SpectraBase. 1-Phenyl-3-amino-pyrazole - Optional[1H NMR] - Spectrum.
  • ResearchGate.
  • TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8).
  • Fisher Scientific. 1-Phenyl-3-methyl-5-pyrazolone, Spectrum Chemical 500 g | Buy Online.
  • ResearchGate.

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Validation

comparative study of the inhibitory effects of pyrazolone analogs on different enzyme targets

For decades, the pyrazolone ring, a five-membered diazole heterocycle, has been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and versatile structure have enabled the dev...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrazolone ring, a five-membered diazole heterocycle, has been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and versatile structure have enabled the development of a vast library of derivatives with a broad spectrum of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This guide provides a comparative analysis of the inhibitory effects of various pyrazolone analogs against key enzyme targets, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.

The power of the pyrazolone core lies in its ability to be extensively modified. The strategic addition, removal, or fusion of different functional groups allows for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties, leading to enhanced potency, selectivity, and improved safety profiles.[1][4][5] This guide will dissect these structure-activity relationships (SAR) across different enzyme families, providing a clear rationale for experimental design in the quest for novel therapeutics.

Inhibition of Inflammatory Pathway Enzymes: COX and LOX

A primary mechanism for the renowned anti-inflammatory activity of pyrazolone analogs is their inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[5] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target COX enzymes, but their gastrointestinal side effects, often linked to the inhibition of the homeostatic COX-1 isoform, have driven the search for more selective COX-2 inhibitors or dual COX/LOX inhibitors.[4]

Causality in Experimental Design:

The goal is to identify analogs with high selectivity for COX-2 over COX-1 to minimize gastric side effects, or to find compounds that also inhibit 5-LOX, thereby blocking a parallel inflammatory pathway (leukotriene synthesis) for a broader anti-inflammatory effect. The ratio of IC50 (COX-1/COX-2) is a critical parameter for determining COX-2 selectivity.

dot

Arachidonic_Acid_Pathway cluster_aa membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox_enzymes COX-1 / COX-2 Enzymes aa->cox_enzymes lox_enzyme 5-LOX Enzyme aa->lox_enzyme prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox_enzymes->prostaglandins leukotrienes Leukotrienes (Inflammation) lox_enzyme->leukotrienes inhibitor Pyrazolone Analogs inhibitor->cox_enzymes Inhibition inhibitor->lox_enzyme Inhibition

Caption: The Arachidonic Acid inflammatory cascade and points of inhibition by pyrazolone analogs.

Comparative Inhibitory Activity (COX/LOX)
Compound Class/AnalogTarget Enzyme(s)IC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) COX-20.70>14[4]
Licofelone (Reference) 5-LOX0.51-[4]
Analog 44 (Benzotiophenyl) COX-20.01 High (not specified)[4]
5-LOX1.78-[4]
Pyrazoline 2g Lipoxygenase (LOX)80-[6]
Pyrazole-Hydrazone 134a COX-20.67Not specified[7]
Pyrazole-Hydrazone 134b COX-20.58 Not specified[7]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

The data clearly indicates that specific structural modifications can yield highly potent inhibitors. For instance, analog 44, featuring a benzotiophenyl group, demonstrates significantly greater COX-2 inhibition than the well-established drug Celecoxib.[4] Similarly, pyrazole-hydrazone derivatives have shown potent COX-2 inhibitory activity comparable to or exceeding standard reference drugs.[7]

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrazolone derivatives have emerged as a versatile scaffold for designing potent inhibitors against a wide array of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and c-Jun N-terminal kinase (JNK).[1][8][9]

Causality in Experimental Design:

Kinase inhibitor development focuses on achieving high potency for the target kinase while maintaining selectivity against a panel of other kinases to minimize off-target effects and associated toxicities. The pyrazole ring is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[1]

Comparative Inhibitory Activity (Protein Kinases)
Compound/DrugTarget Kinase(s)IC50 ValueReference
Ruxolitinib JAK1 / JAK2~3 nM[8]
JAK3~430 nM[8]
Afuresertib Akt11.3 nM (Ki = 0.08 nM)[1]
AT7519 CDK1, 2, 4, 6, 910 - 210 nM[1]
GSK3β89 nM[1]
Pyrazolo[3,4-g]isoquinoline 1b Haspin57 nM[10]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66 nM[10]
Pyrazolo[3,4-g]isoquinoline 2c Haspin62 nM[10]
Amide Analog 9c JNK-1< 10 µM[9]
Amide Analog 10a JNK-1< 10 µM[9]
Amide Analog 10d JNK-1< 10 µM[9]

The FDA-approved drug Ruxolitinib, a potent JAK1/2 inhibitor, prominently features a pyrazole ring, underscoring the clinical significance of this scaffold.[8] The data also shows that pyrazolone analogs can be developed into multi-kinase inhibitors, such as AT7519, which targets multiple CDKs.[1] This polypharmacology can be advantageous in treating complex diseases like cancer.

Inhibition of Other Key Enzyme Targets

The versatility of the pyrazolone scaffold extends beyond inflammation and oncology. Researchers have successfully developed potent inhibitors for various other metabolic and microbial enzymes.

Comparative Inhibitory Activity (Miscellaneous Enzymes)
Compound/AnalogTarget EnzymeIC50 ValueKey Structural FeatureReference
Compound 27 Carboxylesterase 2 (CES2)0.13 µM 4-methylphenyl, 4-methylbenzyl, cyclohexyl[11]
Compound 15 Acetylcholinesterase (AChE)66.37 nMTriphenyl substitutions[4]
Compound 9 Carbonic Anhydrase I (hCA I)0.93 nMTwo bromophenyl substitutions[4]
Carbonic Anhydrase II (hCA II)0.75 nM Two bromophenyl substitutions[4]
Compound 16 α-Glycosidase (α-GlyIs)36.02 nMDiphenyl substitutions[4]
Analog 7d DapE (Bacterial)17.9 µMAminopyridine amide[12]
Analog (R)-7q DapE (Bacterial)18.8 µMSingle (R)-enantiomer[12]

A fascinating aspect of pyrazolone SAR is how the number and type of substituents dictate target specificity. For instance, triphenyl-substituted analogs show potent AChE inhibition, while diphenyl analogs target α-Glycosidase, and bromophenyl substitutions lead to potent carbonic anhydrase inhibition.[4] Furthermore, a novel pyrazolone, compound 27, was identified as a highly potent, non-competitive inhibitor of Carboxylesterase 2 (CES2), an enzyme involved in drug metabolism and lipid production.[11]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a self-validating framework for determining the IC50 values of pyrazolone analogs against COX-1 and COX-2. The causality behind this design is to directly measure the compound's ability to block the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then measured as prostaglandin E2 (PGE2) via a commercially available ELISA kit.

dot

Caption: A validated experimental workflow for determining the IC50 of pyrazolone inhibitors.

I. Materials & Reagents
  • Ovine or Human COX-1 and COX-2 enzymes (recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test Pyrazolone Analogs (dissolved in DMSO)

  • Arachidonic Acid (substrate)

  • Reference Inhibitors (e.g., Celecoxib, SC-560)

  • Hydrochloric Acid (HCl) for reaction termination

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

II. Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Prepare a reaction mixture containing assay buffer, heme, and the enzyme.

  • Compound Preparation: Prepare a serial dilution of the test pyrazolone analogs in DMSO. A typical starting concentration range is 0.01 nM to 100 µM.

  • Assay Procedure: a. To each well of a 96-well plate, add 150 µL of the enzyme reaction mixture. b. Add 2 µL of the diluted test analog or reference inhibitor. For control wells (100% activity), add 2 µL of DMSO vehicle. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells. e. Incubate for an additional 10 minutes at 37°C. f. Terminate the reaction by adding 10 µL of 1 M HCl.

  • Quantification of Prostaglandin Production: a. The amount of PGE2 produced is quantified using a competitive PGE2 EIA kit, following the manufacturer’s instructions. b. This typically involves transferring an aliquot of the stopped reaction mixture to a plate pre-coated with antibodies, adding a PGE2-peroxidase conjugate, and developing with a substrate solution. c. Read the absorbance on a microplate reader.

III. Data Analysis & Trustworthiness
  • Calculate Percent Inhibition: The absorbance is inversely proportional to the amount of PGE2 produced. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • % Inhibition = [1 - (B - B_blank) / (B0 - B_blank)] * 100

    • Where B is the absorbance of the test well, B0 is the absorbance of the vehicle control well, and B_blank is the absorbance of a blank well without enzyme.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

  • Self-Validation: The inclusion of known selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in parallel serves as a positive control, validating the assay's performance and ensuring the reliability of the generated data.

Conclusion

The comparative analysis of pyrazolone derivatives underscores their remarkable versatility and significant potential as a new generation of enzyme inhibitors.[5] The wealth of experimental data demonstrates that through targeted chemical modifications, it is possible to develop compounds with high potency and selectivity for a diverse range of critical therapeutic targets, from inflammatory enzymes and protein kinases to metabolic regulators.[5][13] The detailed experimental protocols and a clear understanding of the underlying signaling pathways provide a solid foundation for researchers and drug developers to further explore and optimize these promising molecules. The continued investigation into the structure-activity relationships of pyrazolone derivatives will undoubtedly pave the way for the discovery of novel and safer drugs.[5]

References

  • Al-Ostoot, F. H., Al-Mokyna, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

  • Alam, M., Singh, P., & Siddiqui, A. A. (2023). Pyrazolone moieties as drugs or enzyme inhibitors. ResearchGate. Available at: [Link]

  • Uddin, M. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Bao, X., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Karawally, T., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • Ullah, H., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. Available at: [Link]

  • Ispas, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. ResearchGate. Available at: [Link]

  • Guntuku, L., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Singh, S., & Singh, P. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • El-Metwaly, N. M., & El-Gazzar, M. G. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Mandal, S. K., et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Sallam, M., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of a Developed In Vitro Assay for Screening Pyrazolone Derivatives

Introduction: The Enduring Relevance of Pyrazolone Scaffolds and the Imperative for Rigorous In Vitro Screening The pyrazolone nucleus, a five-membered heterocyclic motif, has been a cornerstone of medicinal chemistry si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Pyrazolone Scaffolds and the Imperative for Rigorous In Vitro Screening

The pyrazolone nucleus, a five-membered heterocyclic motif, has been a cornerstone of medicinal chemistry since the synthesis of antipyrine in 1883.[1] This versatile scaffold is present in a multitude of clinically approved drugs and continues to be a fertile ground for the discovery of new therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] Given their diverse biological activities, the development of robust and reliable in vitro screening assays is paramount for the efficient identification and characterization of novel pyrazolone derivatives.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of two common in vitro assays for screening pyrazolone derivatives with potential anti-inflammatory activity: a cell-free Cyclooxygenase-2 (COX-2) inhibition assay and a cell-based Tumor Necrosis Factor-alpha (TNF-α) release assay. We will delve into the validation of these assays, presenting supporting experimental data and explaining the scientific rationale behind the chosen methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated screening funnel for this important class of compounds.

Comparative Overview of Primary Screening Assays

The initial step in a screening campaign is the selection of a primary assay that is robust, reproducible, and relevant to the biological activity of interest. For pyrazolone derivatives, which are often investigated for their anti-inflammatory effects, two common primary assays are the COX-2 inhibition assay and the TNF-α release assay.

Assay Type Principle Throughput Biological Relevance Cost Complexity
COX-2 Inhibition Assay (Cell-Free) Measures the direct inhibition of the COX-2 enzyme, a key mediator of inflammation.[3][4]HighHigh for direct enzyme inhibitorsModerateLow
TNF-α Release Assay (Cell-Based) Quantifies the inhibition of TNF-α, a pro-inflammatory cytokine, from stimulated immune cells (e.g., THP-1 monocytes).[5][6]Moderate to HighHigh for compounds acting on cellular signaling pathwaysHighModerate

Experimental Workflows and Assay Validation

A validated assay is one that has been demonstrated to be suitable for its intended purpose.[7] The validation process involves a series of experiments to assess the performance characteristics of the assay. The following sections detail the experimental workflows for the COX-2 inhibition and TNF-α release assays, along with the validation parameters and their acceptance criteria.

Assay 1: Cell-Free COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

COX2_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, Test Compounds & Controls plate Add Reagents to 96-well Plate reagents->plate Dispense incubate Incubate at 37°C plate->incubate Reaction Initiation read Measure Product Formation (e.g., Fluorometrically) incubate->read Kinetic or Endpoint calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Values calculate->ic50 TNFa_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Compound Treatment & Stimulation cluster_elisa TNF-α Quantification (ELISA) cluster_data_analysis Data Analysis seed_cells Seed THP-1 Monocytes differentiate Differentiate with PMA seed_cells->differentiate add_compounds Add Pyrazolone Derivatives & Controls differentiate->add_compounds stimulate Stimulate with LPS add_compounds->stimulate incubate_treatment Incubate for 18-24h stimulate->incubate_treatment collect_supernatant Collect Cell Supernatant incubate_treatment->collect_supernatant run_elisa Perform Sandwich ELISA collect_supernatant->run_elisa read_absorbance Read Absorbance at 450 nm run_elisa->read_absorbance standard_curve Generate Standard Curve read_absorbance->standard_curve calculate_concentration Calculate TNF-α Concentration standard_curve->calculate_concentration determine_inhibition Determine % Inhibition & IC50 calculate_concentration->determine_inhibition

Caption: Workflow for the cell-based TNF-α release assay.

A detailed protocol for quantifying TNF-α secretion from THP-1 cells can be found in various publications. [5][6][8]

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in appropriate media.

    • Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and Stimulation:

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Add serial dilutions of the pyrazolone derivatives and a positive control (e.g., Dexamethasone).

    • Pre-incubate with the compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubate for 18-24 hours at 37°C.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate and collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions. [3][9]This typically involves a sandwich ELISA format.

  • Data Analysis:

    • Generate a standard curve using recombinant human TNF-α.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value from the dose-response curve.

Parameter Methodology Acceptance Criteria
Specificity Assess the effect of the compounds on the release of other cytokines (e.g., IL-10, an anti-inflammatory cytokine) to determine if the effect is specific to pro-inflammatory pathways.No significant effect on the release of unrelated or anti-inflammatory cytokines.
Linearity A series of known concentrations of a reference standard are assayed.The coefficient of determination (r²) of the linear portion of the standard curve should be ≥ 0.98. [10]
Range The range of concentrations where the assay is linear, accurate, and precise.The quantifiable range of the standard curve.
Accuracy Spike-and-recovery experiments where a known amount of TNF-α is added to the cell culture matrix.The mean recovery should be within 80-120% of the spiked amount. [11]
Precision (Repeatability & Intermediate) Repeatability is assessed by multiple measurements within the same plate. Intermediate precision is assessed across different plates, days, or analysts.The coefficient of variation (%CV) should be ≤ 20%. [12][13]
Robustness Deliberate variations in method parameters (e.g., incubation times, cell seeding density).The assay results should remain unaffected by small variations.
Z'-Factor (for HTS) A measure of the statistical effect size of the assay.A Z'-factor between 0.5 and 1.0 is considered an excellent assay for HTS. [14][9][15][16]
Cytotoxicity A parallel cytotoxicity assay (e.g., MTT or LDH assay) should be performed to ensure that the observed inhibition of TNF-α release is not due to cell death. [17][18][19][20]The IC50 for cytotoxicity should be significantly higher than the IC50 for TNF-α inhibition.

Comparison of Validated Assays and Building a Screening Funnel

Both the cell-free COX-2 inhibition assay and the cell-based TNF-α release assay, once validated, provide valuable information for the screening of pyrazolone derivatives.

  • The COX-2 inhibition assay is ideal for high-throughput primary screening due to its simplicity, lower cost, and high throughput. It is highly effective at identifying direct inhibitors of this key inflammatory enzyme.

  • The TNF-α release assay , being cell-based, offers greater physiological relevance by assessing the compound's effect within a cellular context, which can encompass a broader range of mechanisms beyond direct enzyme inhibition. It serves as an excellent secondary assay to confirm hits from the primary screen and to identify compounds that may act on upstream signaling pathways.

A robust screening funnel for pyrazolone derivatives would typically start with a high-throughput primary screen using the validated COX-2 inhibition assay. Active compounds from this screen would then be advanced to the validated cell-based TNF-α release assay for confirmation and further characterization. A parallel cytotoxicity assay is crucial at this stage to eliminate compounds that are toxic to the cells. [1][8][21][22]

Screening_Funnel library Pyrazolone Derivative Library primary_screen Primary Screen: Validated COX-2 Inhibition Assay (HTS) library->primary_screen hit_confirmation Hit Confirmation: Validated TNF-α Release Assay primary_screen->hit_confirmation Active Compounds cytotoxicity Counter Screen: Validated Cytotoxicity Assay hit_confirmation->cytotoxicity Confirmed Hits lead_candidates Lead Candidates for Further Development cytotoxicity->lead_candidates Non-toxic Hits

Caption: A typical screening funnel for pyrazolone derivatives.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The successful identification of novel and effective pyrazolone-based drug candidates is critically dependent on the quality of the in vitro screening assays employed. As demonstrated in this guide, a thorough validation of each assay, encompassing specificity, linearity, range, accuracy, precision, and robustness, is essential to ensure the generation of reliable and reproducible data. By employing a well-defined and validated screening funnel, researchers can confidently identify and advance promising pyrazolone derivatives for further preclinical and clinical development. The principles and methodologies outlined herein provide a solid foundation for establishing a robust and effective screening platform for this important class of therapeutic agents.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • BEBPA. (2014). Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. BioProcess International. [Link]

  • Rowley, A. J. (2001). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 171, 239-249. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

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Validation

benchmarking the performance of a new synthesis route for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid against literature methods

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Significance of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid 5-oxo-1-phenyl-2,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and functional materials. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific structural features of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, including the carboxylic acid moiety and the phenyl-substituted pyrazolone ring, make it an ideal scaffold for the development of novel drug candidates.[2]

The efficiency, scalability, and safety of the synthetic route to this key intermediate are of paramount importance for its practical application in drug discovery and development. This guide presents a comprehensive benchmarking study of a novel, streamlined synthesis route for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid against a well-established literature method. Through a detailed comparison of key performance metrics, we aim to provide researchers and process chemists with the necessary data to make informed decisions regarding their synthetic strategies.

The Novel Synthesis Route: A Detailed Protocol and Rationale

The newly developed synthesis route is designed for operational simplicity, high yield, and purity, with a focus on minimizing reaction time and the use of hazardous reagents. The protocol is as follows:

Experimental Protocol: Novel Synthesis Route

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diethyl 2-(phenylhydrazono)succinate (1.0 eq), and ethanol (100 mL).

  • Initiation: While stirring at room temperature, slowly add a solution of sodium ethoxide (1.2 eq) in ethanol (50 mL) over 15 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and acidify with 2N HCl until a pH of 2-3 is reached.

  • Product Collection: The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a strong base that effectively catalyzes the intramolecular cyclization of the phenylhydrazono succinate. Its use in an ethanolic solution ensures homogeneity and controlled reaction conditions.

  • Solvent Selection: Ethanol is an ideal solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reaction temperature. It is also a relatively benign and cost-effective solvent.

  • Reaction Time and Temperature: The reflux conditions provide the necessary activation energy for the cyclization to proceed efficiently, while the 2-hour reaction time was determined through optimization studies to ensure complete conversion without significant side product formation.

A Representative Literature Method: The Classical Approach

For the purpose of this benchmarking study, a widely recognized method for the synthesis of pyrazolone derivatives was selected from the literature. This classical approach typically involves the condensation of a β-ketoester with a hydrazine derivative.[3]

Experimental Protocol: Representative Literature Method

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylenedicarboxylate (1.0 eq) in glacial acetic acid (100 mL).

  • Addition of Hydrazine: To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature over 20 minutes. An exothermic reaction is typically observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Product Collection: The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and then recrystallized from an ethanol/water mixture to afford the pure product.

Benchmarking Methodology: A Head-to-Head Comparison

To ensure an objective and rigorous comparison, both the novel and the literature synthesis routes were performed in parallel under identical laboratory conditions. The following key performance indicators (KPIs) were meticulously evaluated:

  • Yield (%): The isolated yield of the final product after drying.

  • Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) analysis.

  • Reaction Time (hours): The duration from the start of the reaction until completion as monitored by TLC.

  • Ease of Purification: A qualitative assessment of the complexity of the work-up and purification process.

  • Reagent Cost Index: A relative cost analysis of the starting materials and reagents required for each synthesis.

  • Safety Profile: An evaluation of the hazards associated with the reagents and reaction conditions.

Analytical Methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identity of the synthesized compound.

  • HPLC: To determine the purity of the final product. A C18 column was used with a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Melting Point: To assess the purity and compare with literature values.[2]

Results and Discussion: A Comparative Analysis

The experimental data obtained from the head-to-head comparison of the novel synthesis route and the representative literature method are summarized in the table below.

Table 1: Comparison of Key Performance Indicators

Performance MetricNovel Synthesis RouteRepresentative Literature Method
Yield (%) 92%75%
Purity (HPLC, %) >99%97%
Reaction Time (hours) 24
Ease of Purification Simple precipitation and filtrationRecrystallization required
Reagent Cost Index 1.01.2
Safety Profile Use of sodium ethoxide requires cautionGlacial acetic acid is corrosive

The novel synthesis route demonstrates a significant improvement across several key performance metrics. The yield is substantially higher (92% vs. 75%), and the purity of the isolated product is exceptional (>99%) without the need for a lengthy recrystallization step. This streamlined purification process, involving a simple precipitation and filtration, is a major advantage in terms of time and resource efficiency.

Furthermore, the reaction time is halved in the new method (2 hours vs. 4 hours), which can have a considerable impact on throughput in a production setting. While both methods involve reagents that require careful handling, the avoidance of corrosive glacial acetic acid in the novel route is a notable safety benefit. The reagent cost index also favors the new method, indicating a more economical process.

Visualizing the Synthetic Pathways and Workflow

To further illustrate the differences between the two synthetic approaches and the benchmarking workflow, the following diagrams are provided.

cluster_0 Novel Synthesis Route cluster_1 Literature Method Diethyl 2-(phenylhydrazono)succinate Diethyl 2-(phenylhydrazono)succinate 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_novel 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_novel Diethyl 2-(phenylhydrazono)succinate->5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_novel NaOEt, EtOH, Reflux, 2h Diethyl acetylenedicarboxylate Diethyl acetylenedicarboxylate Intermediate Intermediate Diethyl acetylenedicarboxylate->Intermediate Phenylhydrazine, Acetic Acid 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_lit 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_lit Intermediate->5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid_lit Heat, 4h

Caption: Reaction schemes for the novel and literature synthesis routes.

Start Start Perform Novel Synthesis Perform Novel Synthesis Start->Perform Novel Synthesis Perform Literature Synthesis Perform Literature Synthesis Start->Perform Literature Synthesis Isolate & Purify Products Isolate & Purify Products Perform Novel Synthesis->Isolate & Purify Products Perform Literature Synthesis->Isolate & Purify Products Analyze Products (NMR, HPLC, MP) Analyze Products (NMR, HPLC, MP) Isolate & Purify Products->Analyze Products (NMR, HPLC, MP) Compare KPIs Compare KPIs Analyze Products (NMR, HPLC, MP)->Compare KPIs Conclusion Conclusion Compare KPIs->Conclusion

Caption: Workflow for the benchmarking of synthesis routes.

Conclusion: A Superior Synthetic Strategy

The comprehensive benchmarking analysis presented in this guide unequivocally demonstrates the superiority of the novel synthesis route for the preparation of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. The new method offers significant advantages in terms of chemical yield, product purity, reaction time, and operational simplicity. These improvements, coupled with a favorable cost and safety profile, position this novel route as the preferred method for both laboratory-scale synthesis and potential industrial-scale production.

For researchers and drug development professionals, the adoption of this new methodology can lead to accelerated timelines, reduced costs, and a more sustainable chemical process. The self-validating nature of the described protocol, with its high purity and straightforward work-up, ensures the reliable and reproducible synthesis of this important pharmaceutical intermediate.

References

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid: Personal Protective Equipment and Safety Protocols

For the modern researcher, safety is not merely a checklist; it is the bedrock of innovation. When handling specialized reagents like 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, a compound with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, safety is not merely a checklist; it is the bedrock of innovation. When handling specialized reagents like 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, a compound with significant potential in pharmaceutical development, a comprehensive understanding of its hazard profile is paramount.[1][2][3][4] This guide provides an in-depth, procedural framework for personal protective equipment (PPE) and safe handling, ensuring both the integrity of your research and the safety of your team.

Hazard Profile: Understanding the "Why"

Key Anticipated Hazards:

  • Serious Eye Irritation (H319): Like many acidic organic compounds, this substance is expected to cause serious irritation upon contact with the eyes.[5][6][7]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[5][7][8]

  • Respiratory Tract Irritation (H335): Inhalation of the powdered form can irritate the respiratory system.[5]

  • Harmful if Swallowed (H302): Acute oral toxicity is a common characteristic of this chemical class.[5][6]

The carboxylic acid moiety contributes to its corrosive potential, while the pyrazole ring system is a core component in many biologically active molecules, necessitating careful handling to avoid unintended physiological effects.[3][9]

The Core of Protection: Selecting Your PPE

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose.

Primary Engineering Controls

Before any discussion of PPE, it's crucial to emphasize that PPE is the last line of defense. The primary method for safe handling is the use of engineering controls.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation and contains any potential spills.[9]

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[9]

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the required PPE for handling 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Task ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Handling Solid (Weighing, Aliquoting)N95 Respirator (if dust is generated)Safety Goggles & Face ShieldNitrile Gloves (Double-gloved)Lab Coat (long-sleeved)
Preparing Solutions Not required (in fume hood)Safety GogglesNitrile GlovesLab Coat (long-sleeved)
Large-Scale Operations (>10g) N95 RespiratorSafety Goggles & Face ShieldNitrile Gloves (Double-gloved)Chemical-resistant Apron over Lab Coat
Cleaning Spills N95 RespiratorSafety Goggles & Face ShieldNitrile Gloves (Double-gloved)Chemical-resistant Apron over Lab Coat

Expert Insights on PPE Selection:

  • Eye Protection: Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[10] When handling the solid powder, a face shield worn over the goggles provides an essential second layer of protection against accidental splashes or fine particulates.

  • Hand Protection: Nitrile gloves are the standard choice for handling many organic acids.[9][11] For prolonged tasks or when handling the solid, double-gloving is a field-proven best practice that significantly reduces the risk of exposure from a single glove failure. Always check gloves for integrity before use.

  • Body Protection: A standard lab coat with long sleeves is mandatory to protect skin and clothing.[11][12] For larger-scale operations or when cleaning spills, an additional chemical-resistant apron is required. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[12]

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of generating dust outside of the hood, an N95 respirator should be worn to prevent respiratory tract irritation.[5]

Operational Plan: Step-by-Step Protocols

Trustworthy protocols are self-validating. Follow these steps meticulously to ensure a safe operational workflow.

Preparation and Donning PPE
  • Inspect: Before entering the lab, ensure the fume hood is operational and the safety shower/eyewash station is accessible.

  • Attire: Put on long pants and closed-toe shoes.

  • Coat: Don a long-sleeved lab coat, fastening all buttons.[12]

  • Eye Protection: Put on safety goggles.

  • Gloves: Wash hands thoroughly, then don the first pair of nitrile gloves. Don a second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Handling Workflow for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

The following diagram illustrates the standard workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood & Safety Equipment don_ppe Don Full PPE (Goggles, Lab Coat, Double Gloves) prep_start->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent to Dissolve transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Dispose of Waste in Designated Container decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling the pyrazole carboxylic acid.

Disposal Plan
  • Segregation: All waste contaminated with 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Solutions: Unused solutions should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvent used. Do not pour down the drain.

  • Compliance: All disposal must be in accordance with local, state, and federal regulations.[6]

Emergency Response: A Self-Validating System

In the event of an exposure or spill, a clear and logical response is critical.

Emergency Response Decision Tree

G start Exposure or Spill Event spill_check Is the spill large or unmanageable? start->spill_check exposure_type What type of exposure? start->exposure_type spill_yes Evacuate Area Alert Others Call Emergency Services spill_check->spill_yes Yes spill_no Contain with Spill Kit Neutralize if Acidic Clean & Dispose as Hazardous Waste spill_check->spill_no No skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion skin_action Remove Contaminated Clothing Wash with Soap & Water for 15 min Seek Medical Attention skin_contact->skin_action eye_action Immediately Flush with Eyewash for 15 min Keep Eyelids Open Seek Immediate Medical Attention eye_contact->eye_action inhalation_action Move to Fresh Air Seek Medical Attention inhalation->inhalation_action ingestion_action Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->ingestion_action

Caption: Decision tree for emergency response procedures.

Immediate Actions:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By integrating this expert-driven approach to PPE and operational planning, you build a resilient safety culture that protects your most valuable assets: your team and your research.

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